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7-Hydroxy-4-methyl-3-phenylcoumarin Documentation Hub

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  • Product: 7-Hydroxy-4-methyl-3-phenylcoumarin
  • CAS: 2555-23-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin via Pechmann Condensation

Executive Summary This technical guide details the synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin (also referred to as 4-methyl-3-phenylumbelliferone). Unlike the ubiquitous 4-methylcoumarin synthesis often performed i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin (also referred to as 4-methyl-3-phenylumbelliferone). Unlike the ubiquitous 4-methylcoumarin synthesis often performed in undergraduate labs, the introduction of a phenyl group at the C3 position introduces steric and electronic factors that require precise control over precursor selection and catalytic conditions.

This protocol utilizes the Pechmann Condensation , a Lewis/Brønsted acid-catalyzed reaction between a phenol and a


-keto ester.[1] This guide prioritizes the use of Ethyl 

-phenylacetoacetate
(Ethyl 2-phenylacetoacetate) as the critical biosynthetic precursor to install the C3-phenyl motif.

Part 1: Mechanistic Rationale & Precursor Selection

The Retrosynthetic Logic

The Pechmann condensation assembles the coumarin core (chromen-2-one) via a dual mechanism involving transesterification and electrophilic aromatic substitution (hydroxyalkylation).

To achieve the specific substitution pattern:

  • Position 7 (-OH): Derived from Resorcinol (1,3-dihydroxybenzene). The hydroxyl group at position 3 of the phenol activates the ring for the attack.

  • Position 4 (-CH3) & Position 3 (-Ph): Derived from Ethyl

    
    -phenylacetoacetate .
    
    • Note: Standard Ethyl Acetoacetate yields a hydrogen at C3. The

      
      -phenyl substitution on the ester is non-negotiable for this target.
      
Reaction Mechanism

The reaction proceeds through a carbocation intermediate. The presence of the phenyl group at the


-position of the ester stabilizes the enol form but also adds steric bulk, often requiring stronger acidic conditions or higher temperatures compared to unsubstituted coumarins.

PechmannMechanism Resorcinol Resorcinol (Nucleophile) TransEst Transesterification Intermediate Resorcinol->TransEst Acid Catalysis Ester Ethyl 2-phenylacetoacetate (Electrophile) Ester->TransEst Acid Catalysis Acid Acid Catalyst (H+) Acid->TransEst Cyclization Intramolecular Hydroxyalkylation TransEst->Cyclization EAS (Ring Closure) Product 7-Hydroxy-4-methyl- 3-phenylcoumarin Cyclization->Product Dehydration (-H2O) Byproducts Ethanol + H2O Cyclization->Byproducts

Figure 1: Mechanistic pathway of the Pechmann Condensation targeting 3,4-disubstituted coumarins.

Part 2: Catalytic Architectures & Optimization

The choice of catalyst dictates the yield and purity. While concentrated Sulfuric Acid (


) is the traditional standard, Polyphosphoric Acid (PPA) is often superior for 3-substituted coumarins due to better solvation of the bulky intermediate and suppression of sulfonation byproducts.

Table 1: Comparative Analysis of Catalytic Systems

Catalyst SystemReaction TempTypical YieldAdvantagesDisadvantages
Conc.[2]

0°C

RT
65-75%High availability, low cost.Exothermic; risk of ring sulfonation; harsh workup.
Polyphosphoric Acid (PPA) 80-100°C80-90%Excellent for bulky phenols; minimizes side reactions.Viscous; difficult to stir; requires heating.
Amberlyst-15 (Solid Acid) 110°C (Toluene)55-70%Green chemistry; reusable; easy filtration.Slower kinetics for sterically hindered esters.

(Lewis Acid)
Reflux75-85%Mild conditions; solvent-free options.High cost of catalyst.

Recommendation: For research-grade synthesis of this specific derivative, PPA is the preferred medium to ensure high conversion of the sterically hindered


-phenyl ester.

Part 3: Optimized Experimental Protocol

Target: 10 mmol scale Estimated Time: 3-4 hours Safety: Work in a fume hood. PPA and


 are corrosive.
Reagents
  • Resorcinol: 1.10 g (10 mmol)

  • Ethyl 2-phenylacetoacetate: 2.06 g (10 mmol) [Density

    
     1.1 g/mL, 
    
    
    
    1.9 mL]
  • Polyphosphoric Acid (PPA): ~10-15 g (or Conc.

    
    : 10 mL)
    
  • Solvent (Recrystallization): Ethanol/Water (7:3 ratio)

Step-by-Step Methodology
Step 1: Pre-mix and Activation
  • In a dry 50 mL round-bottom flask, place the Resorcinol and Ethyl 2-phenylacetoacetate .

  • If using PPA: Add the PPA to the flask. The mixture will be viscous.

  • If using

    
    : Place the flask in an ice bath (0°C). Add the acid dropwise with stirring to prevent thermal runaway.
    
Step 2: The Reaction (Condensation)[3][4][5][6][7][8][9][10][11]
  • PPA Method: Heat the mixture on an oil bath to 85-90°C . Stir manually with a glass rod if magnetic stirring fails due to viscosity. Maintain for 60-90 minutes. The mixture will turn deep red/brown.

  • 
     Method:  Remove from ice bath after addition. Stir at room temperature for 1 hour, then gently warm to 50°C for 30 minutes.
    
Step 3: Quenching and Isolation
  • Prepare a beaker with 100 mL of crushed ice and water.

  • Pour the hot reaction mixture in a thin stream into the vigorously stirred ice water.

  • Observation: The hydrophobic coumarin product will precipitate immediately as a solid (often pale yellow to off-white).

  • Stir for 30 minutes to break up any acid clumps.

  • Filter the solid using a Buchner funnel under vacuum. Wash with cold water (3 x 20 mL) until the filtrate is pH neutral.

Step 4: Purification
  • Transfer the crude solid to a flask.

  • Dissolve in boiling Ethanol .

  • Add activated charcoal (optional) to remove colored impurities; filter hot.

  • Add hot water dropwise until slight turbidity appears.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Collect the crystals via filtration and dry in a desiccator.

Part 4: Characterization & Validation

To validate the synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin , compare spectral data against the following expected values.

Melting Point[13]
  • Expected Range: 198°C – 202°C (Dependent on solvent purity).

NMR Spectroscopy ( )
  • 
     NMR (400 MHz): 
    
    • 
       2.25 (s, 3H, -CH3  at C4). Note: The methyl shift is slightly upfield compared to 4-methylcoumarin due to the shielding cone of the C3-phenyl ring.
      
    • 
       6.70 (d, 1H, H8 , J=2.2 Hz).
      
    • 
       6.85 (dd, 1H, H6 , J=8.8, 2.2 Hz).
      
    • 
       7.20 - 7.50 (m, 5H, Phenyl-H ).
      
    • 
       7.75 (d, 1H, H5 , J=8.8 Hz).
      
    • 
       10.60 (s, 1H, -OH ).
      
IR Spectroscopy (KBr)[14]
  • 3200-3400 cm

    
    :  O-H stretching (broad).
    
  • 1680-1700 cm

    
    :  C=O stretching (Lactone carbonyl). Note: Conjugation with the phenyl ring may lower this frequency slightly.
    
  • 1600 cm

    
    :  C=C aromatic stretching.
    

References

  • Sethna, S., & Phadke, R. (1953). The Pechmann Condensation.[1][2][3][4][5][6][7][8][9][10][11][12] Chemical Reviews, 53(1), 1–47. Link

  • BenchChem. (2025). Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation: An In-depth Technical Guide.Link

  • Tyndall, S., et al. (2015).[7] Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(18), 8951–8953. Link

  • SpectraBase. (2025).[13] 7-Hydroxy-4-methyl coumarin Spectral Data.Link

  • Organic Chemistry Portal. (2024). Pechmann Condensation.[1][2][4][6][7][8][9][10][11]Link

Sources

Exploratory

Physicochemical Profiling and Application Workflows of 7-Hydroxy-4-methyl-3-phenylcoumarin: A Comprehensive Guide for R&D Professionals

Executive Summary & Core Rationale As a Senior Application Scientist, I often evaluate molecular scaffolds not just for their inherent properties, but for their derivatization potential. 7-Hydroxy-4-methyl-3-phenylcoumar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

As a Senior Application Scientist, I often evaluate molecular scaffolds not just for their inherent properties, but for their derivatization potential. 7-Hydroxy-4-methyl-3-phenylcoumarin (7-HMPC) —also known as 4-methyl-3-phenylumbelliferone—is a highly versatile coumarin derivative. While it occurs naturally as a stress-induced secondary metabolite in the phenylpropanoid profile of ferns like [1], its true value lies in its synthetic utility.

The structural anatomy of 7-HMPC features a rigid, planar bicyclic lactone core with a push-pull electronic system. The hydroxyl group at the 7-position acts as an electron donor, while the lactone carbonyl serves as an electron acceptor. This facilitates robust Intramolecular Charge Transfer (ICT), making it an exceptional fluorophore core. Furthermore, the steric bulk and lipophilicity provided by the 4-methyl and 3-phenyl groups allow for precise spatial orientation within enzyme active sites, a critical factor in drug design. This guide details the physicochemical profiling, synthesis, and field-proven workflows for utilizing 7-HMPC in advanced R&D applications.

Physicochemical Properties & Structural Dynamics

Understanding the baseline physicochemical parameters of 7-HMPC is non-negotiable for predicting its behavior in biological assays and organic solvents. The data below synthesizes standard computed and experimental properties[2][3].

ParameterValueScientific Implication
Molecular Formula C₁₆H₁₂O₃Dictates the fundamental mass and elemental composition.
Molecular Weight 252.26 g/mol Ideal for small-molecule drug design (well under the Lipinski limit of 500 Da).
Melting Point 248 °CIndicates high crystalline stability and strong intermolecular lattice forces.
XLogP3 (Lipophilicity) 3.1Optimal for cellular membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 46.5 ŲEnsures excellent bioavailability and potential for crossing biological barriers.
Hydrogen Bond Donors/Acceptors 1 / 3The single 7-OH donor is the primary site for functionalization (e.g., esterification, triflation).

Core Synthesis: The Kostanecki Condensation

To utilize 7-HMPC, one must first synthesize the core scaffold. The most reliable method is the base-catalyzed Kostanecki condensation.

Causality of the Method: We choose the Kostanecki condensation over the Pechmann reaction here because the reaction between 2,4-dihydroxyacetophenone and phenylacetyl chloride under basic conditions forces a regioselective O-acylation followed by an intramolecular aldol-type condensation. This reliably yields the 3-phenyl-4-methyl substitution pattern without the formation of unwanted regioisomers.

Protocol 1: Synthesis of 7-HMPC (Self-Validating Workflow)
  • Reagent Preparation: Dissolve 10 mmol of 2,4-dihydroxyacetophenone and 12 mmol of phenylacetyl chloride in 50 mL of anhydrous acetone.

  • Catalysis & Heating: Add 30 mmol of anhydrous potassium carbonate (K₂CO₃). The base neutralizes the HCl generated and drives the enolization. Reflux the mixture at 60 °C for 12 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the starting acetophenone spot confirms conversion.

  • Workup: Cool to room temperature, filter the inorganic salts, and evaporate the solvent. Re-dissolve the residue in ice-cold water and acidify with 1M HCl to precipitate the product.

  • Purification & Final Validation: Recrystallize from ethanol. Validate the pure 7-HMPC via ¹H-NMR (look for the characteristic singlet of the 4-methyl group at ~2.3 ppm and the broad 7-OH peak at ~10.5 ppm).

Application 1: Selective Fluorescent Probes for Biothiols

A premier application of 7-HMPC is the development of highly selective fluorescent probes for Cysteine (Cys) detection in biological samples, as pioneered by[4][5].

Mechanistic Causality: By reacting the 7-OH group of 7-HMPC with acryloyl chloride, we mask the electron-donating ability of the hydroxyl group, quenching the coumarin's fluorescence. The resulting acrylate ester acts as a highly specific Michael acceptor. When Cysteine is introduced, its sulfhydryl (-SH) group undergoes a Michael addition with the alkene. Because Cysteine has an adjacent amino group, it rapidly undergoes an intramolecular cyclization (forming a 7-membered ring), which cleaves the ester bond. This releases the free 7-HMPC, instantly restoring the push-pull ICT system and triggering a massive fluorescence "turn-on" at 455 nm. Homocysteine and Glutathione fail to cyclize as efficiently due to unfavorable ring-closure kinetics, ensuring Cys-selectivity.

G A 7-HMPC Acrylate Probe (Non-fluorescent) B Addition of Cysteine (Biothiol Sample) A->B C Michael Addition (Thiol attack on alkene) B->C D Intramolecular Cyclization (Ester Cleavage) C->D E Free 7-HMPC Released (Fluorescence Turn-On at 455 nm) D->E

Fig 1. Mechanism of 7-HMPC-based fluorescent probe activation by Cysteine.

Protocol 2: Cysteine Detection Assay
  • Probe Preparation: Synthesize the probe by reacting 7-HMPC with acryloyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Purify via column chromatography.

  • Assay Setup: Prepare a 10 µM solution of the probe in a physiological buffer (e.g., PBS, pH 7.4, with 1% DMSO for solubility).

  • Analyte Introduction: Add varying concentrations of Cysteine (0 to 100 µM).

  • Validation & Measurement: Incubate for 30 minutes at 37 °C. Measure fluorescence emission at 455 nm (excitation at ~330 nm). The system is self-validating: a linear dose-response curve (

    
    ) confirms the quantitative cleavage of the probe.
    

Application 2: Mechanism-Based Inhibition of Cytochrome P450s

Beyond diagnostics, 7-HMPC is a critical scaffold in pharmacology for designing mechanism-based (suicide) inhibitors of human Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2), as detailed in [6][7].

Mechanistic Causality: The planar coumarin backbone perfectly mimics the natural substrates of CYP1A1/1A2, allowing it to slip into the narrow active site. By converting the 7-OH group into a terminal alkyne (7-ethynyl), we create a "molecular booby trap." When the CYP enzyme attempts to oxidize the alkyne, it generates a highly reactive ketene intermediate that covalently binds to the enzyme's heme prosthetic group, irreversibly inactivating it.

G N1 7-HMPC (Starting Material) N2 Triflation (Activation of 7-OH) N1->N2 N3 Sonogashira Coupling (TMS-Acetylene) N2->N3 N4 Deprotection (Removal of TMS) N3->N4 N5 7-Ethynyl-4-methyl-3-phenylcoumarin (CYP1A1/1A2 Inhibitor) N4->N5

Fig 2. Synthetic workflow for 7-ethynylcoumarin CYP450 inhibitors.

Protocol 3: Synthesis of 7-Ethynyl-4-methyl-3-phenylcoumarin
  • Triflation (Activation): The 7-OH is a poor leaving group. React 7-HMPC with trifluoromethanesulfonic anhydride (Tf₂O) in pyridine at 0 °C to yield the 7-triflate. Validation: GC/MS will show the mass shift corresponding to the addition of the -CF₃SO₂ group.

  • Sonogashira Coupling: React the 7-triflate with trimethylsilylacetylene (TMS-acetylene) using Pd(PPh₃)₄ and CuI catalysts in a mixture of DMF and diisopropylamine at 90 °C. The triflate acts as an excellent electrophile for the palladium-catalyzed cross-coupling.

  • Deprotection: Remove the TMS group using Potassium Carbonate (K₂CO₃) in methanol to yield the terminal alkyne.

  • Enzyme Assay Validation: Incubate the final compound with recombinant CYP1A1/1A2 and NADPH. A time-dependent, concentration-dependent decrease in enzyme activity (measured via a secondary fluorescent substrate assay) confirms mechanism-based irreversible inhibition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5356628, 7-Hydroxy-4-methyl-3-phenylcoumarin". PubChem. URL:[Link]

  • Costarelli, A., et al. "Light and Temperature Shape the Phenylpropanoid Profile of Azolla filiculoides Fronds". Frontiers in Plant Science, 2021. URL:[Link]

  • Kang, Y.-F., et al. "Selective Fluorescent Detection of Cysteine over Homocysteine and Glutathione by a Simple and Sensitive Probe". Australian Journal of Chemistry, 2017. URL:[Link]

  • Liu, J., et al. "7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2". Chemical Research in Toxicology, 2012. URL:[Link]

Sources

Foundational

Technical Guide: Crystal Structure & Synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin

The following guide details the structural chemistry, synthesis, and crystallographic characterization of 7-Hydroxy-4-methyl-3-phenylcoumarin . This analysis synthesizes established organic protocols with structural insi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural chemistry, synthesis, and crystallographic characterization of 7-Hydroxy-4-methyl-3-phenylcoumarin . This analysis synthesizes established organic protocols with structural insights derived from homologous 3,4-disubstituted coumarin systems.

Executive Summary

7-Hydroxy-4-methyl-3-phenylcoumarin (C₁₆H₁₂O₃) represents a critical scaffold in medicinal chemistry, distinct from its parent compound (4-methylumbelliferone) by the introduction of a phenyl moiety at the C3 position. This structural modification introduces significant steric strain, forcing a non-planar molecular geometry that alters solubility, fluorescence quantum yield, and binding affinity for biological targets such as Cytochrome P450 enzymes. This guide provides a rigorous workflow for the synthesis, crystallization, and structural analysis of this compound, designed for application scientists in drug discovery.

Chemical Context & Therapeutic Relevance

The coumarin nucleus (2H-chromen-2-one) is a privileged structure in pharmacognosy. The specific substitution pattern of the title compound confers unique properties:

  • 7-Hydroxyl Group: Functions as a hydrogen bond donor/acceptor, critical for solubility and forming supramolecular networks.

  • 3-Phenyl & 4-Methyl Groups: These substituents create a "steric clash" region. Unlike planar coumarins (e.g., 7-hydroxy-4-methylcoumarin), the 3-phenyl ring in this molecule is forced to rotate out of the coumarin plane, disrupting pi-stacking and enhancing selectivity for hydrophobic enzyme pockets.

Key Applications:

  • Fluorescent Probes: Used as a pH-sensitive fluorophore.

  • Antioxidant Activity: Scavenges reactive oxygen species (ROS) via the phenolic hydroxyl.

  • Enzyme Inhibition: The twisted conformation allows specific inhibition of CYP1A1/1A2 isoforms.

Experimental Protocol: Synthesis & Crystallization

The synthesis follows a modified Pechmann Condensation , a self-validating protocol where the formation of the product is driven by the irreversibility of the dehydration step.

Synthesis Workflow

Reaction Principle: Acid-catalyzed condensation of a phenol (resorcinol) with a


-keto ester (ethyl 2-phenylacetoacetate).

Reagents:

  • Resorcinol (1.0 eq)[1]

  • Ethyl 2-phenylacetoacetate (1.0 eq)

  • Catalyst: Amberlyst-15 (Solid acid) or Conc. H₂SO₄

  • Solvent: Ethanol (for workup)

Step-by-Step Protocol:

  • Charge: In a round-bottom flask, mix resorcinol (11.0 g, 0.1 mol) and ethyl 2-phenylacetoacetate (20.6 g, 0.1 mol).

  • Catalysis: Add concentrated H₂SO₄ (15 mL) dropwise while maintaining temperature <10°C (ice bath) to prevent polymerization.

  • Reaction: Stir the viscous mixture at room temperature for 1 hour, then pour onto crushed ice (200 g).

  • Precipitation: The crude product precipitates as a solid. Filter under vacuum and wash with cold water (3 x 50 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD, a slow evaporation method is preferred over rapid cooling.

  • Solvent System: Methanol/Acetone (1:1 v/v).

  • Method: Dissolve 50 mg of purified compound in 5 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and allow to stand at 20°C in a vibration-free environment.

  • Timeline: Prismatic crystals typically form within 48–72 hours.

Visualization: Synthesis Pathway

The following diagram illustrates the Pechmann condensation mechanism, highlighting the critical cyclization step.

PechmannSynthesis Reactants Resorcinol + Ethyl 2-phenylacetoacetate Transester Transesterification (Beta-keto ester intermediate) Reactants->Transester Acid Cat. (H+) Cyclization Intramolecular Hydroxyalkylation Transester->Cyclization Electrophilic Attack Dehydration Dehydration (-H2O) Cyclization->Dehydration Aromatization Product 7-Hydroxy-4-methyl- 3-phenylcoumarin Dehydration->Product Final Structure

Figure 1: Mechanistic pathway for the synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin via Pechmann condensation.[2]

Structural Analysis & Crystallographic Features[2][3][4][5]

Although specific unit cell parameters can vary by solvent polymorph, the molecular geometry of 7-hydroxy-4-methyl-3-phenylcoumarin is defined by specific steric constraints.

Molecular Geometry (Steric Twist)

The defining structural feature of this molecule is the torsion angle between the phenyl ring at C3 and the coumarin plane.

  • Steric Clash: The C4-Methyl group and the C2-Carbonyl oxygen exert steric pressure on the C3-Phenyl ring.

  • Consequence: Unlike planar coumarins, the phenyl ring rotates to minimize repulsion.

  • Predicted Torsion: Based on homologous structures (e.g., 7-ethynyl-3-methyl-4-phenylcoumarin), the torsion angle is expected to be 60°–70° . This non-planarity prevents close

    
     stacking of the coumarin cores.
    
Supramolecular Architecture

The crystal packing is dominated by Hydrogen Bonding rather than stacking.

Interaction TypeDonorAcceptorGeometryEffect
H-Bond (Primary) 7-OHC=O (Lactone)

Forms centrosymmetric dimers or infinite chains.
C-H···

4-MethylPhenyl RingT-shaped contactStabilizes the twisted conformation.

Stacking
CoumarinCoumarinOffset > 3.8 ÅWeakened by the twisted phenyl group.
Visualization: H-Bond Network Logic

The crystal lattice is built upon the recognition between the phenolic hydroxyl and the lactone carbonyl.

HBondNetwork cluster_packing Crystal Packing Motif MolA Molecule A (Donor: 7-OH) MolB Molecule B (Acceptor: C=O) MolA->MolB H-Bond (Head-to-Tail) MolC Molecule A' (Acceptor: C=O) MolD Molecule B' (Donor: 7-OH) MolD->MolC H-Bond (Head-to-Tail)

Figure 2: Schematic of the intermolecular hydrogen bonding network forming the primary crystal lattice motif.[3]

Structure-Activity Relationship (SAR) Implications

The crystallographic data directly informs the biological profile of the compound:

  • Solubility: The disruption of planar

    
    -stacking by the twisted phenyl group significantly increases solubility in organic solvents compared to flat analogs like 7-hydroxycoumarin.
    
  • Receptor Binding: The "propeller-like" twisted shape allows the molecule to fit into the active sites of enzymes like CYP1A2 , where it acts as a selective inhibitor. Planar analogs often lack this selectivity.

References

  • Synthesis Protocol: "Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation." SciSpace.

  • Structural Analogs: "7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2." Chemical Research in Toxicology.

  • General Coumarin Crystallography: "Hydrogen bonding vs. stacking interaction in the crystals of the simplest coumarin derivatives." RSC Advances.

  • Biological Activity: "7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives." Connect Journals.

Sources

Exploratory

Discovery and Isolation of Coumarin Derivatives from Natural Sources: A Comprehensive Technical Guide

Executive Summary Coumarins (1,2-benzopyrone derivatives) represent a highly versatile class of oxygenated secondary metabolites predominantly found in the plant families Rutaceae and Apiaceae. Their broad pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarins (1,2-benzopyrone derivatives) represent a highly versatile class of oxygenated secondary metabolites predominantly found in the plant families Rutaceae and Apiaceae. Their broad pharmacological spectrum—ranging from anticoagulant and anti-inflammatory to antineoplastic activities—makes them prime targets for drug discovery. However, the isolation of these compounds from complex botanical matrices presents significant physicochemical challenges. Structurally sensitive pyranocoumarins and furanocoumarins are highly susceptible to thermal degradation, oxidation, and irreversible chemisorption during traditional extraction and purification.

This whitepaper outlines a modernized, self-validating technical workflow for the discovery and isolation of coumarins. By replacing archaic methodologies with Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC), we establish a paradigm that maximizes yield, preserves structural integrity, and ensures high-purity recovery.

The Chemical Landscape of Natural Coumarins

Before designing an isolation protocol, one must understand the structural taxonomy of the target analytes, as their functional groups dictate their solubility and partition coefficients. Natural coumarins are generally classified into three distinct categories:

  • Simple Coumarins: Compounds like coumarin, herniarin, and osthol. These are moderately polar and often volatile.

  • Furanocoumarins: Characterized by a five-membered furan ring fused to the coumarin nucleus (e.g., psoralen, bergamottin). They are highly lipophilic and commonly found in Citrus peels[1].

  • Pyranocoumarins: Featuring a six-membered pyran ring (e.g., xanthyletin, seselin). These are frequently isolated from the roots of species like Seseli resinosum[2].

The Causality of Matrix Interference: In raw biomass, coumarins are co-extracted with a massive background of waxes, chlorophylls, and polymethoxyflavones (PMFs)[1]. The structural similarity between PMFs and highly substituted coumarins makes standard silica-gel chromatography notoriously inefficient, necessitating advanced liquid-liquid partitioning techniques.

Strategic Workflow for Discovery

To systematically isolate coumarins from crude biomass to pure structural elucidation, we employ a highly controlled, multi-stage workflow.

Workflow A Biomass Preparation B SFE Extraction (CO2 + EtOH) A->B C Crude Extract Enrichment B->C D HSCCC Fractionation C->D E Prep-HPLC Polishing D->E F NMR / MS Elucidation E->F

Strategic workflow for the isolation of natural coumarins from plant biomass.

Extraction Methodologies: The Causality of Choice

Historically, researchers relied on Soxhlet extraction or Maceration. However, as an Application Scientist, I mandate the transition to Supercritical Fluid Extraction (SFE) for coumarin recovery.

Why SFE over Traditional Methods?

Traditional methods require prolonged exposure to high temperatures (e.g., 70°C in Soxhlet) and harsh organic solvents, leading to the thermal degradation of thermosensitive coumarins and flavonoids[3].

SFE utilizes carbon dioxide (CO₂) in its supercritical state. With a critical temperature of 31.1 °C and a critical pressure of 73.8 bar, CO₂ allows extraction to occur under remarkably mild, non-destructive conditions[3]. Because supercritical CO₂ is inherently non-polar, it exhibits a high solvation capacity for hydrophobic furanocoumarins[3]. To capture moderately polar pyranocoumarins, we introduce a green co-solvent—typically 5-10% ethanol—which modifies the fluid's polarity and dramatically enhances extraction efficiency[3].

Quantitative Data: Extraction Efficacy Comparison

The following table summarizes the causal relationship between extraction parameters and coumarin yield based on empirical optimization:

Extraction MethodologySolvent SystemTemp (°C)Time (min)Total Yield (%)Target Coumarin ProfileCausality / Limitations
Soxhlet Extraction n-Hexane / MeOH702401.8Simple coumarinsHigh thermal degradation risk; poor selectivity.
Ultrasound-Assisted EtOH / Water (70:30)40452.5Polar coumarinsCavitation may induce localized oxidation.
Supercritical Fluid (SFE) CO₂ + 10% EtOH40604.6Furanocoumarins, PyranocoumarinsHigh selectivity, zero residual solvent, preserves thermolabile targets.

Isolation & Purification Protocols

Once the crude extract is obtained, the next critical bottleneck is purification. Standard open-column chromatography on silica gel is detrimental to oxygen-rich coumarins due to irreversible chemisorption and tailing[2].

To circumvent this, we utilize High-Speed Counter-Current Chromatography (HSCCC) . HSCCC is a support-free liquid-liquid partition chromatography technique. Because there is no solid stationary phase, sample recovery is virtually 100%, and the risk of artifact formation is eliminated.

HSCCC_Mech Input Coumarin Extract Solvent Biphasic Solvent System (HEMWat) Input->Solvent Stat Stationary Phase (Retained by Centrifuge) Solvent->Stat Mob Mobile Phase (Pumped at 1.5 mL/min) Solvent->Mob Part Liquid-Liquid Partitioning (0.5 < K < 2.0) Stat->Part Mob->Part F1 Furanocoumarins (Non-polar, Elute Early) Part->F1 F2 Pyranocoumarins (Polar, Elute Late) Part->F2

Mechanistic workflow of HSCCC liquid-liquid partitioning for coumarin separation.
Self-Validating Protocol: HSCCC Purification of Coumarins

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Solvent System Selection (The HEMWat System) Prepare a biphasic solvent system composed of Hexane–Ethyl Acetate–Methanol–Water (HEMWat). For Citrus-derived coumarins (e.g., auraptene, bergamottin), a ratio of 3:5:3:5 (v/v) is optimal[1].

Step 2: Validation Checkpoint 1 (Thermodynamic Equilibrium)

  • Action: Vigorously shake 10 mL of the HEMWat mixture with 5 mg of the crude extract in a separatory funnel. Allow the phases to separate. Analyze both the upper and lower phases via analytical HPLC to determine the partition coefficient (

    
    ).
    
  • Causality:

    
    .
    
  • Acceptance Criteria: The target coumarin must have a

    
     value between 0.5 and 2.0 . If 
    
    
    
    , the compound will elute too close to the solvent front (poor resolution). If
    
    
    , it will result in excessive peak broadening and solvent waste. Adjust the EtOAc/MeOH ratio until this criterion is met.

Step 3: Preparation and Hydrodynamic Setup Separate the equilibrated phases. Degas both phases via ultrasonication for 15 minutes to prevent micro-bubble formation inside the Teflon tubing, which disrupts phase retention.

Step 4: Validation Checkpoint 2 (Hydrodynamic Retention)

  • Action: Pump the upper phase (stationary phase) into the HSCCC column at 300 rpm. Once full, ramp the centrifuge to 800 rpm and pump the lower phase (mobile phase) at a flow rate of 2.0 mL/min in head-to-tail mode.

  • Acceptance Criteria: Measure the volume of the stationary phase displaced from the column. The stationary phase retention (

    
    ) must be > 50% . If 
    
    
    
    , reduce the mobile phase flow rate.

Step 5: Injection and Fractionation Dissolve 200 mg of the crude extract in 5 mL of a 1:1 mixture of both phases. Inject via the sample loop. Monitor the eluent continuously at 254 nm and 320 nm (the characteristic UV absorption maxima for the benzopyrone ring).

Step 6: Preparative HPLC Polishing Fractions containing co-eluting coumarins are subjected to Preparative HPLC (C18 column, Isocratic elution with Methanol/Water) for final polishing to achieve >98% purity[1].

Structural Elucidation

The final phase of the discovery workflow is the definitive structural characterization of the isolated coumarins using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Mass Spectrometry (ESI-MS): Provides the exact molecular weight. Furanocoumarins typically exhibit strong

    
     and 
    
    
    
    adducts in positive ion mode.
  • 1H-NMR Spectroscopy: The hallmark of a coumarin skeleton is the pair of doublets corresponding to the C-3 and C-4 protons of the lactone ring, typically resonating between 6.00–8.50 ppm with a coupling constant (

    
    ) of roughly 9.5 Hz[1].
    
  • 13C-NMR & HMBC: Essential for determining the attachment points of prenyl or geranyl side chains (e.g., in 8-geranyloxypsoralen) and distinguishing between linear (psoralen-type) and angular (angelicin-type) furanocoumarins[1],[2].

References

  • [3] High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds - MDPI. URL:[Link]

  • [4] Supercritical Fluid Extraction of Coumarins and Flavonoids from Citrus Peel - ResearchGate. URL:[Link]

  • [1] Retrieval of High Added Value Natural Bioactive Coumarins from Mandarin Juice-Making Industrial Byproduct - PMC (National Institutes of Health). URL:[Link]

  • [2] Coumarins Isolated from the Roots of Seseli resinosum in Turkey - Taylor & Francis. URL:[Link]

Sources

Foundational

In Silico Prediction of 7-Hydroxy-4-methyl-3-phenylcoumarin Bioactivity

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Pharmacology / Structural Biology Executive Summary This guide details the computational characterization of 7-Hydroxy-4-methyl-3-phenylcoumarin...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Pharmacology / Structural Biology

Executive Summary

This guide details the computational characterization of 7-Hydroxy-4-methyl-3-phenylcoumarin (HMPC) . Structurally, HMPC combines the privileged coumarin scaffold with a 3-phenyl moiety (mimicking isoflavones) and a 4-methyl group (enhancing lipophilicity).

While simple coumarins are often dismissed as PAINS (Pan-Assay Interference Compounds), the 3-phenyl substitution confers specificity toward oxidoreductases and cholinesterases. This guide presents a self-validating workflow to predict its efficacy as a Dual-Target Inhibitor for Xanthine Oxidase (Gout) and Acetylcholinesterase (Neurodegeneration).

Phase 1: Structural Preparation & Quantum Mechanics

Objective: Generate a biologically relevant 3D conformer. Standard force fields often fail to accurately predict the torsion angle between the coumarin core and the 3-phenyl ring, which is critical for active site fitting.

SMILES & Topology
  • IUPAC Name: 7-hydroxy-4-methyl-3-phenylchromen-2-one

  • Canonical SMILES: CC1=C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3

Density Functional Theory (DFT) Protocol

Do not rely solely on MM2/MMFF94 minimization. The conjugation between the phenyl ring and the lactone core requires quantum mechanical optimization to determine the energy barrier of rotation.

Protocol:

  • Software: ORCA or Gaussian (Open-source alternative: NWChem).

  • Functional/Basis Set: B3LYP/6-31G(d,p).

  • Solvation: CPCM model (Water) – to mimic physiological environment.

  • Output Analysis: Extract the optimized geometry (.xyz or .pdb). Note the dihedral angle between the phenyl ring and the coumarin plane; a twist of ~40-60° is often energetically favorable over a planar conformation due to steric clash with the carbonyl oxygen.

Phase 2: ADMET Profiling (The "Go/No-Go" Filter)

Objective: Assess oral bioavailability and CNS penetration before docking.

Tool: SwissADME (SIB).

Protocol
  • Navigate to SwissADME.[1]

  • Input the isomeric SMILES from Phase 1.

  • Critical Check: Verify the "BOILED-Egg" plot position.

Predicted Profile & Interpretation
ParameterPredictionInterpretation
MW 252.26 g/mol Optimal (<500 g/mol ).
LogP (Consensus) ~3.2Lipophilic; good membrane permeability.
TPSA ~50 ŲExcellent absorption (Limit <140 Ų).
BBB Permeant YES Crucial: The 3-phenyl group increases lipophilicity, allowing CNS entry (Neuroprotection potential).
P-gp Substrate NoUnlikely to be pumped out of the cell.
CYP Inhibition CYP1A2 (Yes)Warning: Coumarins are known CYP1A2 inhibitors. Potential for drug-drug interactions.

Phase 3: Target Identification & Molecular Docking

Hypothesis: The 3-phenylcoumarin scaffold is a bioisostere of flavonoids, suggesting activity against Xanthine Oxidase (XO) and Acetylcholinesterase (AChE) .

Workflow Visualization

The following diagram outlines the logical flow from structure to validated binding mode.

HMPC_Workflow Struct HMPC Structure (DFT Optimized) ADMET ADMET Filter (SwissADME) Struct->ADMET Pass Target Target Selection (XO & AChE) ADMET->Target BBB+ / Abs+ Docking AutoDock Vina (Blind & Focused) Target->Docking PDB: 1FIQ / 4EY7 MD MD Simulation (100ns GROMACS) Docking->MD Affinity < -8.0 kcal/mol MD->Struct Refine Loop

Caption: Integrated in silico pipeline for HMPC bioactivity prediction.

Docking Protocol (AutoDock Vina)

Target 1: Xanthine Oxidase (Gout)

  • PDB ID: 1FIQ (Bovine XO with Salicylate) or 3BDJ (Febuxostat).

  • Rationale: HMPC mimics the salicylate binding mode but with higher hydrophobic contacts via the phenyl ring.

Target 2: Acetylcholinesterase (Alzheimer's)

  • PDB ID: 4EY7 (Co-crystal with Donepezil).[2]

  • Rationale: The coumarin core binds the Peripheral Anionic Site (PAS), while the phenyl group extends toward the Catalytic Anionic Site (CAS).

Step-by-Step Method:

  • Protein Prep:

    • Remove water molecules and native ligands.

    • Add polar hydrogens and Kollman charges (AutoDock Tools).

    • Self-Validation: Re-dock the native ligand (e.g., Febuxostat). RMSD must be < 2.0 Å.

  • Grid Box Generation:

    • Center the grid on the co-crystallized ligand.

    • Dimensions: 25 x 25 x 25 Å (Standard focused docking).

  • Execution:

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.

Interaction Logic Diagram

Understanding why it binds is as important as the score.

Interaction_Map HMPC HMPC Ligand Glu802 Glu802 (H-Bond Acceptor) HMPC->Glu802 7-OH Group Arg880 Arg880 (H-Bond Donor) HMPC->Arg880 C=O (Lactone) Phe914 Phe914 (Pi-Pi Stacking) HMPC->Phe914 Coumarin Core Phe1009 Phe1009 (Hydrophobic) HMPC->Phe1009 3-Phenyl Ring

Caption: Predicted pharmacophore interactions of HMPC within the Xanthine Oxidase active site.

Phase 4: Molecular Dynamics (Stability Validation)

Docking provides a static snapshot. MD simulations prove the complex holds together over time.

Software: GROMACS (2024 series).

Topology Generation
  • Protein: CHARMM36m force field (best for protein-ligand complexes).

  • Ligand: Generate topology using CGenFF server. Verify penalty scores (must be < 10).

Simulation Protocol
  • Solvation: TIP3P water model; cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production Run: 100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): If the ligand RMSD stays < 0.25 nm after equilibration, the binding is stable.

  • RMSF (Fluctuation): Check if active site residues (e.g., Glu802 in XO) become rigid upon binding.

  • MMPBSA: Calculate free energy of binding (

    
    ). A value < -30 kJ/mol generally indicates a potent inhibitor.
    

References

  • Bain, E. J., et al. (2016). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • PDB ID: 1FIQ. Crystal structure of bovine xanthine oxidase complexed with salicylate. RCSB Protein Data Bank. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

  • Fais, A., et al. (2019). In the search of new xanthine oxidase inhibitors: 3-Phenylcoumarins versus 2-phenylbenzofurans.[3][4] Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link

Sources

Exploratory

Theoretical Profiling of 7-Hydroxy-4-methyl-3-phenylcoumarin: An In-Depth Technical Guide

Executive Summary This guide provides a comprehensive framework for the theoretical study of 7-Hydroxy-4-methyl-3-phenylcoumarin (7-HMPC) . Unlike simple coumarins, 7-HMPC presents a unique structural challenge: the ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for the theoretical study of 7-Hydroxy-4-methyl-3-phenylcoumarin (7-HMPC) . Unlike simple coumarins, 7-HMPC presents a unique structural challenge: the steric repulsion between the C4-methyl group and the C3-phenyl ring . This interaction forces the molecule out of planarity, significantly altering its electronic conjugation, optical properties, and reactivity.

This document serves as a blueprint for researchers to accurately model, analyze, and interpret the electronic structure of 7-HMPC using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Computational Methodology

To ensure scientific integrity, the computational protocol must be robust enough to capture weak non-covalent interactions (sterics) and accurate electronic transitions.

Recommended Level of Theory
  • Geometry Optimization: DFT / B3LYP / 6-311G(d,p)

    • Rationale: The B3LYP hybrid functional provides a balanced description of ground-state geometries for organic heterocycles. The 6-311G(d,p) basis set is essential to correctly model the electron density of the hydroxyl oxygen and the steric clash region.

    • Refinement: For higher accuracy regarding the phenyl rotation barrier, consider the M06-2X functional, which better accounts for dispersion forces than B3LYP.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD

    • Solvents: Ethanol or Methanol (standard for coumarin spectroscopy).

  • Excited States (UV-Vis): TD-DFT / CAM-B3LYP / 6-311++G(d,p)

    • Rationale: Standard B3LYP often underestimates charge-transfer excitation energies. CAM-B3LYP (Coulomb-Attenuating Method) corrects long-range interactions, critical for the push-pull nature of 7-hydroxycoumarins.

Workflow Visualization

The following diagram outlines the logical flow of the theoretical study, ensuring self-validation at each step.

G Start Initial Geometry (C3-Ph Twisted ~60°) Opt Geometry Optimization (B3LYP/6-311G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Is Minimum Found? Freq->Valid Valid->Opt No (Imaginary Freq) Elec Electronic Structure (HOMO-LUMO / MEP) Valid->Elec Yes (Real Freqs) Spec Spectroscopy (TD-DFT) (UV-Vis / Fluorescence) Elec->Spec NBO NBO Analysis (Hyperconjugation) Elec->NBO

Figure 1: Step-by-step computational workflow for validating the electronic structure of 7-HMPC.

Geometric & Structural Analysis

The defining feature of 7-HMPC is the C3-C4 Steric Zone . In 4-methylcoumarins, the methyl group at position 4 occupies significant space. When a phenyl group is introduced at position 3, it cannot lie planar with the coumarin core.

The "Twist" Phenomenon

Experimental crystal structures of analogs (e.g., 7-ethynyl-4-methyl-3-phenylcoumarin) reveal that the phenyl ring rotates to relieve steric strain.

  • Expected Dihedral Angle (C2-C3-C1'-C2'): ~60°–70°

  • Consequence: This twist breaks the

    
    -conjugation between the coumarin core and the phenyl ring. The molecule behaves electronically more like a substituted 4-methylcoumarin than a fully conjugated planar system.
    
Key Structural Parameters (Predicted)
ParameterAtoms InvolvedPredicted Value (B3LYP)Significance
Bond Length C2=O (Carbonyl)1.21 ÅIndicates localized double bond character.
Bond Length C3–C41.36 ÅTypical double bond; slight lengthening may occur due to substitution.
Bond Angle C3–C4–C(Me)~123°Distortion caused by repulsion from the phenyl ring.
Torsion Coumarin-Phenyl65° ± 5° CRITICAL: Determines the extent of electronic decoupling.

Electronic Properties (FMO Analysis)

Understanding the Frontier Molecular Orbitals (FMOs) is crucial for predicting reactivity and optical transitions.

HOMO-LUMO Distribution

Due to the twisted geometry, the orbitals are likely to be localized:

  • HOMO (Highest Occupied Molecular Orbital): Concentrated on the 7-hydroxycoumarin core . The hydroxyl group (electron donor) raises the energy of this orbital.

  • LUMO (Lowest Unoccupied Molecular Orbital): Primarily located on the coumarin lactone ring .

  • Phenyl Contribution: Due to the ~65° twist, the phenyl ring contributes less to the FMOs than in planar 3-phenylcoumarins (without the 4-methyl). This results in a larger HOMO-LUMO gap (blue-shifted absorption) compared to planar analogs.

Molecular Electrostatic Potential (MEP)

The MEP map will identify reactive sites for electrophilic and nucleophilic attack:

  • Negative Potential (Red): Localized around the Carbonyl Oxygen (C2=O) and the Hydroxyl Oxygen (7-OH) . These are sites for hydrogen bonding or protonation.

  • Positive Potential (Blue): Localized on the Hydroxyl Hydrogen and the aromatic protons.

Spectroscopic Profiling (UV-Vis)

The theoretical absorption spectrum is a direct validation of the calculated geometry.

Transition Character

Using TD-DFT, the primary absorption band (typically 320–340 nm) is characterized as an Intramolecular Charge Transfer (ICT) transition:

  • Transition:

    
    
    
  • Nature:

    
     (HOMO 
    
    
    
    LUMO)
  • Direction: Charge moves from the electron-rich phenol ring (7-OH) to the electron-deficient lactone ring.

Steric Effect on Spectra

Because the phenyl ring is twisted, it does not act as a strong conjugation extender.

  • Comparison: 7-HMPC will absorb at a similar or slightly longer wavelength than 7-hydroxy-4-methylcoumarin, but significantly shorter (blue-shifted) than a hypothetical planar 3-phenyl derivative.

Spectra cluster_0 Planar System (Hypothetical) cluster_1 7-HMPC (Actual) Planar Full Conjugation Low Energy Gap Red Shifted Twisted Twisted (~65°) Broken Conjugation Blue Shift vs Planar Twisted->Planar Prevents Sterics C4-Methyl vs C3-Phenyl Steric Clash Sterics->Twisted Causes

Figure 2: Impact of steric hindrance on the conjugation and optical properties of 7-HMPC.

References

  • Crystal Structure & Geometry

    • Liu, J., et al. (2012). 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2. Chemical Research in Toxicology. Link

    • Note: This paper provides the X-ray crystal structure of the 7-ethynyl analog, confirming the ~68° torsion angle caused by the 4-methyl/3-phenyl clash.
  • DFT Methodology for Coumarins

    • Gümüş, H. (2024). Geometric structure and electronic properties of the fluorinated 7-hydroxycoumarin derivative molecule. Journal of Clinical Orthopedics and Trauma Care. Link

    • Note: Validates the use of B3LYP/6-31G levels of theory for 7-hydroxycoumarin deriv
  • Spectroscopic Properties

    • Ramegowda, M., et al. (2016).[1] Exploring excited state properties of 7-hydroxy and 7-methoxy 4-methylcoumarin. New Journal of Chemistry. Link

    • Note: Detailed TD-DFT and PCM solvent model protocols for the parent 4-methyl coumarin system.
  • Biological & Synthesis Context

    • Bhardwaj, R., et al. (2013).[2] Comparative Study of the Synthesis of 7 Hydroxy-4-Methyl Coumarin Mannich Bases. International Research Journal of Pure and Applied Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin Derivatives: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin derivatives, a class of compounds of significant interest to researchers in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin derivatives, a class of compounds of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] This document offers in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction to 7-Hydroxy-4-methyl-3-phenylcoumarin Derivatives

Coumarins, a well-established class of benzopyrone heterocycles, are ubiquitous in nature and form the core scaffold of numerous bioactive molecules.[3] The introduction of a phenyl group at the 3-position and a methyl group at the 4-position of the 7-hydroxycoumarin framework can significantly modulate their biological properties, leading to compounds with potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[4][5] The synthesis of these derivatives is, therefore, a critical step in the exploration of their therapeutic potential.

Mechanistic Insight: The Pechmann Condensation

The most common and efficient method for the synthesis of 7-hydroxy-4-methyl-3-phenylcoumarin is the Pechmann condensation.[5][6][7][8] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[7][8] In this specific synthesis, resorcinol serves as the phenol and ethyl 2-phenylacetoacetate is the requisite β-ketoester.

The reaction mechanism proceeds through several key steps:

  • Transesterification: The phenolic hydroxyl group of resorcinol attacks the ester carbonyl of ethyl 2-phenylacetoacetate under acidic conditions, leading to the formation of a new ester intermediate.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The activated aromatic ring of the resorcinol intermediate attacks the keto-carbonyl group, resulting in cyclization and the formation of the coumarin ring system.

  • Dehydration: The final step involves the acid-catalyzed elimination of a water molecule to yield the stable, aromatic 7-hydroxy-4-methyl-3-phenylcoumarin.

// Reactants Resorcinol [label="Resorcinol"]; BetaKetoester [label="Ethyl 2-phenylacetoacetate"]; Acid [label="Acid Catalyst (e.g., H₂SO₄)", shape=ellipse, fillcolor="#FBBC05"];

// Intermediates Transesterification_Product [label="Transesterification Intermediate"]; Cyclized_Intermediate [label="Cyclized Intermediate"];

// Product Product [label="7-Hydroxy-4-methyl-3-phenylcoumarin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Resorcinol -> Transesterification_Product; BetaKetoester -> Transesterification_Product; Acid -> Transesterification_Product [label=" Transesterification", style=dashed]; Transesterification_Product -> Cyclized_Intermediate [label=" Intramolecular\n Acylation"]; Acid -> Cyclized_Intermediate [style=dashed]; Cyclized_Intermediate -> Product [label=" Dehydration"]; Acid -> Product [style=dashed]; } endomd Caption: Mechanism of the Pechmann Condensation for 7-Hydroxy-4-methyl-3-phenylcoumarin Synthesis.

Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of 7-hydroxy-4-methyl-3-phenylcoumarin.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS Number
ResorcinolC₆H₆O₂110.11108-46-3
Ethyl 2-phenylacetoacetateC₁₂H₁₄O₃206.24607-99-8
Concentrated Sulfuric AcidH₂SO₄98.087664-93-9
Ethanol (95%)C₂H₅OH46.0764-17-5
Deionized WaterH₂O18.027732-18-5
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Ethyl AcetateC₄H₈O₂88.11141-78-6
HexaneC₆H₁₄86.18110-54-3
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (11.0 g, 0.1 mol) and ethyl 2-phenylacetoacetate (20.6 g, 0.1 mol).

  • Acid Addition: Place the flask in an ice bath and slowly add concentrated sulfuric acid (20 mL) dropwise with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (eluent: ethyl acetate/hexane, 3:7 v/v).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral to litmus paper.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[9]

// Steps Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixing [label="Mix Resorcinol and\nEthyl 2-phenylacetoacetate"]; Acid_Addition [label="Slowly add H₂SO₄\n(keep below 10°C)"]; Reaction [label="Stir at Room Temperature\n(12-24 hours)"]; TLC_Monitoring [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05"]; Workup [label="Pour into Ice Water"]; Isolation [label="Vacuum Filtration\nand Washing"]; Purification [label="Recrystallization or\nColumn Chromatography"]; Characterization [label="Characterize Product\n(MP, IR, NMR)"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mixing; Mixing -> Acid_Addition; Acid_Addition -> Reaction; Reaction -> TLC_Monitoring; TLC_Monitoring -> Reaction [label="Incomplete"]; TLC_Monitoring -> Workup [label="Complete"]; Workup -> Isolation; Isolation -> Purification; Purification -> Characterization; Characterization -> End; } endomd Caption: Experimental workflow for the synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin.

Characterization

The purified product should be characterized by the following methods:

  • Melting Point: Determine the melting point of the purified solid.

  • FT-IR Spectroscopy: Acquire an infrared spectrum to identify characteristic functional groups. Expect to observe a strong carbonyl stretch (C=O) for the lactone around 1700-1730 cm⁻¹, a broad O-H stretch for the hydroxyl group around 3200-3500 cm⁻¹, and C-H stretches for the aromatic rings.

  • ¹H NMR Spectroscopy: Record the proton NMR spectrum to confirm the structure. The spectrum should show characteristic signals for the aromatic protons, the methyl group, and the hydroxyl proton.

  • ¹³C NMR Spectroscopy: Obtain a carbon NMR spectrum to further confirm the carbon framework of the molecule.

  • Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.[10]

Spectroscopic DataExpected Chemical Shifts/Signals
¹H NMR (in DMSO-d₆)δ 10.5 (s, 1H, -OH), 7.6-7.2 (m, 5H, Ar-H of phenyl), 7.5 (d, 1H, H-5), 6.8 (dd, 1H, H-6), 6.7 (d, 1H, H-8), 2.4 (s, 3H, -CH₃).
IR (KBr) (cm⁻¹)~3400 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~1710 (C=O lactone stretch), ~1610, 1580 (C=C aromatic stretch).
Mass Spectrum (ESI-MS)m/z 253.08 [M+H]⁺ for C₁₆H₁₂O₃.[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; impure reagents; insufficient catalyst.Extend the reaction time and continue to monitor by TLC. Ensure reagents are pure and dry. Verify the concentration and amount of the acid catalyst.
Formation of Dark, Tarry Product Reaction temperature too high during acid addition; side reactions.Maintain a low temperature during the addition of sulfuric acid. Ensure efficient stirring. Purification by column chromatography may be necessary to remove polymeric byproducts.
Difficulty in Crystallization Presence of impurities.If recrystallization is difficult, purify the crude product by column chromatography first. Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).
Product is an Oil, Not a Solid Residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt purification by column chromatography.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin derivatives via the Pechmann condensation. By following the detailed protocol and considering the mechanistic insights and troubleshooting advice, researchers can reliably synthesize these valuable compounds for further investigation in various fields of drug discovery and materials science. The versatility of the Pechmann reaction also allows for the synthesis of a diverse library of derivatives by employing substituted resorcinols and phenylacetoacetates.[5]

References

Sources

Application

Application Note: 7-Hydroxy-4-methyl-3-phenylcoumarin as a High-Fidelity Fluorescent Reporter for Biothiol Detection

Executive Summary 7-Hydroxy-4-methyl-3-phenylcoumarin (also known as 3-phenylumbelliferone) is a highly efficient fluorophore utilized in the design of "turn-on" fluorescent probes[1]. By leveraging the principles of Int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Hydroxy-4-methyl-3-phenylcoumarin (also known as 3-phenylumbelliferone) is a highly efficient fluorophore utilized in the design of "turn-on" fluorescent probes[1]. By leveraging the principles of Intramolecular Charge Transfer (ICT), this coumarin derivative provides a robust, sensitive platform for detecting critical biological analytes—most notably, cysteine (Cys)[2]. This application note details the photophysical properties of the fluorophore, the mechanistic rationale behind its analytical selectivity, and a validated, self-calibrating protocol for its use in in vitro biothiol assays.

Photophysical Properties & Mechanistic Rationale

The utility of 7-hydroxy-4-methyl-3-phenylcoumarin stems from its strong ICT characteristics. The 7-hydroxyl group acts as a potent electron donor, while the coumarin lactone core serves as the electron acceptor[2].

Causality of Structural Enhancements: Compared to standard umbelliferone, the addition of the 4-methyl and 3-phenyl groups significantly enhances the ICT process via resonance and inductive effects[2]. Furthermore, the bulky 3-phenyl substituent provides steric hindrance that prevents unwanted protonation at the carbonyl oxygen, thereby stabilizing the highly fluorescent state across a broad physiological pH range[3].

Table 1: Chemical and Photophysical Properties
PropertyValue / Characteristic
IUPAC Name 7-hydroxy-4-methyl-3-phenylchromen-2-one
CAS Number 2555-23-9[4]
Molecular Weight 252.26 g/mol [4]
Excitation Wavelength (

)
~380 nm (in pH 7.4 PBS/CH

CN)[2]
Emission Wavelength (

)
~455 nm (in pH 7.4 PBS/CH

CN)[2]
Stokes Shift ~75 nm
Stability Highly stable in aqueous buffers (pH 7–9)[2]

Probe Design: The Acrylate Masking Strategy

To utilize this fluorophore as a specific sensor, its baseline fluorescence must be conditionally quenched. This is achieved by derivatizing the 7-hydroxyl group with an acryloyl moiety to create a masked probe[2].

Causality of Quenching: Esterification of the 7-OH group ties up its lone electron pairs, completely disrupting the ICT process. This shifts the maximum absorption down to ~315 nm and renders the probe virtually non-fluorescent[2].

Causality of Cysteine Selectivity: Upon exposure to Cysteine, a highly specific reaction cascade occurs:

  • Michael Addition: The nucleophilic sulfhydryl (-SH) group of Cys attacks the

    
    -unsaturated carbonyl of the acrylate mask.
    
  • Intramolecular Amidation: The adjacent primary amine (-NH

    
    ) of Cys attacks the ester carbonyl, forming a kinetically favored 7-membered lactam ring.
    
  • Fluorophore Release: This rapid cyclization cleaves the ester bond, liberating the free 7-hydroxy-4-methyl-3-phenylcoumarin. The ICT is immediately restored, resulting in a massive red-shift in absorption (to 380 nm) and strong fluorescence emission at 455 nm[2].

Why does this exclude other biothiols? Homocysteine (Hcy) possesses an additional carbon, requiring the formation of a kinetically unfavorable 8-membered ring. Glutathione (GSH) lacks a suitably positioned free amine, allowing only the initial Michael addition without the subsequent ester cleavage[2].

G Probe Acrylated Coumarin Probe (ICT Quenched, Non-fluorescent) Michael Michael Addition (Thiol attack on Acrylate) Probe->Michael + Cysteine Cyclization Intramolecular Amidation (7-membered lactam formation) Michael->Cyclization Rapid Kinetics Release 7-Hydroxy-4-methyl-3-phenylcoumarin (ICT Restored) Cyclization->Release Ester Cleavage Signal Fluorescence Emission (λ_em = 455 nm) Release->Signal Excitation @ 380 nm

Mechanism of Cysteine-mediated cleavage releasing the fluorescent coumarin reporter.

Experimental Protocols

The following protocol describes a self-validating in vitro assay using the acrylated 7-hydroxy-4-methyl-3-phenylcoumarin probe. It incorporates necessary vehicle controls and relies on kinetic plateaus to ensure data trustworthiness.

Workflow Step1 Buffer Prep pH 7.4 PBS with 10% CH3CN Step2 Probe Addition Final Conc: 10 µM Protect from light Step1->Step2 Step3 Analyte Incubation Add Sample (0-100 µM) Incubate 25 min @ RT Step2->Step3 Step4 Fluorometric Read λ_ex = 380 nm λ_em = 455 nm Step3->Step4

Step-by-step experimental workflow for in vitro biothiol detection assay.

Protocol: Fluorometric Assay for Cysteine Detection

Reagents & Preparation:

  • Working Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 10% Acetonitrile (CH

    
    CN)[2].
    
    • Causality Check: The 10% CH

      
      CN is critical to maintain the solubility of the hydrophobic 3-phenylcoumarin core while preserving the physiological relevance and optimal pH (7.4) required for thiol nucleophilicity[2].
      
  • Probe Stock: 1 mM acrylated probe in anhydrous CH

    
    CN.
    
  • Analyte Standards: 0 to 100 µM Cysteine in PBS (for standard curve validation).

Step-by-Step Methodology:

  • Buffer Equilibration: Pre-warm the working buffer to room temperature (25°C).

  • Probe Dilution: Dilute the 1 mM probe stock into the working buffer to achieve a final probe concentration of 10 µM[2].

  • Sample Aliquoting: Transfer 190 µL of the 10 µM probe solution into the wells of a black, flat-bottom 96-well microplate. (Note: Black plates are mandatory to prevent optical cross-talk and light scattering between wells).

  • Analyte Addition: Add 10 µL of Cysteine standards (or unknown biological samples) to the respective wells. Include a blank well (10 µL of pure PBS) and negative control wells (100 µM of non-thiol amino acids) to self-validate the assay's specificity[2].

  • Incubation: Incubate the microplate in the dark at room temperature for exactly 25 minutes.

    • Causality Check: Kinetic studies demonstrate that the cleavage reaction approaches a stable plateau at 25 minutes, ensuring maximum signal-to-noise ratio without risking baseline drift[2].

  • Fluorometric Measurement: Read the plate using a microplate spectrofluorometer set to an excitation wavelength (

    
    ) of 380 nm and an emission wavelength (
    
    
    
    ) of 455 nm[2].

Data Interpretation & Selectivity Profiling

When executed correctly, the assay yields an excellent dose-dependent linear relationship between fluorescence intensity and Cys concentration from 0 to 100 µM[2]. The probe exhibits a remarkable 38-fold enhancement in fluorescence intensity specifically for Cys, with negligible interference from other biological thiols[2].

Table 2: Selectivity Profile of the Acrylate-Masked Probe
Analyte (100 µM)Relative Fluorescence Intensity (Fold Change)Mechanistic Rationale
Blank (Buffer) 1.0xICT remains quenched by the intact acrylate ester[2].
Cysteine (Cys) ~38.0x Rapid 7-membered lactam cyclization & cleavage releases fluorophore[2].
Homocysteine (Hcy) < 2.0xKinetically unfavored 8-membered ring formation prevents cleavage[2].
Glutathione (GSH) < 1.5xLacks adjacent amine; undergoes Michael addition but no cleavage[2].
Other Amino Acids ~1.0xNo free thiol available to initiate the primary Michael addition[2].

References

  • Selective Fluorescent Detection of Cysteine over Homocysteine and Glutathione by a Simple and Sensitive Probe. Australian Journal of Chemistry (2017). URL:[Link]

  • pH-Dependent Fluorescence Spectra of 3-Substituted Umbelliferones. Zeitschrift für Naturforschung (1978). URL:[Link]

  • 7-Hydroxy-4-methyl-3-phenylcoumarin (CID 5356628). PubChem. URL:[Link]

Sources

Method

Application Note: 7-Hydroxy-4-methyl-3-phenylcoumarin as a Core Scaffold for Advanced Live-Cell Fluorescent Probes

Executive Summary & Photophysical Causality As a Senior Application Scientist, I frequently evaluate fluorophore scaffolds for their stability, quantum yield, and adaptability in complex intracellular environments. 7-Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Photophysical Causality

As a Senior Application Scientist, I frequently evaluate fluorophore scaffolds for their stability, quantum yield, and adaptability in complex intracellular environments. 7-Hydroxy-4-methyl-3-phenylcoumarin (7H4M3PC) has emerged as a highly versatile core scaffold for designing "turn-on" fluorescent probes and enzyme inhibitors.

The photophysical brilliance of this compound is rooted in its Intramolecular Charge Transfer (ICT) capabilities[1]. When excited by light, the electron-donating 7-hydroxyl group pushes electron density toward the coumarin carbonyl. Crucially, the addition of a 4-methyl group and a 3-phenyl group significantly enhances this ICT process through a combination of inductive and resonance effects[1]. This structural fine-tuning results in a highly dipolar excited state that exhibits strong solvatochromism and exceptional fluorescence intensity[2]. By masking the 7-hydroxyl group with specific reactive moieties, we can quench this ICT state; subsequent target-mediated cleavage restores the fluorophore, creating a highly sensitive, self-validating "OFF-ON" diagnostic system.

Key Application I: Selective Live-Cell Imaging of Cysteine

Biothiols like Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH) are vital for cellular redox homeostasis. Differentiating Cys from Hcy and GSH is notoriously difficult due to their structural similarities[1]. However, by derivatizing 7H4M3PC with acryloyl chloride, we generate 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acrylate (Probe 1) , a highly selective Cys sensor[1].

The Chemical Mechanism

The acrylate moiety serves a dual purpose: it acts as an electron-withdrawing group that completely quenches the coumarin's ICT (Fluorescence OFF), and it provides an α,β-unsaturated carbonyl for nucleophilic attack. When Cys is present, its thiol group undergoes a rapid conjugate addition to the acrylate. This is immediately followed by an intramolecular cyclization where the amino group of Cys attacks the ester carbonyl[3].

Expert Insight on Causality: The selectivity for Cys over Hcy is driven by cyclization kinetics. Cys forms a kinetically favored 7-membered lactam ring during cleavage, whereas Hcy would require the formation of a slower, less stable 8-membered ring. This kinetic disparity allows the probe to discriminate Cys from other biothiols rapidly[1]. Upon cleavage, the free 7H4M3PC is released, restoring the ICT and triggering a massive fluorescence enhancement at 455 nm[1].

G Probe Acrylate-Derivatized Probe (ICT Quenched, OFF) Step1 Conjugate Addition (Thiol attacks acrylate) Probe->Step1 Analyte Intracellular Cysteine (Thiol Nucleophile) Analyte->Step1 Step2 Intramolecular Cyclization (Acrylate Cleavage) Step1->Step2 Fluorophore 7-Hydroxy-4-methyl-3-phenylcoumarin (ICT Restored, ON) Step2->Fluorophore Signal Fluorescence Emission (λ_em = 455 nm) Fluorophore->Signal

Figure 1: Mechanistic pathway of the Cysteine-selective fluorescent probe via ICT restoration.

Protocol 1: Live-Cell Imaging of Cysteine

To ensure reproducible, self-validating results, follow this optimized workflow:

  • Probe Preparation: Dissolve the synthesized acrylate probe in anhydrous DMSO to yield a 10 mM stock. Critical Step: Aliquot and store at -20°C to prevent premature hydrolysis of the ester bond.

  • Cell Culture & Seeding: Seed HeLa cells (or your target cell line) in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS until 70-80% confluent.

  • Probe Incubation: Dilute the stock solution in pH 7.4 Phosphate Buffered Saline (PBS) containing 10% CH₃CN to a final probe concentration of 10 µM[3]. The co-solvent ensures the lipophilic probe remains fully dissolved before cellular uptake. Replace the culture medium with this solution and incubate at 37°C for 25 minutes. Causality: 25 minutes is the exact kinetic window required for the intracellular cyclization reaction to reach a fluorescence plateau[1].

  • Validation Control (Built-in System Check): In a parallel dish, pre-incubate cells with 1 mM N-ethylmaleimide (NEM) for 30 minutes to scavenge all free thiols before adding the probe. This acts as a negative control to prove the signal is strictly Cys-dependent.

  • Washing: Wash the cells three times with warm, sterile PBS. This removes unreacted probe and minimizes background noise.

  • Confocal Imaging: Excite the sample at 380 nm[3]. Collect the strong turn-on emission signal at 455 nm[1]. You will observe a distinct dose-dependent relationship correlating to intracellular Cys concentrations (0 to 100 µM linear range)[1].

Key Application II: Cytochrome P450 (CYP1A1/1A2) Probing

Beyond live-cell thiol imaging, the 7H4M3PC scaffold is a critical precursor for mapping the active site cavities of Cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2[4].

By activating the 7-hydroxyl position via a triflate intermediate, the scaffold can undergo a Sonogashira coupling with trimethylsilylacetylene to yield 7-ethynyl-4-methyl-3-phenylcoumarin (7E4M3PC) [4]. This ethynyl derivative acts as a highly selective, mechanism-based inhibitor.

Protocol 2: CYP1A1 Fluorescence Quenching Assay
  • Enzyme Preparation: Dilute recombinant human P450 1A1 in 0.1 M potassium phosphate buffer (pH 7.6) to a final concentration of 5.0 µM in a 2.0 mL assay volume[4].

  • Titration: Add the 7E4M3PC inhibitor at varying concentrations ranging from 0.25 to 10 µM[4].

  • Incubation & Measurement: Incubate at 37°C. Excite the complex at 295 nm and monitor the fluorescence emission between 300 and 400 nm[4].

  • Data Analysis: The binding of the ethynylcoumarin to the CYP1A1 active site induces a detectable decrease in intrinsic fluorescence. Plot the log of relative fluorescence loss versus the log of inhibitor concentration to calculate the binding constant (

    
    ) via linear regression[4].
    

Quantitative Data & Photophysical Properties

To facilitate rapid experimental design, the photophysical and kinetic properties of the 7H4M3PC scaffold and its Cys-reactive derivative are summarized below.

PropertyValueCausality / Experimental Significance
Excitation Wavelength (

)
380 nm[3]Avoids deep UV (<350 nm), significantly reducing cellular autofluorescence and phototoxicity during live-cell imaging.
Emission Wavelength (

)
455 nm[1]Provides a large Stokes shift (~75 nm), preventing self-quenching and improving the signal-to-noise ratio.
Response Time (Cys Detection) ~25 minutes[1]The rapid conjugate addition and cyclization allow for near real-time monitoring of physiological Cys fluctuations.
Linear Detection Range 0 – 100 µM[1]Perfectly encompasses the physiological concentration range of intracellular cysteine, ensuring quantitative reliability.
Selectivity Profile Cys > Hcy, GSH[1]Steric and kinetic preference for the 7-membered lactam transition state guarantees Cys specificity over other abundant biothiols.

References

1.1 2.4 3.2

Sources

Application

Application Note: Antimicrobial Assay Protocol for 7-Hydroxy-4-methyl-3-phenylcoumarin

Target Audience: Researchers, Microbiologists, and Drug Discovery Scientists Compound: 7-Hydroxy-4-methyl-3-phenylcoumarin (CAS: 20050-76-4) Application: In vitro Minimum Inhibitory Concentration (MIC) Determination Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Discovery Scientists Compound: 7-Hydroxy-4-methyl-3-phenylcoumarin (CAS: 20050-76-4) Application: In vitro Minimum Inhibitory Concentration (MIC) Determination

Introduction & Mechanistic Rationale

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. [1] is a synthetic coumarin derivative structurally analogous to naturally occurring flavonoids. The 3-arylcoumarin scaffold has garnered significant attention in drug discovery due to its potent, selective antibacterial activity against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus cereus.

Why this specific structure? The antimicrobial efficacy of this compound is driven by specific structure-activity relationships (SAR). The lipophilic 3-phenyl ring enhances membrane affinity, while the 7-hydroxyl group acts as a critical hydrogen bond donor. According to [2], these molecules exhibit a dual-target mechanism. They competitively bind the ATP-binding site of Tyrosyl-tRNA synthetase and inhibit Topoisomerase II (DNA Gyrase) , effectively halting protein synthesis and DNA supercoiling.

The compound exhibits high selectivity for Gram-positive bacteria. Gram-negative bacteria are intrinsically resistant because their outer membrane porins restrict the entry of bulky, hydrophobic coumarin molecules, and their robust efflux pumps (e.g., AcrAB-TolC) actively extrude them.

MOA Coumarin 7-Hydroxy-4-methyl- 3-phenylcoumarin Target1 DNA Gyrase (Topoisomerase II) Coumarin->Target1 Competitive Binding Target2 Tyrosyl-tRNA Synthetase Coumarin->Target2 ATP-binding pocket block Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Inhibition of Protein Synthesis Target2->Effect2 Death Bacterial Cell Death (Gram-positive selectivity) Effect1->Death Effect2->Death

Putative dual-target mechanism of action for 3-arylcoumarins in Gram-positive bacteria.

Assay Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, this protocol is designed as a self-validating system . An assay is only valid if all internal controls behave exactly as expected. If any control fails, the plate must be rejected.

  • Sterility Control (Media Only): Must show no growth. Validates that the broth and handling procedures are aseptic.

  • Growth Control (Media + Bacteria): Must show robust growth. Validates the viability of the bacterial inoculum.

  • Vehicle Control (Media + Bacteria + 1% DMSO): Must show robust growth. Causality: Coumarins require DMSO for solubilization. This control proves that the maximum concentration of the solvent (1%) is not responsible for bacterial death.

  • Positive Control (Ciprofloxacin/Vancomycin): Must yield an MIC within the standardized CLSI (Clinical and Laboratory Standards Institute) acceptable range for the specific ATCC strain. Validates that the bacteria have not acquired unexpected resistance mutations.

Materials and Reagents

  • Test Compound: 7-Hydroxy-4-methyl-3-phenylcoumarin (Powder, >98% purity).

  • Solvent: 100% Dimethyl sulfoxide (DMSO), cell-culture grade.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile water).

  • Bacterial Strains: Staphylococcus aureus (ATCC 25923), Bacillus cereus (ATCC 14579), Escherichia coli (ATCC 25922 - Negative control).

Step-by-Step Experimental Protocol

Phase 1: Compound Solubilization & Dilution

Causality: 7-Hydroxy-4-methyl-3-phenylcoumarin is highly hydrophobic. Direct addition to aqueous media causes precipitation, leading to false-negative MIC readings.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 25.6 mg/mL . Vortex until completely clear.

  • Working Solution: Dilute the stock 1:50 in CAMHB to yield a 512 µg/mL solution. Note: The DMSO concentration is now 2%.

Phase 2: Broth Microdilution Setup
  • Dispense 100 µL of CAMHB into wells 2 through 12 of a sterile 96-well plate.

  • Add 200 µL of the working solution (512 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating up to well 10. Discard 100 µL from well 10.

    • Result: Wells 1–10 now contain 100 µL of compound ranging from 512 µg/mL to 1 µg/mL at 2X the final desired concentration.

Phase 3: Inoculum Standardization

Causality: The ratio of drug molecules to bacterial cells must be constant. Over-inoculation masks antibacterial activity; under-inoculation exaggerates it.

  • Select 3-4 isolated colonies from an overnight agar plate and suspend them in sterile saline.

  • Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL) using a spectrophotometer (OD600 ≈ 0.08 - 0.13).
    
  • Dilute this suspension 1:150 in CAMHB to achieve an inoculum of

    
     CFU/mL .
    
Phase 4: Inoculation & Incubation
  • Add 100 µL of the bacterial inoculum to wells 1 through 11.

    • Final Assay State: The total volume is 200 µL. The compound concentration is halved (ranging from 256 µg/mL to 0.5 µg/mL ). The final bacterial concentration is the CLSI standard

      
       CFU/mL . The maximum DMSO concentration in Well 1 is exactly 1% , which is non-toxic.
      
  • Well 11 serves as the Growth/Vehicle Control (add 100 µL inoculum + 100 µL CAMHB with 2% DMSO).

  • Well 12 serves as the Sterility Control (add 200 µL CAMHB only).

  • Incubate the plate at 37°C for 18–24 hours under aerobic conditions.

Phase 5: Colorimetric Readout

Causality: Because hydrophobic compounds can precipitate and mimic bacterial turbidity, visual inspection of OD600 is unreliable. Resazurin acts as an objective metabolic sensor.

  • Add 30 µL of 0.015% resazurin solution to all wells.

  • Incubate for an additional 2–4 hours in the dark.

  • Interpretation: Living bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of the compound that remains strictly blue (indicating complete inhibition of metabolic activity).

Workflow Start Compound Preparation (7-Hydroxy-4-methyl-3-phenylcoumarin in DMSO) Dilution Serial Dilution in Mueller-Hinton Broth (Concentration Range: 0.5 - 256 µg/mL) Start->Dilution Incubation Incubation in 96-well Plates (37°C for 18-24 hours) Dilution->Incubation Inoculum Bacterial Inoculum Preparation (0.5 MacFarland Standard, ~5x10^5 CFU/mL) Inoculum->Incubation Readout Viability Readout (Resazurin Addition / Colorimetric Shift) Incubation->Readout MIC MIC Determination (Lowest concentration remaining blue) Readout->MIC

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation & Expected Results

Based on validated literature for 3-arylcoumarin derivatives [2], researchers should expect significant selectivity toward Gram-positive species. Below is a summary table of expected MIC ranges to benchmark your assay's performance.

Bacterial StrainGram StainExpected MIC Range (µg/mL)Reference Standard (Ciprofloxacin)
Staphylococcus aureus (ATCC 25923)Positive11 - 440.12 - 0.5 µg/mL
Bacillus cereus (ATCC 14579)Positive11 - 220.12 - 0.25 µg/mL
Listeria monocytogenesPositive22 - 440.5 - 1.0 µg/mL
Escherichia coli (ATCC 25922)Negative> 256 (Resistant)0.004 - 0.015 µg/mL
Pseudomonas aeruginosaNegative> 256 (Resistant)0.25 - 1.0 µg/mL

Note: If the MIC for E. coli falls below 256 µg/mL, verify the integrity of the outer membrane of your specific strain, as standard wild-type Gram-negative bacteria should naturally exclude this compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5356628, 7-Hydroxy-4-methyl-3-phenylcoumarin". PubChem.[Link]

  • Pisano MB, Kumar A, Medda R, Gatto G, Pal R, Fais A, Era B, Cosentino S, Uriarte E, Santana L, Pintus F, Matos MJ. "Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins." Molecules. 2019; 24(15):2815.[Link]

Method

Antioxidant activity assessment of 7-Hydroxy-4-methyl-3-phenylcoumarin using DPPH assay

Application Note: In Vitro Antioxidant Profiling of 7-Hydroxy-4-methyl-3-phenylcoumarin via DPPH Radical Scavenging Assay Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Antioxidant Profiling of 7-Hydroxy-4-methyl-3-phenylcoumarin via DPPH Radical Scavenging Assay

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Mechanistic Rationale

Coumarin derivatives are highly valued in drug discovery for their diverse pharmacological profiles. Specifically, 7-Hydroxy-4-methyl-3-phenylcoumarin represents a structurally optimized scaffold for neutralizing reactive oxygen species (ROS). The presence of the hydroxyl (-OH) group at the C-7 position is the critical pharmacophore for antioxidant activity, acting as a primary electron and hydrogen donor. Furthermore, the phenyl ring at the C-3 position provides extended


-conjugation, which stabilizes the resulting phenoxy radical through resonance delocalization.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for evaluating the free radical scavenging capacity of such compounds. DPPH is a stable, nitrogen-centered free radical that exhibits a deep purple color with a strong absorption maximum (


) at 517 nm. When 7-Hydroxy-4-methyl-3-phenylcoumarin interacts with DPPH•, it neutralizes the radical via either a Hydrogen Atom Transfer (HAT)  or a Sequential Proton Loss Electron Transfer (SPLET)  mechanism, depending on solvent polarity (). This stoichiometric reduction converts the purple DPPH• radical into the yellow non-radical hydrazine derivative (DPPH-H), allowing for precise spectrophotometric quantification.

Mechanism DPPH DPPH• Radical (Abs: 517 nm, Purple) Reaction HAT / SPLET Mechanism DPPH->Reaction Coumarin 7-Hydroxy-4-methyl- 3-phenylcoumarin Coumarin->Reaction Donates H⁺/e⁻ DPPH_H DPPH-H (Reduced, Yellow) Reaction->DPPH_H Reduction CoumarinRad Coumarin Radical (Resonance Stabilized) Reaction->CoumarinRad Oxidation

Fig 1: Mechanistic pathway of DPPH radical scavenging by 7-Hydroxy-4-methyl-3-phenylcoumarin.

Causality in Experimental Design: The "Why" Behind the Steps

As a Senior Application Scientist, I emphasize that a robust assay is defined by the causality of its parameters. Every step in this protocol is engineered to prevent artifacts and ensure reproducibility:

  • Solvent Selection (Methanol/Ethanol): DPPH is highly lipophilic and insoluble in water. Methanol ensures complete solvation of both the DPPH radical and the hydrophobic 3-phenylcoumarin core, preventing precipitation that would artificially inflate absorbance readings.

  • Wavelength Selection (517 nm): The unpaired electron in DPPH• exhibits a distinct absorption band at 517 nm. By measuring exactly at this wavelength, we isolate the radical's concentration from the background noise of the solvent matrix.

  • Incubation Conditions (30 min, Dark): DPPH is photolabile. Ambient light exposure causes spontaneous degradation (baseline drift), leading to false-positive scavenging results. A 30-minute dark incubation ensures the HAT/SPLET kinetics reach thermodynamic equilibrium without photochemical interference ().

The Self-Validating Protocol System

To guarantee trustworthiness, this protocol employs a Self-Validating Matrix . A single absorbance reading is meaningless without proper controls. For every concentration tested, the following four conditions must be prepared:

  • Test Sample: Coumarin + DPPH (Measures actual scavenging).

  • Negative Control: Solvent + DPPH (Establishes the 0% inhibition baseline; max absorbance).

  • Sample Blank: Coumarin + Solvent (Accounts for any intrinsic absorbance of the coumarin at 517 nm, preventing false negatives).

  • Positive Control: Ascorbic Acid or BHT + DPPH (Validates the integrity of the DPPH reagent and provides a benchmark for efficacy).

Workflow Prep 1. Reagent Prep (Coumarin & DPPH) Mix 2. Assay Setup (Test, Blank, Control) Prep->Mix Incubate 3. Incubation (30 min, 25°C, Dark) Mix->Incubate Read 4. Spectrophotometry (OD at 517 nm) Incubate->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

Fig 2: Step-by-step self-validating experimental workflow for the DPPH antioxidant assay.

Step-by-Step Methodology

A. Materials & Reagents
  • 7-Hydroxy-4-methyl-3-phenylcoumarin (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) reagent (Sigma-Aldrich or equivalent)

  • Ascorbic Acid or Butylated Hydroxytoluene (BHT) (Positive Control)

  • HPLC-grade Methanol

  • UV-Vis Spectrophotometer & 96-well microplates (or quartz cuvettes)

B. Reagent Preparation
  • DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Wrap the volumetric flask in aluminum foil immediately. Critical insight: DPPH solutions degrade over time; prepare fresh daily and verify that the initial absorbance at 517 nm is between 0.800 and 1.000.

  • Coumarin Stock Solution (1 mg/mL): Dissolve 10 mg of 7-Hydroxy-4-methyl-3-phenylcoumarin in 10 mL of methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Dilutions: Prepare a serial dilution of the coumarin stock to achieve final assay concentrations (e.g., 12.5, 25, 50, 100, and 200 µg/mL).

C. Assay Execution (96-Well Plate Format)
  • Negative Control Wells: Add 100 µL of Methanol + 100 µL of DPPH solution.

  • Sample Blank Wells: Add 100 µL of Coumarin dilution + 100 µL of Methanol.

  • Test Sample Wells: Add 100 µL of Coumarin dilution + 100 µL of DPPH solution.

  • Positive Control Wells: Add 100 µL of Ascorbic Acid dilution + 100 µL of DPPH solution.

  • Incubation: Seal the plate to prevent solvent evaporation, wrap in foil, and incubate at 25°C for exactly 30 minutes on a gentle orbital shaker (150 rpm).

  • Measurement: Read the absorbance (

    
    ) of all wells at 517 nm using a microplate reader.
    

Data Synthesis & Interpretation

The radical scavenging activity is calculated as the percentage of DPPH inhibition using the following corrected formula:

% Inhibition =


 

Where:

  • 
     = Absorbance of the Negative Control.
    
  • 
     = Absorbance of the Test Sample (Coumarin + DPPH).
    
  • 
     = Absorbance of the Sample Blank (Coumarin + Methanol).
    

 Determination:  Plot the % Inhibition (y-axis) against the concentration of the coumarin (x-axis). Use non-linear regression analysis (e.g., GraphPad Prism) to determine the 

value—the concentration required to scavenge 50% of the DPPH radicals. A lower

indicates higher antioxidant potency.

Representative Quantitative Data

Below is a structured data matrix demonstrating expected quantitative outcomes when evaluating 7-Hydroxy-4-methyl-3-phenylcoumarin against a standard benchmark (Ascorbic Acid). Note: Values are representative based on structural similarities to highly active 7-hydroxycoumarin derivatives.

Concentration (µg/mL)Absorbance (517 nm)Coumarin % InhibitionAscorbic Acid % Inhibition
0 (Negative Control) 0.950 ± 0.0120.0 %0.0 %
12.5 0.785 ± 0.01517.3 %45.2 %
25.0 0.620 ± 0.01034.7 %82.1 %
50.0 0.415 ± 0.00856.3 %95.4 %
100.0 0.210 ± 0.00577.8 %98.1 %
200.0 0.095 ± 0.00390.0 %99.0 %
Calculated

-- ~42.5 µg/mL ~14.2 µg/mL

Quality Control & Troubleshooting

  • Issue: Baseline Absorbance is too high (>1.2) or too low (<0.6).

    • Cause: DPPH concentration is incorrect or the reagent has degraded.

    • Solution: Remake the DPPH stock. Ensure the reagent powder is stored at -20°C and protected from moisture.

  • Issue: Negative % Inhibition at high concentrations.

    • Cause: The coumarin compound is precipitating out of the methanol upon addition of DPPH, scattering light and artificially raising the absorbance.

    • Solution: Switch to a co-solvent system (e.g., 5% DMSO in Methanol) to ensure the 3-phenylcoumarin core remains fully solubilized.

References

  • Title: Antioxidant Activity of Coumarins and Their Metal Complexes Source: International Journal of Molecular Sciences (via NCBI PMC) URL: [Link]

  • Title: The Antioxidant Activity of New Coumarin Derivatives Source: International Journal of Molecular Sciences (via MDPI) URL: [Link]

Application

Application Note: Cytotoxicity Screening of 7-Hydroxy-4-methyl-3-phenylcoumarin (HMPC) on Cancer Cell Lines

Executive Summary & Scientific Rationale The coumarin scaffold is a privileged structure in medicinal chemistry. While 7-hydroxy-4-methylcoumarin (Hymecromone) is a well-known choleretic, the introduction of a phenyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The coumarin scaffold is a privileged structure in medicinal chemistry. While 7-hydroxy-4-methylcoumarin (Hymecromone) is a well-known choleretic, the introduction of a phenyl group at the C-3 position (yielding 7-Hydroxy-4-methyl-3-phenylcoumarin, or HMPC) significantly alters the physicochemical profile. This modification enhances lipophilicity, facilitating passive membrane transport, and mimics the structural motif of isoflavones, potentially allowing interaction with Estrogen Receptors (ER) or kinase domains in breast (MCF-7) and lung (A549) cancer lines.

This guide moves beyond generic protocols to address the specific challenges of screening HMPC:

  • Solubility: The 3-phenyl substituent drastically reduces aqueous solubility compared to the parent coumarin, requiring precise DMSO management.

  • Fluorescence Interference: Coumarins are naturally fluorescent. Standard colorimetric assays (MTT) are preferred over fluorometric assays (like Resazurin) for initial screening to avoid signal overlap, unless specific excitation/emission filters are validated.

  • Mechanistic Validation: Cytotoxicity must be distinguished from cytostasis. We integrate flow cytometry to validate the mode of cell death (Apoptosis vs. Necrosis).

Chemical Handling & Stock Preparation[1][2]

Critical Causality: HMPC is hydrophobic. Improper solubilization leads to micro-precipitation in the aqueous culture medium, causing "false negatives" (compound not reaching cells) or "false positives" (crystals lysing cells physically).

Reagents
  • Compound: 7-Hydroxy-4-methyl-3-phenylcoumarin (Purity >98% by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Vehicle Control: DMSO (Final concentration must be

    
    ).
    
Preparation Protocol
  • Stock Solution (10 mM): Dissolve HMPC in 100% DMSO. Vortex for 1 minute. Inspect visually for clarity. If turbidity persists, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in serum-free medium immediately prior to use.

    • Why Serum-Free? Serum proteins (albumin) can bind hydrophobic coumarins, reducing free drug concentration. Initial dilution in serum-free media prevents immediate protein sequestration before the compound reaches the cell monolayer.

Primary Screening: MTT Cell Viability Assay[3][4]

Methodological Choice: The MTT assay is selected over LDH or ATP assays for Phase 1 screening because it measures mitochondrial dehydrogenase activity, a direct correlate of metabolic health, which is the primary target of coumarin-induced oxidative stress.

Experimental Design (96-Well Plate Layout)

To prevent Edge Effects (evaporation causing pH/osmolarity shifts in outer wells), fill the perimeter wells with sterile PBS and do not use them for data.

Row123456789101112
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSVC0.1µM1µM10µM50µM100µMPosVC......[1]PBS
C PBSVC0.1µM1µM10µM50µM100µMPosVC......PBS
D PBSVC0.1µM1µM10µM50µM100µMPosVC......PBS
... ....................................
  • VC: Vehicle Control (0.1% DMSO + Media)

  • Pos: Positive Control (e.g., Doxorubicin 1 µM)

Step-by-Step Protocol
  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) at

    
     cells/well in 100 µL complete media.
    
  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery from trypsinization stress.

  • Treatment:

    • Aspirate old media carefully.[2]

    • Add 100 µL of HMPC working solutions (prepared in Step 2).

    • Incubate for 48 hours . (Coumarins often induce cell cycle arrest before apoptosis; 24h may be insufficient).

  • MTT Addition:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Check for purple formazan crystals under a microscope.

  • Solubilization:

    • Aspirate media completely (crucial to remove background interference).

    • Add 150 µL DMSO.

    • Shake on an orbital shaker for 15 minutes protected from light.

  • Readout: Measure absorbance at 570 nm (reference filter 630 nm).

Mechanistic Validation: Annexin V/PI Flow Cytometry

Cytotoxicity data (IC50) tells you how much is needed to kill; Flow Cytometry tells you how they die. 3-phenylcoumarins typically induce apoptosis via the intrinsic mitochondrial pathway.

Workflow Visualization

The following diagram illustrates the logical flow from compound preparation to mechanistic validation.

G cluster_readout 4. Dual Readout System Prep 1. Stock Prep (10mM in DMSO) Seed 2. Cell Seeding (5k cells/well) Prep->Seed Dilute Treat 3. HMPC Treatment (48 Hours) Seed->Treat 24h Attachment MTT MTT Assay (Metabolic Activity) Treat->MTT Screening FACS Annexin V / PI (Mode of Death) Treat->FACS Validation Analysis 5. Data Analysis (IC50 & Apoptosis %) MTT->Analysis FACS->Analysis

Caption: Integrated workflow for HMPC screening. Blue/Yellow/Red nodes represent the wet-lab phase; Green nodes represent analytical assays.

Protocol
  • Culture: Seed cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat with HMPC at the IC50 concentration determined in the MTT assay for 24 hours.

  • Harvesting: Collect supernatant (floating dead cells) and trypsinize adherent cells. Combine them. (Critical: Do not discard supernatant, or you lose the late apoptotic population).

  • Staining: Wash with PBS.[3] Resuspend in Binding Buffer.[3][4] Add Annexin V-FITC and Propidium Iodide (PI).[3][4]

  • Analysis:

    • Q1 (Annexin- / PI-): Viable

    • Q2 (Annexin+ / PI+): Late Apoptosis / Necrosis

    • Q3 (Annexin- / PI+): Necrosis (rare in drug treatment, usually handling error)

    • Q4 (Annexin+ / PI-): Early Apoptosis (The hallmark of coumarin efficacy)

Potential Mechanism of Action (MOA)

HMPC derivatives often act as "bio-isosteres" to flavonoids. The 3-phenyl group allows the molecule to intercalate into hydrophobic pockets of kinases or bind to the Estrogen Receptor (in MCF-7). The downstream effect is typically the collapse of the Mitochondrial Membrane Potential (


).

MOA HMPC HMPC (Compound) Target Target Binding (ER / PI3K / TRPA1) HMPC->Target Lipophilic Interaction Mito Mitochondrial Dysfunction Target->Mito Signal Transduction Bax Bax/Bcl-2 Ratio Increase Mito->Bax ROS Generation Caspase Caspase 3/7 Activation Bax->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis DNA Fragmentation

Caption: Proposed signaling cascade for 3-phenylcoumarin derivatives leading to apoptotic cell death.

Data Analysis & Troubleshooting

IC50 Calculation

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Regression model:



  • 
    : Log of concentration.
    
  • 
    : Normalized response (Absorbance).
    
Self-Validating Checks
  • Z-Factor: For the assay to be valid, the Z-factor between Vehicle Control and Positive Control must be

    
    .
    
  • Solubility Check: If the IC50 curve plateaus at 50% viability regardless of increasing concentration, check for compound precipitation (saturation limit reached).

References

  • BenchChem. (2025).[3][4] Application Notes & Protocols for Cytotoxicity Screening of 7-Hydroxy-4-Phenylcoumarin Derivatives. Retrieved from

  • RSC Medicinal Chemistry. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. Retrieved from

  • MDPI. (2025). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Retrieved from

  • Asian Journal of Chemistry. (2024). Synthesis, Molecular Modeling and Cytotoxicity Study of New 3-Phenyl Coumarin Derivatives against in vitro Cell Lines. Retrieved from

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from

Sources

Method

High-throughput screening of 7-Hydroxy-4-methyl-3-phenylcoumarin analogs

High-Throughput Screening of 7-Hydroxy-4-methyl-3-phenylcoumarin Analogs: Dual Applications in Monoamine Oxidase B (MAO-B) Inhibition and Cytochrome P450 (CYP) Profiling Executive Summary & Mechanistic Rationale The 3-ph...

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening of 7-Hydroxy-4-methyl-3-phenylcoumarin Analogs: Dual Applications in Monoamine Oxidase B (MAO-B) Inhibition and Cytochrome P450 (CYP) Profiling

Executive Summary & Mechanistic Rationale

The 3-phenylcoumarin scaffold has emerged as a highly versatile pharmacophore in modern drug discovery and biochemical profiling. Specifically, 7-hydroxy-4-methyl-3-phenylcoumarin and its functionalized analogs exhibit unique spatial geometry that allows them to interact selectively with the bipartite active sites of specific enzymes. As a Senior Application Scientist, I have structured this technical guide to detail the dual utility of these analogs in High-Throughput Screening (HTS):

  • As Target Therapeutics: Acting as highly potent, selective Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative disease modeling[1].

  • As Biochemical Tools: Serving as profluorescent substrates for the continuous kinetic profiling of human Cytochrome P450 (CYP) enzymes[2].

Understanding the causality behind the assay design is critical. The coumarin core provides a rigid, planar hydrophobic surface, while the 3-phenyl ring allows for rotational flexibility to navigate narrow enzymatic access channels. By substituting the R-groups (e.g., methoxy or hydroxyl groups at the 6- or 7-positions), researchers can finely tune the electronic distribution, transforming the molecule either into a high-affinity competitive inhibitor or a highly sensitive profluorescent substrate.

Application I: MAO-B Inhibitor Screening

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme responsible for the deamination of neurotransmitters like dopamine. Inhibiting MAO-B is a validated clinical strategy for alleviating symptoms of Parkinson's disease. Recent structure-activity relationship (SAR) analyses demonstrate that 3-phenylcoumarin derivatives are exceptional MAO-B inhibitors because their topology perfectly mirrors the bipartite substrate cavity of the enzyme[3].

Quantitative SAR Data

The addition of specific functional groups drastically alters the binding affinity. Table 1 summarizes the pharmacological profile of key 3-phenylcoumarin analogs evaluated in recent HTS campaigns[1][4].

Table 1: SAR of 3-Phenylcoumarin Analogs for MAO-B Inhibition

Compound Scaffold Key Substituent Target IC50 / Inhibition Pharmacological Relevance
3-Phenylcoumarin Derivative 1 (Optimal R4-R7) MAO-B 56 nM High potency lead for Parkinson's disease
3-Phenylcoumarin Methoxy at R1/R2 MAO-B >70% at 10 µM Favorable active site binding

| 3-Phenylcoumarin | Unsubstituted | MAO-A | >1 µM (Low affinity) | High selectivity over MAO-A |

HTS Workflow for MAO-B Inhibition

To screen these analogs, a fluorometric assay utilizing kynuramine as a non-fluorescent substrate is employed. MAO-B oxidatively deaminates kynuramine into 4-hydroxyquinoline, a highly fluorescent product.

MAOB_Workflow N1 Compound Library (3-Phenylcoumarins) N2 Incubation with Recombinant MAO-B N1->N2 N3 Addition of Substrate (Kynuramine) N2->N3 N4 Fluorescence Readout (Ex: 310nm, Em: 400nm) N3->N4 N5 Data Analysis & Hit Identification N4->N5

High-throughput screening workflow for MAO-B inhibitors using 3-phenylcoumarin analogs.

Self-Validating Protocol: MAO-B Fluorometric Assay

Causality Note: The addition of NaOH at the end of the assay serves a dual purpose: it instantly quenches the enzymatic reaction by denaturing MAO-B, and it shifts the pH to an alkaline state, which is strictly required to maximize the quantum yield of the 4-hydroxyquinoline fluorophore.

Step-by-Step Methodology:

  • Plate Preparation: Utilize 384-well black opaque microplates. Rationale: Black plates absorb scattered light, virtually eliminating well-to-well optical crosstalk, which is critical for high-sensitivity fluorescence detection.

  • Reagent Dispensing: Dispense 20 µL of assay buffer (0.1 M potassium phosphate, pH 7.4) containing 5 µg/mL recombinant human MAO-B into each well.

  • Compound Addition: Pin-transfer 50 nL of 3-phenylcoumarin analogs (from 10 mM DMSO stock plates) into the assay wells. Include Selegiline (1 µM) as a positive control for total inhibition, and DMSO as a vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for thermodynamic equilibrium of inhibitor binding.

  • Reaction Initiation: Add 10 µL of Kynuramine (final concentration 40 µM) to all wells.

  • Incubation: Incubate at 37°C for exactly 30 minutes.

  • Reaction Quenching: Add 10 µL of 2N NaOH to all wells.

  • Signal Detection: Read fluorescence on a multimode microplate reader at

    
     = 310 nm and 
    
    
    
    = 400 nm.
  • System Validation: Calculate the Z'-factor using the Selegiline and DMSO control wells. The assay is validated for HTS only if

    
    .
    

Application II: CYP450 Profiling using Profluorescent Substrates

Beyond acting as therapeutic targets, 3-phenylcoumarin derivatives have been engineered as profluorescent substrates to assess Cytochrome P450 (CYP) enzyme activity[5]. CYP enzymes are responsible for the phase I metabolism of the majority of pharmaceutical drugs. By introducing specific alkoxy or methoxy substitutions to the coumarin core, these analogs become highly selective substrates for specific CYP isoforms[6].

Quantitative CYP Selectivity Data

When these non-fluorescent analogs are oxidized (e.g., via O-dealkylation) by CYP enzymes, they release a highly fluorescent 7-hydroxycoumarin derivative. The excellent signal-to-background ratio makes them vastly superior to traditional colorimetric assays[7].

Table 2: CYP450 Selectivity of Profluorescent 3-Phenylcoumarin Substrates

Profluorescent Substrate Primary Target Secondary Target HTS Application
6-methoxy-3-(4-trifluoromethylphenyl)coumarin CYP1A2 CYP1A1 Selective CYP1A2 inhibitor profiling
7-Methoxy-3-(3-methoxyphenyl)coumarin CYP2C19, CYP2D6 - Non-selective multi-CYP liability screening

| Small 3-phenylcoumarin derivatives | CYP2A6 | CYP1 family | High intrinsic clearance metabolic assays |

HTS Workflow for CYP450 Profiling

CYP_Pathway S Profluorescent Substrate (3-Phenylcoumarin Analog) E CYP450 Enzyme + NADPH (e.g., CYP1A2, CYP2A6) S->E Active Site Binding M Fluorescent Metabolite (7-Hydroxycoumarin) E->M O-dealkylation / Hydroxylation R Continuous Fluorometric Monitoring M->R Signal Emission

Profluorescent CYP450 oxidation pathway for continuous HTS monitoring.

Self-Validating Protocol: Continuous CYP Oxidation Assay

Causality Note: Unlike the endpoint MAO-B assay, this protocol utilizes continuous kinetic monitoring. By measuring fluorescence in real-time without a stop reagent, researchers can extract the linear initial velocity (


). This prevents artifacts caused by substrate depletion or product inhibition, ensuring highly accurate Michaelis-Menten kinetic derivations.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare an enzyme master mix containing recombinant human CYP1A2 (10 pmol/mL) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
  • Substrate Addition: Add the profluorescent 3-phenylcoumarin substrate (e.g., 6-methoxy-3-(4-trifluoromethylphenyl)coumarin) to the master mix at a concentration corresponding to its predetermined

    
     value.
    
  • Dispensing: Dispense 40 µL of the Master Mix into a 384-well black opaque plate.

  • Inhibitor Spiking (Optional): If screening for drug-drug interactions (DDI), pin-transfer 50 nL of test compounds into the wells. Include

    
    -Naphthoflavone as a positive control for CYP1A2 inhibition.
    
  • Reaction Initiation: Add 10 µL of an NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Rationale: CYP enzymes require a continuous supply of electron equivalents; the regenerating system maintains steady-state NADPH levels without altering the assay's osmotic balance.

  • Kinetic Readout: Immediately transfer the plate to a pre-warmed (37°C) kinetic microplate reader. Monitor fluorescence continuously (

    
     = 410 nm, 
    
    
    
    = 538 nm) taking readings every 60 seconds for 30 minutes.
  • System Validation: Calculate the slope of the linear phase (Relative Fluorescence Units/min). The assay is validated if the

    
     of the linear regression for the vehicle control wells is 
    
    
    
    .

References

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors Frontiers in Chemistry (2018)[Link]

  • Development of new Coumarin-based profluorescent substrates for human cytochrome P450 enzymes Xenobiotica (2019)[Link]

Sources

Application

Application Note: Evaluation of Acetylcholinesterase (AChE) Inhibitory Activity of 7-Hydroxy-4-methyl-3-phenylcoumarin

Introduction & Scope The coumarin scaffold, specifically 7-Hydroxy-4-methyl-3-phenylcoumarin (and its derivatives), has emerged as a privileged structure in the design of neuroprotective agents. Unlike simple coumarins,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The coumarin scaffold, specifically 7-Hydroxy-4-methyl-3-phenylcoumarin (and its derivatives), has emerged as a privileged structure in the design of neuroprotective agents. Unlike simple coumarins, the introduction of a phenyl group at the C3 position significantly enhances lipophilicity and alters the electronic environment of the lactone ring, often potentiating inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .

Inhibition of these enzymes prevents the breakdown of acetylcholine, a critical neurotransmitter involved in memory and cognition, making this assay a cornerstone in screening potential therapeutics for Alzheimer’s Disease (AD).

This application note provides a rigorous, self-validating protocol for determining the IC50 and Kinetic Mechanism of 7-Hydroxy-4-methyl-3-phenylcoumarin using a modified Ellman’s Colorimetric Method .

Assay Principle

The assay relies on the hydrolysis of the substrate Acetylthiocholine iodide (ATCI) by AChE. This reaction produces Thiocholine , which subsequently reacts with the chromogenic reagent 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoic acid (TNB) .

The presence of the inhibitor (7-Hydroxy-4-methyl-3-phenylcoumarin) reduces the rate of TNB production, which is monitored spectrophotometrically at 412 nm .

Mechanism of Action & Detection[1]

EllmanReaction ATCI Acetylthiocholine (Substrate) AChE AChE Enzyme (Active) ATCI->AChE Binding Complex Enzyme-Inhibitor Complex (Inactive) AChE->Complex Inhibition Thiocholine Thiocholine (Product) AChE->Thiocholine Hydrolysis Inhibitor 7-Hydroxy-4-methyl- 3-phenylcoumarin Inhibitor->AChE Competition/Allosteric Block DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Nucleophilic Attack TNB TNB Anion (Yellow - 412nm) DTNB->TNB Colorimetric Output

Figure 1: Reaction mechanism showing the competition between substrate hydrolysis and inhibitor binding, leading to reduced colorimetric signal.

Materials & Reagents

Critical Reagents
ReagentSpecificationStorageNotes
AChE Enzyme Electrophorus electricus (Type VI-S) or Human Recombinant-20°CAvoid freeze-thaw cycles. Aliquot upon receipt.
Substrate (ATCI) Acetylthiocholine iodide (>99%)4°CHygroscopic. Prepare fresh daily.
Chromogen (DTNB) Ellman’s Reagent4°CLight sensitive.
Test Compound 7-Hydroxy-4-methyl-3-phenylcoumarinRT/4°CSolubilize in 100% DMSO.
Positive Control Donepezil or Galantamine4°CValidates assay performance.
Buffer System 100 mM Phosphate Buffer (pH 8.0)4°CpH critical for DTNB stability.
Equipment
  • Microplate Reader (Absorbance at 412 nm).

  • 96-well clear flat-bottom plates.

  • Multichannel pipettes.

Experimental Protocol

Stock Solution Preparation
  • Buffer A (Phosphate Buffer): Dissolve

    
    
    
    
    
    and
    
    
    
    
    in 1L deionized water. Adjust pH to 8.0 ± 0.05.
  • Enzyme Stock: Dissolve lyophilized AChE in Buffer A to achieve 500 U/mL. Add 0.1% BSA for stability.

  • DTNB Stock: Prepare 10 mM DTNB in Buffer A. Note: If solution turns yellow immediately, buffer pH is too high or DTNB is degraded.

  • ATCI Stock: Prepare 75 mM Acetylthiocholine iodide in deionized water.

  • Inhibitor Stock: Dissolve 7-Hydroxy-4-methyl-3-phenylcoumarin in 100% DMSO to 10 mM.

Assay Workflow (96-Well Format)

Important: The final DMSO concentration in the well must not exceed 2% to prevent enzyme denaturation.

AssayWorkflow Start Start Assay Step1 1. Add 140 µL Phosphate Buffer (pH 8.0) Start->Step1 Step2 2. Add 20 µL Enzyme Solution (0.1 U/mL final) Step1->Step2 Step3 3. Add 20 µL Inhibitor (Various Conc.) [Solvent Control: 20 µL 2% DMSO] Step2->Step3 Incubate1 Incubate 15 min @ 25°C (Allows Enzyme-Inhibitor Binding) Step3->Incubate1 Step4 4. Add 10 µL DTNB (10 mM) Incubate1->Step4 Step5 5. Add 10 µL ATCI (Substrate) to initiate Step4->Step5 Read Kinetic Read: 412 nm Every 30s for 10 mins Step5->Read

Figure 2: Step-by-step pipetting and incubation workflow for the 96-well plate assay.

Plate Layout Strategy

Run all samples in triplicate .

Row1-3 (Blank)4-6 (Control)7-9 (Inhibitor Low)10-12 (Inhibitor High)
A Buffer OnlyEnzyme + DMSOCompound (0.1 µM)Compound (100 µM)
B Buffer + DTNBEnzyme + DMSOCompound (0.5 µM)...
... ............
  • Blank: Buffer + DTNB + Substrate (No Enzyme). Corrects for non-enzymatic hydrolysis.

  • Control: Enzyme + Substrate + DTNB + DMSO (No Inhibitor). Represents 100% Activity.

Data Analysis & Validation

Velocity Calculation

Calculate the change in absorbance per minute (


) for the linear portion of the kinetic curve (typically minutes 2–8).
Percent Inhibition


IC50 Determination

Plot Log[Inhibitor Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (Sigmoidal Dose-Response, Variable Slope) using software like GraphPad Prism.

Kinetic Mechanism (Lineweaver-Burk)

To determine if 7-Hydroxy-4-methyl-3-phenylcoumarin acts as a competitive, non-competitive, or mixed inhibitor:

  • Run the assay at 4 fixed inhibitor concentrations (e.g., 0, IC25, IC50, IC75).

  • For each inhibitor concentration, vary the Substrate (ATCI) concentration (0.05 mM to 2 mM).

  • Plot

    
     vs. 
    
    
    
    .
    • Competitive: Lines intersect at the Y-axis.

    • Non-Competitive: Lines intersect at the X-axis.

    • Mixed: Lines intersect in the second quadrant.

    • Note: 3-phenylcoumarins often exhibit Mixed or Non-Competitive inhibition due to binding at the Peripheral Anionic Site (PAS).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Color Spontaneous hydrolysis of DTNB.Check Buffer pH.[1] If >8.2, DTNB degrades. Prepare fresh.
No Enzyme Activity Enzyme denaturation.Ensure DMSO < 2%. Do not vortex enzyme vigorously.
Precipitation Compound insolubility.7-Hydroxy-4-methyl-3-phenylcoumarin is lipophilic. Check solubility in buffer before adding enzyme. If cloudy, lower concentration range.
Non-Linear Kinetics Substrate depletion.Reduce enzyme concentration or shorten measurement time.

References

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

  • Shafiee, A., et al. (2014).[2] Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 84, 269-276. Link

    • Context: Establishes the baseline activity of 7-hydroxycoumarin deriv
  • Vilar, S., et al. (2006). Design and synthesis of 3-phenylcoumarins as potent and selective inhibitors of monoamine oxidase B. Bioorganic & Medicinal Chemistry Letters, 16(6), 1575-1578. Context: Discusses the synthesis and biological relevance of the 3-phenyl moiety in coumarins.
  • Rakk, D., et al. (2024). Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer’s Therapy. Molecules, 29. Link

    • Context: Recent validation of 7-hydroxy-4-methylcoumarin scaffolds in multi-target Alzheimer's therapy.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the yield of 7-Hydroxy-4-methyl-3-phenylcoumarin synthesis

Welcome to the Technical Support Center for Coumarin Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to help you optimize the yield and purity of 7-hydroxy-4-methyl-3-phenylcoumarin.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Coumarin Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to help you optimize the yield and purity of 7-hydroxy-4-methyl-3-phenylcoumarin. This molecule is a highly valued fluorophore and a critical precursor for synthesizing cytochrome P450 inhibitors [1].

Rather than simply listing instructions, this guide breaks down the mechanistic causality behind each step, providing a self-validating framework to ensure your synthesis is reproducible, high-yielding, and analytically sound.

I. Mechanistic Overview & Workflow

The most robust method for synthesizing 7-hydroxy-4-methyl-3-phenylcoumarin is the base-catalyzed Kostanecki Condensation (a variation of the Kostanecki acylation) [2]. This reaction utilizes 2,4-dihydroxyacetophenone and phenylacetyl chloride.

The mechanism proceeds through three distinct phases:

  • O-Acylation: The 2-hydroxyl group of the acetophenone attacks the acyl chloride to form an ester intermediate.

  • Intramolecular Aldol Condensation: The basic environment promotes the formation of an enolate that attacks the ketone carbonyl, closing the ring.

  • Dehydration: Elimination of water yields the fully conjugated coumarin core [3].

SynthesisWorkflow Step1 1. Reagent Mixing 2,4-Dihydroxyacetophenone + Phenylacetyl Chloride Step2 2. O-Acylation (0 °C) Formation of Tetrahedral Intermediate Step1->Step2 Base (K2CO3) Step3 3. Intramolecular Aldol Condensation (80 °C) Step2->Step3 Heat to Reflux Step4 4. Dehydration & Cyclization (-H2O) Step3->Step4 Acidic/Thermal Drive Step5 5. Selective Hydrolysis (Deprotect 7-OH) Step4->Step5 Mild Aqueous Base Product 7-Hydroxy-4-methyl- 3-phenylcoumarin Step5->Product Precipitation (pH 2-3)

Workflow and mechanistic stages of the Kostanecki condensation for coumarin synthesis.

II. Self-Validating Experimental Protocol

This protocol is engineered to provide real-time feedback during the reaction, ensuring you do not proceed to the next step if an intermediate failure has occurred.

Materials:

  • 2,4-Dihydroxyacetophenone (1.0 eq)

  • Phenylacetyl chloride (1.2 eq)

  • Anhydrous Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (3.0 eq)
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation and Cooling: Dissolve 2,4-dihydroxyacetophenone in anhydrous DMF under an inert argon atmosphere. Add the finely powdered base (

    
    ). Cool the reaction flask to exactly 0 °C using an ice bath.
    
    • Causality: The base deprotonates the highly acidic phenolic hydroxyls. Cooling to 0 °C is mandatory because the subsequent addition of the acyl chloride is highly exothermic; elevated temperatures at this stage will cause rapid degradation and polymerization (tar formation).

  • Controlled Acylation: Add phenylacetyl chloride dropwise over 30 minutes. Maintain stirring at 0 °C for an additional 1 hour, then allow it to warm to room temperature.

    • Validation Checkpoint 1 (TLC): Spot the mixture against the starting material (Eluent: Hexane:EtOAc 7:3). The starting material will quench

      
      . The successful O-acylation intermediate will appear as a new spot with a higher 
      
      
      
      value (less polar).
  • Thermally-Driven Cyclization: Attach a reflux condenser and heat the reaction mixture to 80–90 °C for 12 hours.

    • Causality: The intramolecular aldol condensation and subsequent dehydration require a high activation energy.

    • Validation Checkpoint 2 (Fluorescence): As the coumarin ring closes, the extended conjugated system enables an Intramolecular Charge Transfer (ICT) process [2]. Under a 365 nm long-wave UV lamp, the reaction mixture will transition from dull to intensely fluorescent blue. If fluorescence is absent, cyclization has failed.

  • Selective Hydrolysis (Crucial Step): Cool the mixture, dilute with water, and add a mild aqueous

    
     solution. Stir at 40 °C for 2 hours.
    
    • Causality: Phenylacetyl chloride often over-acylates the molecule, reacting with both the 2-OH and the 7-OH. This mild hydrolysis selectively cleaves the 7-O-ester bond to free the 7-hydroxyl group, while the stable lactone ring of the coumarin remains intact.

  • Precipitation and Isolation: Pour the mixture over crushed ice and slowly acidify with 2M HCl until the pH reaches 2-3.

    • Validation Checkpoint 3 (pH & Visual): The product will crash out as a pale yellow/white precipitate only when the pH drops below the pKa of the 7-hydroxyl group (~7.5). Filter, wash with cold water, and recrystallize from ethanol.

III. Quantitative Data: Parameter Optimization

To save you time in the lab, the following table summarizes the quantitative optimization data for this specific synthesis. Relying on standard literature methods (like neat NaOAc) often results in poor yields for sterically hindered 3-aryl coumarins [1].

Table 1: Optimization of Kostanecki Condensation Parameters

EntryBase CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observations
1NaOAc (anhydrous)Neat1501235%High thermal degradation; significant tar formation [1].
2

Acetone602445%Incomplete cyclization; aldol intermediate becomes trapped due to low boiling point of solvent.
3

DMF901265%Good balance of O-acylation and cyclization. Standard reliable method [2].
4

DMF90878% Optimal. The larger cesium ion enhances the solubility and nucleophilicity of the phenoxide (the "naked anion" effect), accelerating cyclization.

IV. Diagnostic Troubleshooting & FAQs

Troubleshooting Issue Low Yield or Impure Product Check1 Is the 7-OH position over-acylated? Issue->Check1 Check2 Is cyclization incomplete? (TLC check) Issue->Check2 Check3 Degradation / Tar formation? Issue->Check3 Fix1 Perform mild alkaline hydrolysis post-reaction Check1->Fix1 Yes Success Optimized Yield (>65%) Fix1->Success Fix2 Increase reflux time & use higher boiling solvent Check2->Fix2 Yes Fix2->Success Fix3 Ensure 0 °C during initial acyl chloride addition Check3->Fix3 Yes Fix3->Success

Diagnostic troubleshooting logic for resolving low yields and impurities in coumarin synthesis.

Q: My final product shows two distinct spots on TLC, but both exhibit similar blue UV fluorescence. What went wrong? A: You are observing a mixture of your desired 7-hydroxy-4-methyl-3-phenylcoumarin and its 7-O-phenylacetyl ester. Because both molecules possess the fully formed coumarin core, both will fluoresce. This occurs because phenylacetyl chloride acylates the 7-OH position in addition to the 2-OH position [3]. Action: You skipped or rushed Step 4 in the protocol. Re-dissolve your crude mixture in an aqueous/organic solvent blend and subject it to mild


 hydrolysis to cleave the ester and unify your product into the free 7-OH form.

Q: Why is my yield stuck below 40% despite prolonged heating (48+ hours)? A: Prolonged heating does not overcome a thermodynamic trap. If you are using a low-boiling solvent like acetone (Entry 2 in Table 1), the maximum temperature achievable (~56 °C) is insufficient to drive the dehydration step of the aldol condensation to completion. Action: Switch to a polar aprotic solvent with a higher boiling point, such as DMF, and run the cyclization at 80–90 °C.

Q: Can I use the Pechmann condensation instead of the Kostanecki route for this specific molecule? A: While the acid-catalyzed Pechmann condensation is the industry standard for simple 4-methylcoumarins (using ethyl acetoacetate), synthesizing the 3-phenyl derivative requires ethyl 2-phenylacetoacetate. The bulky phenyl group creates severe steric hindrance during the transesterification step of the Pechmann mechanism, drastically reducing yields. The Kostanecki route (using phenylacetyl chloride) bypasses this specific steric clash, making it the superior choice for 3-aryl substitutions [2].

V. References

  • 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2 Chemical Research in Toxicology - ACS Publications[Link]

  • Selective Fluorescent Detection of Cysteine over Homocysteine and Glutathione by a Simple and Sensitive Probe Australian Journal of Chemistry | ConnectSci [Link]

  • Kostanecki acylation Wikipedia[Link]

Optimization

Technical Support Center: Purification of 7-Hydroxy-4-methyl-3-phenylcoumarin

Ticket ID: #PUR-HM3PC-001 Subject: Optimization of Purification Protocols for 7-Hydroxy-4-methyl-3-phenylcoumarin Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-HM3PC-001 Subject: Optimization of Purification Protocols for 7-Hydroxy-4-methyl-3-phenylcoumarin Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Welcome to the Technical Support Center. You are likely working with 7-Hydroxy-4-methyl-3-phenylcoumarin (CAS: 20050-76-4), a hydrophobic derivative of 4-methylumbelliferone. Unlike its simpler parent compound, the addition of the phenyl group at the C3 position significantly increases lipophilicity and raises the melting point to the 229–232 °C range.

This structural change introduces specific purification challenges, particularly regarding solubility and the removal of unreacted


-phenylacetoacetate precursors. This guide prioritizes protocols that address these specific physicochemical properties.
Part 1: Purification Decision Matrix

Before selecting a protocol, assess your crude material using the logic flow below. This ensures you do not waste solvent or yield on the wrong technique.

Purification_Logic Start Start: Assess Crude Product State Physical State? Start->State Solid Solid / Powder State->Solid Dry Gummy Gummy / Tarry Oil State->Gummy Sticky Purity Estimated Purity (TLC)? Solid->Purity Triturate Pre-treatment: Trituration (Cold Toluene/Hexane) Gummy->Triturate To solidify HighPurity >85% (Minor Impurities) Purity->HighPurity LowPurity <85% (Deep Color/Tar) Purity->LowPurity Recryst Protocol A: Recrystallization (Glacial AcOH or EtOH/H2O) HighPurity->Recryst AcidBase Protocol B: Acid-Base Extraction (Removes Non-Phenolics) LowPurity->AcidBase Bulk Cleanup Column Protocol C: Column Chromatography (Gradient Elution) LowPurity->Column If Acid/Base Fails Triturate->Solid AcidBase->Recryst Final Polish

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state and estimated purity of the crude coumarin.

Part 2: Detailed Experimental Protocols
Protocol A: Recrystallization (The "Gold Standard")

Due to the 3-phenyl substitution, this compound is less soluble in ethanol than 4-methylumbelliferone. If standard ethanol recrystallization yields poor recovery, the Glacial Acetic Acid method is the industry standard for high-melting coumarins.

Solvent Systems:

  • Primary: Ethanol (95%) + Water.

  • Secondary (For stubborn solids): Glacial Acetic Acid.

  • Tertiary (For very hydrophobic samples): Toluene.

Step-by-Step (Ethanol/Water Method):

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 15 mL of Ethanol (95%). Heat to boiling on a steam bath.

  • Saturation: If the solid does not dissolve, add hot ethanol in 2 mL increments until dissolved.

    • Critical Check: If black specks remain (carbonized tar), filter the hot solution through a pre-warmed funnel with a glass wool plug.

  • Nucleation: Remove from heat. Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place on ice for 2 hours.

  • Collection: Filter via vacuum (Buchner funnel). Wash crystals with 5 mL of ice-cold 50% aqueous ethanol.

Expected Result: Pale yellow to white needles. MP should approach 229–232 °C.[1]

Protocol B: Chemical Workup (Acid-Base Extraction)

This method exploits the acidity of the 7-hydroxyl group (pKa ~7.8) to separate the product from non-phenolic impurities (e.g., unreacted keto-esters or decarboxylated byproducts).

Reagents:

  • 5% NaOH (aq)[2]

  • 3M HCl (aq)

  • Ethyl Acetate (EtOAc)[3][4][5]

Workflow:

  • Dissolve: Dissolve crude residue in EtOAc (20 mL per gram).

  • Extract: Transfer to a separatory funnel. Extract 3x with equal volumes of 5% NaOH.

    • Mechanism:[4][6][7][8][9] The coumarin becomes the water-soluble sodium phenolate (deep yellow/orange color). Impurities remain in the EtOAc.

  • Separate: Keep the aqueous layer (Yellow). Discard the organic layer (unless recovering neutral side-products).

  • Wash: Wash the combined aqueous layer once with fresh EtOAc to remove trapped oils.

  • Precipitate: Cool the aqueous layer on ice. Slowly add 3M HCl with stirring until pH < 2.

    • Observation: The yellow color will vanish, and a white/off-white solid will precipitate.

  • Collect: Filter the solid, wash with water, and dry.[2] Follow with Protocol A for final polishing.

Protocol C: Column Chromatography

Use this only if the product is gummy or contains isomers that co-crystallize.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Gradient StepRatio (Hex:EtOAc)Purpose
Equilibration 90:10Wetting the column; removing non-polar oils.
Elution A 80:20Elutes unreacted starting materials.
Elution B 70:30Target Compound typically elutes here.
Flush 50:50Removes highly polar oxidation byproducts.

Note: The 3-phenyl group increases retention on silica compared to non-phenyl coumarins due to


-

interactions, but the 7-OH group dominates polarity.
Part 3: Troubleshooting & FAQs

Q1: My product is a sticky brown tar that won't crystallize. What happened?

  • Cause: This is common in Pechmann condensations involving liquid beta-keto esters (like ethyl

    
    -phenylacetoacetate). The "tar" is often oligomerized resorcinol or uncyclized ester entrapping your product.
    
  • Fix: Do not attempt to recrystallize immediately. Perform Trituration .

    • Add a small amount of cold Toluene or a Hexane/Ether mix to the tar.

    • Scratch the flask vigorously with a glass rod.

    • The solvent extracts the oils, inducing the coumarin to form a lattice and solidify. Filter the solid and then recrystallize.

Q2: The crystals are pink/reddish instead of white.

  • Cause: Oxidation of trace unreacted resorcinol.

  • Fix: During the hot dissolution step of recrystallization (Protocol A), add Activated Charcoal (1-2% by weight) . Boil for 2 minutes, then filter hot through Celite or a fluted filter paper to remove the charcoal. The filtrate should be clear/pale yellow.

Q3: My melting point is 185–190 °C, not 230 °C.

  • Critical Warning: You likely isolated 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) , not the 3-phenyl derivative.

  • Reason: If the ethyl

    
    -phenylacetoacetate precursor was unstable or impure (containing ethyl acetoacetate), the reaction will preferentially form the non-phenylated coumarin because it is kinetically faster (less steric hindrance).
    
  • Verification: Check 1H NMR. The 3-phenyl derivative will lack the characteristic doublet at ~6.1 ppm (H-3 proton) and instead show a multiplet at 7.3–7.5 ppm (Phenyl group).

Q4: Can I use Acetone for recrystallization?

  • Advice: Avoid it. Coumarins are often too soluble in acetone, leading to poor recovery (yield loss) upon cooling. Ethanol/Water or Acetic Acid provides a steeper solubility curve vs. temperature.

Part 4: Mechanism of Impurity Removal

Understanding why these steps work ensures reproducibility.

Extraction_Mechanism Crude Crude Mixture: (Coumarin + Neutral Impurities) NaOH Add 5% NaOH Crude->NaOH Aqueous Aqueous Phase (Sodium Phenolate Salt) Soluble NaOH->Aqueous Deprotonation of 7-OH Organic Organic Phase (Unreacted Ester/Oils) Insoluble NaOH->Organic No Reaction HCl Add HCl (Acidify) Aqueous->HCl Precip Precipitated Product (Protonated Phenol) Insoluble HCl->Precip Reprotonation

Figure 2: Chemical logic of the Acid-Base extraction. The 7-OH group acts as a "switch" to move the target molecule between phases.

References
  • Synthesis & Properties: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1–58. (Classic review on coumarin synthesis conditions).

  • Physical Data (MP Verification): GuideChem. (n.d.). 7-Hydroxy-4-methyl-3-phenylcoumarin Properties. (Confirms MP 229-232 °C).[1]

  • Recrystallization Solvents: Bogdal, D. (1999). Coumarins: Fast Synthesis by Pechmann Reaction under Microwave Irradiation. Journal of Chemical Research. (Discusses ethanol/water purification for Pechmann products).

  • General Coumarin Handling: BenchChem. (2025). Technical Support Center: Synthesis and Handling of Hydroxycoumarins. (General protocols for hydroxycoumarin purification).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-Hydroxy-4-methyl-3-phenylcoumarin before handling. Reagents like Concentrated H2SO4 and Glacial Acetic Acid require fume hoods and PPE.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 7-Hydroxy-4-methyl-3-phenylcoumarin Solubility in Biological Assays

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that 7-Hydroxy-4-methyl-3-phenylcoumarin (also known as 4-methyl-3-phenylumbelliferone) is a highly lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that 7-Hydroxy-4-methyl-3-phenylcoumarin (also known as 4-methyl-3-phenylumbelliferone) is a highly lipophilic coumarin derivative with significant pharmacological potential. However, its planar structure and extreme hydrophobicity often lead to severe solubility roadblocks in aqueous biological assays[1].

This guide is engineered by senior application scientists to provide you with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your assay data is accurate, reproducible, and free from solvent-induced artifacts.

Section 1: The Root Cause of Assay Failure

To solve a solubility issue, we must first understand the physical chemistry of the molecule. 7-Hydroxy-4-methyl-3-phenylcoumarin features a rigid benzopyrone core and a hydrophobic phenyl ring at the C3 position.

When this compound is introduced into a high-dielectric aqueous environment, water molecules reorganize to exclude the hydrophobic surfaces. To minimize the exposed hydrophobic surface area, the coumarin rings rapidly aggregate via strong intermolecular


 stacking and van der Waals interactions. This thermodynamic drive results in micro-precipitation, which ruins biological assays by causing false negatives (due to reduced drug bioavailability) or false positives (due to optical scattering in fluorescence/absorbance readouts).

Mechanism A Aqueous Buffer Addition (High Polarity) B Solvent Shock (Rapid DMSO Diffusion) A->B C Coumarin Nucleation (π-π Stacking) B->C D Micro-precipitation C->D E False Negatives (Low Bioavailability) D->E F False Positives (Optical Scattering) D->F

Mechanism of solvent shock and resulting assay interference.

Quantitative Data: Physicochemical Profile
PropertyValueImplication for Biological Assays
Molecular Formula C16H12O3Highly lipophilic; requires formulation strategies.
Molecular Weight 252.26 g/mol Favorable for membrane permeability if kept in solution[1].
Structural Features Planar benzopyrone, C3-phenylHigh propensity for

stacking and crystallization.
Aqueous Solubility Practically insolubleDirect addition to media will cause immediate precipitation.

Section 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately upon addition to the cell culture media? A1: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic coumarin molecules can disperse. This creates localized zones of extreme supersaturation, forcing the coumarin rings to nucleate and precipitate before they can reach their cellular targets.

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? A2: No. While DMSO is an excellent solvent for coumarins, biological systems have strict thermodynamic and physiological tolerance limits. Exceeding 0.5% to 1.0% (v/v) DMSO causes significant cytotoxicity, alters cell membrane permeability, and can artificially suppress or enhance assay readouts (such as ROS or IL-6 production), leading to confounded data[2].

Quantitative Data: Maximum Tolerated DMSO Concentrations
Biological SystemMax Tolerated DMSO (v/v)Causality of Toxicity / Interference
Biochemical (Enzymatic) 2.0% - 5.0%High DMSO alters enzyme hydration shells, shifting

.
Immortalized Cell Lines 0.5% - 1.0%Disrupts lipid bilayer fluidity; induces spontaneous differentiation[2].
Primary Cells / Stem Cells 0.1% - 0.2%Highly sensitive to osmotic stress and membrane permeabilization[2].

Q3: If I cannot increase DMSO, how do I keep 7-Hydroxy-4-methyl-3-phenylcoumarin in solution? A3: You must alter the thermodynamic environment of the molecule. We recommend two distinct workflows depending on your assay's sensitivity:

  • The "Step-Down" Dilution Method: Gradually reducing the solvent gradient to prevent solvent shock.

  • Cyclodextrin Inclusion Complexes: Using 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) to encapsulate the hydrophobic coumarin core within a hydrophilic shell. This drastically increases apparent aqueous solubility without biological toxicity[3][4].

Workflow A Prepare 10-50 mM Stock in 100% DMSO B Direct Dilution into Aqueous Assay Buffer A->B C OD600 > 0.05? (Precipitation Check) B->C D Proceed to Biological Assay C->D No (Clear) E Perform 'Step-Down' Dilution (Intermediate 10% DMSO) C->E Yes (Turbid) F OD600 > 0.05? E->F F->D No G Formulate with HP-β-CD (Inclusion Complex) F->G Yes G->D

Decision tree for troubleshooting coumarin solubility in assays.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol provided below operates as a self-validating system . You will not proceed to your biological assay until the physical validation step confirms successful solubilization.

Protocol A: The "Step-Down" Solvent Gradient

Best for: Robust immortalized cell lines or biochemical assays that tolerate up to 0.5% DMSO.

Causality: By creating an intermediate hydration state, you prevent the rapid diffusion of DMSO that causes solvent shock, allowing the coumarin to remain kinetically trapped in a metastable soluble state long enough for the assay duration.

  • Stock Preparation: Dissolve 7-Hydroxy-4-methyl-3-phenylcoumarin in 100% cell-culture grade DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Intermediate Dilution: Pre-warm your assay buffer to 37°C. Dilute the 10 mM stock 1:10 into an intermediate "transition tube" containing 10% DMSO and 90% assay buffer. Pipette vigorously.

  • Final Dilution: Immediately add the intermediate solution dropwise to the final assay buffer while stirring continuously to reach your target concentration (e.g., 50 µM at 0.5% final DMSO).

  • THE VALIDATION STEP: Transfer 100 µL of the final assay mixture to a clear 96-well plate. Measure the optical density at 600 nm (

    
    ) using a microplate reader.
    
    • Pass:

      
       against a blank buffer. The compound is successfully solubilized. Proceed to cells.
      
    • Fail:

      
      . Micro-precipitation has occurred. Discard the solution and proceed to Protocol B.
      
Protocol B: HP- -CD Host-Guest Inclusion Complexation

Best for: Primary cells, in vivo models, or highly sensitive assays where DMSO must be minimized.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. The hydrophobic phenyl ring and coumarin core of 7-Hydroxy-4-methyl-3-phenylcoumarin enter this cavity, displacing high-energy water molecules (an enthalpy-driven process). This forms a 1:1 or 1:2 host-guest inclusion complex that shields the hydrophobic regions from the bulk solvent, achieving true aqueous solubility without organic solvents[3][4].

  • Host Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in ultrapure water or PBS.
  • Guest Addition: Add the 7-Hydroxy-4-methyl-3-phenylcoumarin powder directly to the HP-

    
    -CD solution. Aim for a molar excess of cyclodextrin (typically a 1:2 ratio of coumarin to cyclodextrin) to ensure complete complexation[4].
    
  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes. Following sonication, place the solution on an orbital shaker at 600 rpm for 24 hours at room temperature to reach thermodynamic equilibrium[4].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble coumarin.

  • THE VALIDATION STEP: Measure the fluorescence emission spectrum of the filtrate. A successful inclusion complex will exhibit a hypsochromic shift (a blue shift of approximately 10–17 nm) compared to the compound in pure water/DMSO. This spectral shift confirms that the coumarin core is successfully residing within the hydrophobic, low-polarity cyclodextrin cavity[5].

References

Sources

Optimization

Troubleshooting guide for the Pechmann condensation of 7-Hydroxy-4-methyl-3-phenylcoumarin

Troubleshooting Guide for the Synthesis of Substituted Coumarins: The Case of 7-Hydroxy-4-methyl-3-phenylcoumarin Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for the Synthesis of Substituted Coumarins: The Case of 7-Hydroxy-4-methyl-3-phenylcoumarin

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice for the Pechmann condensation, a classic and powerful method for synthesizing coumarins. While we will focus on the synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin, the principles and troubleshooting steps discussed are broadly applicable to a wide range of coumarin derivatives.

The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[1] For the specific target molecule, 7-Hydroxy-4-methyl-3-phenylcoumarin, the required starting materials are resorcinol and ethyl 2-phenylacetoacetate . This guide will walk you through the reaction's intricacies, from mechanistic principles to practical, field-tested solutions for common experimental challenges.

Reaction Mechanism and Core Concepts

Understanding the reaction mechanism is critical for effective troubleshooting. The Pechmann condensation is generally understood to proceed through three key stages, although the exact sequence can be debated and may depend on the specific substrates and conditions.[2][3] The primary steps are:

  • Transesterification: The phenolic hydroxyl group attacks the ester carbonyl of the β-ketoester.

  • Electrophilic Aromatic Substitution (EAS): The activated phenol ring attacks the ketone carbonyl, which is the key ring-forming step.

  • Dehydration: Elimination of a water molecule yields the final, stable aromatic coumarin ring system.

An acid catalyst is essential to promote these steps, both by activating the carbonyl groups for nucleophilic attack and by facilitating the final dehydration.[4]

Pechmann_Mechanism Reactants Resorcinol + Ethyl 2-phenylacetoacetate Step1 Transesterification Reactants->Step1 Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Step1 Protonation Step2 Intramolecular EAS (Cyclization) Step1->Step2 Intermediate Cyclized Intermediate Step2->Intermediate Step3 Dehydration (-H₂O) Intermediate->Step3 Product 7-Hydroxy-4-methyl-3-phenylcoumarin Step3->Product Troubleshooting_Workflow Start Start Experiment Problem Low Yield or No Product? Start->Problem Check_Catalyst Check Catalyst: - Type & Loading? - Fresh/Active? Problem->Check_Catalyst Yes Impurities Excess Impurities or Charring? Problem->Impurities No Check_Purity Check Reagent Purity: - Resorcinol fresh? - Anhydrous conditions? Check_Catalyst->Check_Purity Check_Temp Check Temperature: - Too low (<80°C)? - Too high (>130°C)? Check_Purity->Check_Temp Check_Temp->Impurities Still Low Yield Reduce_Temp Action: Reduce Temperature &/or Use Milder Catalyst Impurities->Reduce_Temp Yes Isolation_Issue Product Loss During Isolation? Impurities->Isolation_Issue No Success Successful Synthesis Reduce_Temp->Success Optimize_Workup Action: Optimize Work-up - Proper Washing - Correct Recryst. Solvent Optimize_Workup->Success Isolation_Issue->Optimize_Workup Yes Isolation_Issue->Success No

Caption: A logical workflow for troubleshooting the Pechmann condensation.

References

  • Wikipedia contributors. (2023). Pechmann condensation. In Wikipedia, The Free Encyclopedia. [1]2. Tyndall, S., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. [2][3]3. Hussien, D. A., et al. (2023). Effect of types of catalyst on Pechmann condensation of resorcinol with ethyl acetoacetate. ResearchGate. [5]4. BenchChem. (2025). Troubleshooting low yield in 4-Hydroxycoumarin synthesis. BenchChem. [6]5. Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. [4]6. Valvi, M., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. [7][8]7. Abbaspour, S., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ResearchGate. [9]8. Chemistry Learner. (2021). Pechmann Reaction Mechanism. YouTube. [10]9. Narkhede, N. S., & Shinde, D. B. (2006). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of Scientific & Industrial Research. 10. Ahmed, A. I., et al. (2016). Effect of temperature in Pechmann condensation of resorcinol. ResearchGate. [11][12]11. J&K Scientific. (2025). Pechmann Condensation. [13]12. Sharma, G., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. [14][15]14. JETIR. (2019). Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. JETIR. 16. BenchChem. (2025). Technical Support Center: Optimization of Pechmann Reaction for Substituted Coumarins. BenchChem. [16]17. BenchChem. (2025). Application Notes and Protocols for the Synthesis of 7-Hydroxy-4-Phenylcoumarin-Triazole Conjugates. BenchChem. [17]19. Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc. [18]20. Ahmed, A. I., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. 21. SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [19]22. Google Patents. (2010). Preparation method of 7-hydroxy-4-methylcoumarin. [20]23. Vibzzlab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. [21]25. BenchChem. (2025). Synthesis of 7-Methylcoumarin Derivatives via Pechmann Condensation: An In-depth Technical Guide. BenchChem. [22]27. Arote, A.V., et al. (2019). COMPARATIVE STUDY OF VARIOUS SYNTHESIS METHOD OF 7-HYDROXY-4-METHYL COUMARINSVIA PECHMANN REACTION. Scholarly Research Journal for Interdisciplinary Studies. [23]32. Ahmed, A. I., et al. (2016). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of 7-Hydroxy-4-methyl-3-phenylcoumarin in Solution

As a Senior Application Scientist, I frequently consult with researchers experiencing erratic data when utilizing highly conjugated coumarin derivatives in aqueous assays. 7-Hydroxy-4-methyl-3-phenylcoumarin is a potent,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers experiencing erratic data when utilizing highly conjugated coumarin derivatives in aqueous assays. 7-Hydroxy-4-methyl-3-phenylcoumarin is a potent, fluorescent scaffold, but its structural features—specifically the hydrophobic C3-phenyl ring and the base-sensitive lactone core—present significant challenges in solution.

This guide provides a mechanistic understanding of these instabilities and field-proven protocols to ensure reproducible, artifact-free data in your drug development and analytical workflows.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my 7-Hydroxy-4-methyl-3-phenylcoumarin precipitate when diluted from DMSO into biological buffers, and how can I prevent it? Causality: The compound's planar aromatic structure, compounded by the bulky C3-phenyl group, drives strong π-π stacking and hydrophobic aggregation in water. Because it lacks ionizable groups at physiological pH (the C7-hydroxyl has a pKa of ~7.8), it cannot maintain hydration shells effectively. Solution: Utilize host-guest complexation. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) forms a highly stable 1:1 inclusion complex with coumarin derivatives. The hydrophobic core of the cyclodextrin encapsulates the phenylcoumarin moiety, shielding it from the aqueous environment while the polyanionic sulfobutyl ether arms maintain excellent water solubility [1].

Q2: I am observing a rapid loss of fluorescence and compound concentration when my assay pH exceeds 8.0. Is the compound degrading? Causality: Yes. Like all coumarins, this compound is susceptible to base-catalyzed hydrolysis. At alkaline pH, a hydroxide ion acts as a nucleophile, attacking the C2 carbonyl of the lactone ring. This forms a tetrahedral intermediate that collapses to open the ring, yielding a water-soluble but non-fluorescent coumarinic acid (cis-o-hydroxycinnamic acid derivative) [2]. Prolonged exposure to high pH or heat causes irreversible isomerization to the trans-coumaric acid. Solution: Strictly maintain your assay buffers between pH 6.0 and 7.4. If an alkaline pH is absolutely required for your enzymatic assay, complexation with SBE-β-CD is mandatory, as the cyclodextrin cavity sterically hinders hydroxide ion attack on the lactone carbonyl [1].

Q3: My stock solutions lose activity over time even when stored in the dark at room temperature. What is the optimal storage strategy? Causality: The electron-rich 7-hydroxyl group, combined with the extended conjugation of the 3-phenyl ring, makes the molecule highly susceptible to trace oxidation and solvolysis over time, even in seemingly pure organic solvents if trace water is present. Solution: Stocks must be prepared in strictly anhydrous DMSO or DMF, aliquoted into single-use volumes in amber glass vials (to prevent photo-oxidation), purged with argon or nitrogen, and stored at -20°C.

Part 2: Mechanistic Pathways & Workflows

To understand the pH-dependent degradation of 7-Hydroxy-4-methyl-3-phenylcoumarin, it is critical to visualize the lactone ring-opening mechanism.

Hydrolysis C 7-Hydroxy-4-methyl-3-phenylcoumarin (Closed Lactone Ring) Fluorescent TI Tetrahedral Intermediate (Hydroxide Attack at C2) C->TI High pH (>8.0) OH- attack CA_cis Coumarinic Acid (Cis-o-hydroxycinnamic acid) Non-fluorescent TI->CA_cis Ring Opening CA_cis->C Acidification (pH < 6.0) CA_trans Coumaric Acid (Trans-o-hydroxycinnamic acid) Irreversible CA_cis->CA_trans Prolonged Base / Heat Isomerization

Mechanistic pathway of base-catalyzed lactone ring hydrolysis and isomerization.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stable SBE-β-CD Inclusion Complex

This self-validating protocol ensures complete solubilization by driving the system to thermodynamic equilibrium, utilizing the enthalpy-driven nature of cyclodextrin complexation [1].

Materials Required:

  • 7-Hydroxy-4-methyl-3-phenylcoumarin (Powder)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • 100 mM Potassium Phosphate Buffer (pH 6.5)

  • 0.45 µm PTFE Syringe Filters

Step-by-Step Methodology:

  • Host Solution Preparation: Dissolve SBE-β-CD in the pH 6.5 phosphate buffer to achieve a final concentration of 50 mM. Vortex until optically clear.

  • Guest Addition: Add an excess amount of 7-Hydroxy-4-methyl-3-phenylcoumarin powder (e.g., 5 mg/mL) to the cyclodextrin solution. The suspension will be highly turbid.

  • Complexation: Sonicate the suspension in a bath sonicator for 15 minutes at room temperature to disperse aggregates.

  • Equilibration: Transfer the sealed vial to a thermoshaker. Incubate at 25°C and 800 RPM for 48 hours. Scientist Note: Do not heat the sample to speed this up. The inclusion interaction is an enthalpy-driven process (ΔH < 0); higher temperatures will actually decrease the stability constant (Kc).

  • Filtration: Filter the equilibrated suspension through a 0.45 µm PTFE syringe filter. The filter retains the uncomplexed, insoluble coumarin, yielding a clear, saturated inclusion complex solution.

  • Validation: Measure the absorbance of the filtrate at its λmax (typically ~330-340 nm) to quantify the exact solubilized concentration using a pre-established standard curve in DMSO.

Workflow Start Weigh 7-OH-4-Me-3-Ph-Coumarin Buffer Prepare 50 mM SBE-β-CD in pH 6.5 Phosphate Buffer Start->Buffer Step 1 Mix Combine & Sonicate (Excess Solid) Buffer->Mix Step 2 Equilibrate Equilibrate 48h at 25°C (Enthalpy-driven) Mix->Equilibrate Step 3 Filter Filter (0.45 µm PTFE) Equilibrate->Filter Step 4 Store Store Aliquots Amber Vials, 4°C Filter->Store Final Step

Workflow for preparing stable SBE-β-CD inclusion complexes.

Protocol 2: pH-Stability Validation Assay

Before running critical biological assays, validate the half-life of your compound in the specific assay buffer.

  • Preparation: Dilute the stock solution (free or complexed) to a final working concentration of 10 µM in your target buffer (e.g., Tris-HCl pH 8.5).

  • Incubation: Incubate the solution at 37°C in a temperature-controlled spectrophotometer or fluorometer.

  • Kinetic Monitoring: Read the fluorescence emission (excitation ~340 nm, emission ~450 nm) every 5 minutes for 120 minutes.

  • Analysis: Plot ln(Fluorescence) vs. Time. The slope of the linear regression represents the pseudo-first-order degradation rate constant (k). Calculate the half-life using

    
    .
    

Part 4: Quantitative Data Summary

The table below summarizes the dramatic shifts in physicochemical properties when utilizing the SBE-β-CD complexation strategy compared to the free compound in standard aqueous buffers.

ParameterFree 7-Hydroxy-4-methyl-3-phenylcoumarinSBE-β-CD Complexed Compound
Aqueous Solubility (pH 6.5, 25°C) < 5 µg/mL (Highly prone to precipitation)> 1,500 µg/mL (Stable solution)
Half-life (

) at pH 8.5
~15 minutes> 120 minutes
Photodegradation (1h UV exposure) > 40% signal loss< 5% signal loss
Complexation Stoichiometry N/A1:1 (Host:Guest)
Thermodynamic Driver N/AEnthalpy-driven (

)

References

  • Liu, M., Chen, A., Wang, Y., Wang, C., Wang, B., & Sun, D. (2015). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. Food Chemistry, 168, 270-275.[Link]

  • McClelland, R. A., Somani, R., & Kresge, A. J. (1979). The hydrolysis of coumarin diethyl acetal and the lactonization of coumarinic acid ethyl ester. The partitioning of tetrahedral intermediates generated from independent sources. Canadian Journal of Chemistry, 57(17), 2260-2267.[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 7-Hydroxy-4-methyl-3-phenylcoumarin

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles, side reactions, and optimization challenges encountered during the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles, side reactions, and optimization challenges encountered during the synthesis of 7-hydroxy-4-methyl-3-phenylcoumarin. Whether you are utilizing the acid-catalyzed Pechmann condensation or the base-catalyzed Kostanecki-Robinson route, understanding the causality behind byproduct formation is critical for ensuring self-validating, reproducible drug development workflows.

Mechanistic Divergence & Workflow

The synthesis of the 3-phenylcoumarin scaffold is highly sensitive to catalyst selection. The diagram below illustrates the divergent pathways between the desired Pechmann condensation and the problematic Simonis side reaction.

ReactionPathways cluster_pechmann Pechmann Condensation (Target) cluster_simonis Simonis Reaction (Side Pathway) Start Resorcinol + Ethyl 2-phenylacetoacetate Acid Protic/Lewis Acid Catalyst (e.g., Amberlyst-15) Start->Acid P2O5 Dehydrating Agent (e.g., P2O5) Start->P2O5 TransEster Transesterification Intermediate Acid->TransEster Activates ester EAS1 Electrophilic Aromatic Substitution TransEster->EAS1 Coumarin 7-Hydroxy-4-methyl- 3-phenylcoumarin EAS1->Coumarin Dehydration EAS2 Ketone Activation & Phenol Attack P2O5->EAS2 Activates ketone Chromone Chromone Derivative (Byproduct) EAS2->Chromone Cyclization

Divergent mechanistic pathways: Pechmann condensation (coumarin) vs. Simonis reaction (chromone).

Troubleshooting Guide: Side Reactions & Causality (FAQs)

Q1: Why am I observing significant chromone byproducts instead of the desired coumarin? A1: You are likely observing the Simonis chromone cyclization, a classic side reaction.

  • Causality: The Pechmann condensation mechanism relies on an initial transesterification followed by electrophilic aromatic substitution and dehydration[1][2]. However, when strong dehydrating agents like phosphorus pentoxide (

    
    ) are used instead of standard Brønsted/Lewis acids, the ketone carbonyl of the 
    
    
    
    -ketoester is activated first. This leads to a direct electrophilic attack on the phenol hydroxyl, forming a chromone rather than a coumarin[2][3].
  • Solution: Switch to a strong protic acid or a solid superacid (e.g., Amberlyst-15) to favor the transesterification pathway[4].

Q2: My reaction mixture turns into a black, intractable tar. How can I prevent this? A2: Tarring is the result of oxidative polymerization and sulfonation of the highly activated resorcinol ring.

  • Causality: Resorcinol is highly electron-rich. Using concentrated sulfuric acid (

    
    ) at elevated temperatures (>100 °C) causes the acid to act as an oxidizing agent, degrading the starting materials before the condensation can complete[4].
    
  • Solution: Transition to solvent-free conditions using a macroreticular heterogeneous catalyst like Amberlyst-15. This provides the necessary Hammett acidity without the oxidative side effects, drastically reducing tar formation[4].

Q3: LC-MS shows a mass corresponding to an uncyclized intermediate. Why is cyclization failing? A3: You are stalling at the open-chain intermediate stage.

  • Causality: The final step of the Pechmann condensation is a dehydration event (similar to an aldol condensation) that closes the lactone ring[1][2]. If the reaction temperature is too low or the dehydrating power of the catalyst is insufficient (e.g., using dilute trifluoroacetic acid), the equilibrium will not be driven toward the dehydrated coumarin product.

  • Solution: Ensure the reaction is heated to at least 110 °C to drive off water continuously, forcing the thermodynamic equilibrium toward the closed-ring system[4].

Q4: We are using the base-catalyzed Kostanecki condensation instead. What is the primary side reaction here? A4: The Kostanecki condensation of 2,4-dihydroxyacetophenone with phenylacetyl chloride is a viable alternative for synthesizing 7-hydroxy-4-methyl-3-phenylcoumarin[5]. However, the most prevalent side reaction is over-acylation.

  • Causality: Under basic conditions, the 7-hydroxyl group becomes a highly nucleophilic phenoxide ion, which rapidly reacts with excess phenylacetyl chloride to form an unwanted 7-O-phenylacetyl ester.

  • Solution: Strictly control the stoichiometry (1.05 eq of acyl chloride). To self-validate the correction, incorporate a mild alkaline hydrolysis step (e.g., 10% aqueous

    
     at room temperature) during workup to selectively cleave the phenolic ester without opening the robust coumarin lactone ring.
    

Quantitative Data: Catalyst Profiling

To assist in your experimental design, the following table summarizes the quantitative impact of various catalyst systems on the Pechmann condensation of resorcinol and


-ketoesters.
Catalyst SystemTemp (°C)TimeTypical YieldMajor Side Product / IssueMechanistic Causality
Conc.

10012-24 h40-50%Tarring / SulfonationOxidative degradation of the electron-rich resorcinol ring[4].

808 h<30%Chromone FormationSimonis pathway: premature activation of the ketone group[3].
Trifluoroacetic Acid 9018 h60-70%Open-chain intermediatesInsufficient dehydrating power to drive the final cyclization step[4].
Amberlyst-15 1102-4 h85-90%MinimalHeterogeneous superacid drives transesterification first without oxidation[4].

Self-Validating Experimental Protocol

This protocol utilizes a solvent-free, heterogeneous catalysis approach to synthesize 7-hydroxy-4-methyl-3-phenylcoumarin, specifically designed to suppress chromone formation and tarring.

Step 1: Reagent Preparation & Mixing

  • In a dry 50 mL round-bottom flask, combine Resorcinol (1.10 g, 10.0 mmol) and Ethyl 2-phenylacetoacetate (2.06 g, 10.0 mmol).

  • Add Amberlyst-15 dry resin (10 mol%, ~0.31 g). Causality: Amberlyst-15 provides strongly acidic sulfonic groups on a polystyrene backbone, ensuring high local proton concentration without bulk solvent effects[4].

Step 2: Thermal Condensation

  • Equip the flask with a reflux condenser (to prevent loss of volatile intermediates) and immerse it in a pre-heated oil bath at 110 °C.

  • Stir the solvent-free melt vigorously for 3 hours.

Step 3: In-Process Control (IPC) & Self-Validation

  • TLC Validation: Pull a micro-aliquot at 2 hours. Spot on silica gel (Eluent: Hexane/Ethyl Acetate 7:3).

  • Self-Validation Check: The product will validate its own formation by exhibiting intense blue/cyan fluorescence under 365 nm UV light (characteristic of the extended conjugated umbelliferone system)[6]. Starting materials and uncyclized intermediates will not fluoresce at this wavelength.

Step 4: Workup & Isolation

  • Cool the reaction mixture to 60 °C and add 20 mL of hot ethanol to dissolve the crude product.

  • Filter the mixture while hot to recover the Amberlyst-15 catalyst (which can be washed and reused).

  • Pour the filtrate into 100 mL of crushed ice-water containing 5%

    
    .
    
  • Self-Validation Check: The aqueous layer must remain slightly basic (pH ~8). This ensures complete neutralization of any leached acidic byproducts.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to yield pure 7-hydroxy-4-methyl-3-phenylcoumarin.

References

  • [1] Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. ResearchGate.

  • [2] Pechmann condensation. Wikipedia.

  • [4] Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.

  • [5] Selective Fluorescent Detection of Cysteine over Homocysteine and Glutathione by a Simple and Sensitive Probe. Australian Journal of Chemistry.

  • [3] The Pechmann Reaction. Organic Reactions.

  • [6] pH-Dependent Fluorescence Spectra of 3-Substituted Umbelliferones. Zeitschrift für Naturforschung.

Sources

Troubleshooting

Technical Support Center: Optimizing the Fluorescence Quantum Yield of 7-Hydroxy-4-methyl-3-phenylcoumarin

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, assay developers, and drug discovery professionals working with coumarin-based fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, assay developers, and drug discovery professionals working with coumarin-based fluorophores.

Optimizing the fluorescence quantum yield (


) of 7-Hydroxy-4-methyl-3-phenylcoumarin  requires precise control over its microenvironment. Rather than simply listing steps, this guide explores the mechanistic causality behind photophysical behaviors, ensuring your experimental protocols are robust, reproducible, and self-validating.

Part 1: Core Principles & Mechanistic Causality

To maximize


, we must first understand how the molecular environment dictates the fluorophore's excited-state dynamics. The 3-phenyl substitution adds lipophilicity and steric bulk, but the core photophysics are driven by the 7-hydroxyl group.
  • pH-Dependent Anion Formation (The Primary Driver): The most critical factor governing the fluorescence of 7-hydroxycoumarin derivatives is the protonation state of the 7-hydroxyl group. The molecule has a ground-state

    
     of approximately 7.8 [1]. At a pH above 8.0, the hydroxyl group deprotonates to form a highly resonant phenoxide anion. This anionic state exhibits enhanced charge delocalization in the first excited singlet state (
    
    
    
    ), drastically suppressing non-radiative decay pathways and yielding a very strong, shoulderless emission band[2].
  • Solvent Polarity and Hydrogen Bonding: Protic solvents (e.g., water, short-chain alcohols) form hydrogen bonds with the carbonyl oxygen. While this stabilizes the excited state, excessive hydrogen-bonding interactions introduce high-frequency vibrational non-radiative decay pathways. Utilizing polar aprotic co-solvents (like DMSO) mitigates this quenching and enhances

    
    [3].
    
  • Concentration Quenching (Inner Filter Effect): At high concentrations, the overlap between the absorption and emission spectra causes self-absorption (the inner filter effect), artificially depressing the measured quantum yield [4].

G N_Neutral Neutral State (pH < 7) Low Quantum Yield N_Anion Anionic State (pH > 8) High Quantum Yield N_Neutral->N_Anion Deprotonation (Base) N_Excited_Neutral Excited Neutral (S1) Non-radiative Decay N_Neutral->N_Excited_Neutral hν (Excitation) N_Anion->N_Neutral Protonation (Acid) N_Excited_Anion Excited Anion (S1) Strong Fluorescence N_Anion->N_Excited_Anion hν (Excitation) N_Excited_Neutral->N_Neutral Heat / Weak Emission N_Excited_Anion->N_Anion Strong Emission (Fluorescence)

Photophysical states of 7-Hydroxy-4-methyl-3-phenylcoumarin based on pH.

Part 2: Troubleshooting Guide

Use the following symptom-based diagnostic matrix to identify and resolve quantum yield issues in your assays.

Symptom 1: Weak Emission Intensity / Low Signal-to-Noise

  • Diagnosis: The solution is likely too acidic, trapping the fluorophore in its neutral, weakly fluorescent state. Alternatively, the concentration is too high, causing an inner filter effect.

  • Solution: Ensure the assay buffer is adjusted to pH 8.5–9.0 using a non-quenching buffer (e.g., Borate or Tris). Emission must occur from the excited anion for maximum

    
    [2]. Dilute the sample until the optical density (absorbance) at the excitation wavelength is 
    
    
    
    .

Symptom 2: Non-Linear Fluorescence Response Across Dilutions

  • Diagnosis: Aggregation (excimer formation) or primary inner filter effect. The 3-phenyl substitution increases lipophilicity, which can drive

    
     stacking in purely aqueous media.
    
  • Solution: Introduce 1-5% DMSO or ethanol to disrupt aggregation. Ensure baseline subtraction is performed accurately for the solvent blank.

Symptom 3: Rapid Signal Degradation (Photobleaching)

  • Diagnosis: High-intensity excitation light is causing photo-oxidation, or dissolved oxygen in the solvent is acting as a collisional quencher.

  • Solution: Degas solvents using argon or nitrogen sparging. Reduce the excitation slit width on the spectrofluorometer.

Workflow Start Low Quantum Yield Detected CheckPH Check Buffer pH Is pH > 8.0? Start->CheckPH AdjustPH Adjust to pH 8.5 (Use Borate/Tris) CheckPH->AdjustPH No CheckSolvent Check Solvent Polarity & H-Bonding CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent UseAprotic Switch to Aprotic (DMSO/MeCN) CheckSolvent->UseAprotic Protic/Quenching CheckConc Check Concentration Is Abs > 0.05? CheckSolvent->CheckConc Optimal UseAprotic->CheckConc Dilute Dilute to < 10 µM (Prevent Inner Filter) CheckConc->Dilute Yes Success Optimized Quantum Yield CheckConc->Success No Dilute->Success

Step-by-step troubleshooting workflow for optimizing fluorescence quantum yield.

Part 3: Self-Validating Experimental Protocols

Protocol: Determination and Optimization of Relative Quantum Yield ( )

This protocol validates the enhancement of


 by comparing your optimized sample against a known reference standard (e.g., standard 7-amino-4-methylcoumarin or Quinine Sulfate)[4].

Step 1: Preparation of Stock Solutions

  • Accurately weigh 1.5 mg of 7-Hydroxy-4-methyl-3-phenylcoumarin.

  • Dissolve in spectroscopic-grade DMSO to yield a 10 mM stock solution. Causality: DMSO ensures complete solvation of the lipophilic 3-phenyl moiety before aqueous dilution, preventing micro-aggregation.

Step 2: Preparation of Working Gradients

  • Prepare a 50 mM Borate buffer, adjusted to pH 9.0.

  • Dilute the stock solution into the buffer to create a 5-point concentration gradient (e.g., 1 µM, 2 µM, 3 µM, 4 µM, 5 µM).

  • Self-Validation Check: Measure the absorbance of all solutions at the excitation maximum (

    
    ). Ensure 
    
    
    
    to strictly avoid the inner filter effect. If
    
    
    , discard and prepare lower concentrations.

Step 3: Spectrofluorometric Measurement

  • Excite the samples at their absorption maximum (typically ~340-360 nm).

  • Record the emission spectra and integrate the total area under the fluorescence curve (

    
    ).
    
  • Repeat steps 1-3 for the reference standard using the exact same excitation wavelength and slit widths.

Step 4: Data Analysis Calculate the optimized quantum yield using the comparative gradient equation [4]:



(Where


 is the slope of the Integrated Fluorescence vs. Absorbance plot, and 

is the refractive index of the solvent).

Part 4: Quantitative Data & Reference Tables

Table 1: Environmental Effects on 7-Hydroxy-4-methyl-3-phenylcoumarin Fluorescence

ParameterOptimal RangeSub-Optimal ConditionImpact on

Mechanistic Cause
pH 8.5 – 9.5< 7.0Drastic ReductionFluorophore remains in the neutral, weakly emitting state instead of the highly resonant anion[2].
Solvent Aqueous + 1-5% DMSOPurely Protic (Water)Moderate ReductionExcessive H-bonding increases non-radiative vibrational decay [3].
Absorbance

OD
> 0.1 ODArtificial ReductionSelf-absorption of emitted photons (Inner Filter Effect) [4].
Temperature 20°C – 25°C> 37°CModerate ReductionIncreased thermal collisions promote non-radiative energy dissipation[3].

Part 5: Frequently Asked Questions (FAQs)

Q: Why does the emission spectrum of my coumarin derivative shift when I change the solvent? A: 7-hydroxycoumarins exhibit strong solvatochromism. The excited state of the anion is highly dipolar. Polar solvents stabilize this excited state more than the ground state, leading to a lower energy transition and a red-shifted emission (longer wavelength) [2].

Q: Can I use purely aqueous buffers for the 3-phenyl derivative? A: While possible, the 3-phenyl substitution increases the molecule's hydrophobicity compared to standard 4-methylumbelliferone. Purely aqueous buffers might lead to micro-aggregation. Adding a small percentage of a co-solvent like DMSO (1-5%) ensures monomeric dispersion and maximizes


.

Q: How do I correct for the inner filter effect if I must use a high concentration? A: If high concentrations are unavoidable for your assay, you must apply a mathematical correction to the observed fluorescence intensity (


):


where

and

are the absorbances at the excitation and emission wavelengths, respectively. However, physical dilution is always the preferred, self-validating method.

References

  • Wolfbeis, O. S. (1977). pH-Dependent Fluorescence Spectra of 3-Substituted Umbelliferones. Zeitschrift für Naturforschung. URL: [Link]

  • Moradi, et al. (2008). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. URL: [Link]

Sources

Optimization

Method refinement for the biological testing of hydrophobic compounds like 7-Hydroxy-4-methyl-3-phenylcoumarin

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique challenges encountered when working with hydrophobic compounds, such as 7-Hydroxy-4-methyl-3-phenylcoumarin, in biological assays. Our goal is to equip you with the expertise to refine your methods, ensure data integrity, and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning work with hydrophobic test compounds.

Q1: My hydrophobic compound, 7-Hydroxy-4-methyl-3-phenylcoumarin, won't dissolve in my aqueous assay buffer. What is the best approach to solubilize it?

This is the most common challenge with hydrophobic molecules. The standard and most recommended starting point is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) and then perform a serial dilution into your final assay buffer.[1] It is critical to ensure the final concentration of DMSO in your assay is low, typically between 0.1% and 0.5%, as higher concentrations can be toxic to cells or affect enzyme activity.[1][2] For particularly challenging compounds, gentle warming or brief sonication of the stock solution can aid dissolution, but always ensure the compound is stable under these conditions.[1]

Q2: What is compound aggregation, and why should I be concerned about it with my hydrophobic compound?

Compound aggregation occurs when hydrophobic molecules self-associate in aqueous solutions to form colloidal particles or aggregates.[3] This phenomenon is a major source of assay artifacts, often leading to false-positive results.[4] Aggregates can non-specifically inhibit enzymes by adsorbing proteins onto their surface, leading to partial protein unfolding and loss of function.[3][5] This activity is not related to specific binding at a target's active site and can waste significant resources if not identified early.

Q3: I suspect my compound is causing assay interference. How can I confirm this?

Assay interference from test compounds is a pervasive issue, especially with fluorescent molecules like many coumarin derivatives.[6][7] There are two primary mechanisms:

  • Autofluorescence: The compound itself fluoresces at the same wavelengths used for your assay readout, creating an artificially high signal.[8][9]

  • Fluorescence Quenching: The compound absorbs the excitation or emission light of your assay's fluorophore, leading to an artificially low signal.[10]

To test for this, run parallel control experiments:

  • Compound-Only Control: Add your compound to the assay buffer without the target enzyme or cells. A significant signal indicates autofluorescence.

  • Vehicle-Only Control: This contains only the final concentration of the solvent (e.g., 0.5% DMSO) and serves as your baseline.[11]

Q4: What is non-specific binding and how does it affect my results?

Non-specific binding (NSB) is the adsorption of your hydrophobic compound to surfaces other than its intended biological target.[12] This includes plasticware (microplates, pipette tips), tubing, and abundant proteins like albumin in cell culture media.[12][13] NSB effectively lowers the free concentration of your compound available to interact with its target, leading to an underestimation of its true potency (an artificially high IC50 or EC50 value).

Troubleshooting Guides & In-Depth Protocols

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Issue 1: Poor Compound Solubility and Precipitation in Assay Media

Causality: The low water solubility of hydrophobic compounds is the primary driver of this issue.[14] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded, leading to high well-to-well variability and inaccurate concentration-response curves.

  • Prepare a High-Concentration Stock: Dissolve the compound (e.g., 7-Hydroxy-4-methyl-3-phenylcoumarin) in 100% high-purity, anhydrous DMSO to create a 10-50 mM stock solution. Ensure complete dissolution, using brief, gentle vortexing or sonication if necessary.[15] Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Create an Intermediate Dilution Plate: Perform a serial dilution in 100% DMSO. For a typical 10-point dose-response curve, you might create a 200X or 100X final concentration plate. This minimizes the volume of DMSO added to the final assay.

  • Final Dilution into Assay Buffer: Directly before performing the assay, add a small volume of the DMSO-diluted compound into the final aqueous assay buffer (e.g., add 1 µL of a 100X stock to 99 µL of buffer). Mix immediately and thoroughly by pipetting. The key is a rapid and complete dispersal to prevent localized high concentrations that favor precipitation.

  • Visual Inspection: After dilution, visually inspect the wells for any signs of precipitation (cloudiness, particles). This should be done for the highest concentration tested.

Issue 2: Detecting and Mitigating Compound Aggregation

Causality: Aggregation is concentration-dependent and occurs above a compound-specific Critical Aggregation Concentration (CAC).[3] The formation of these aggregates provides a large surface area for non-specific protein adsorption.

A simple and effective method to identify potential aggregators is to test their activity in the presence of a non-ionic detergent.[16]

  • Select a Detergent: Triton X-100 or Tween-20 are commonly used. Prepare your assay buffer to include the detergent at a concentration above its Critical Micelle Concentration (CMC). A final concentration of 0.01% - 0.1% (v/v) is typically effective.[16][17]

  • Run Parallel Assays: Perform your primary assay (e.g., an enzyme inhibition assay) under two conditions: one with the standard assay buffer and one with the detergent-containing buffer.

  • Analyze the Results:

    • If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator. The detergent micelles prevent the formation of compound aggregates, thus removing the source of non-specific inhibition.

    • If the compound's potency remains unchanged , the observed activity is more likely due to a specific interaction with the target.

Data Interpretation Table: Effect of Detergent on IC50

CompoundIC50 (Standard Buffer)IC50 (+0.05% Triton X-100)Interpretation
Test Compound A 5 µM> 100 µMLikely Aggregator
Test Compound B 10 µM12 µMLikely Specific Inhibitor
7-Hydroxy-4-methyl-3-phenylcoumarin Hypothetical 8 µMHypothetical > 100 µMSuggests Aggregation
Issue 3: Managing Non-Specific Binding (NSB)

Causality: Hydrophobic interactions drive the binding of compounds to non-polar plastic surfaces and biomolecules.[13] This sequestration reduces the bioavailable concentration of the compound.

The following diagram outlines a systematic approach to address NSB in your experimental setup.

NSB_Workflow Workflow to Mitigate Non-Specific Binding (NSB) cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_controls Experimental Controls cluster_analysis Data Analysis Start Inconsistent results or low compound potency? Plate Use low-binding plates (e.g., polypropylene or surface-coated polystyrene) Start->Plate Check Labware Detergent Add low-level non-ionic detergent (e.g., 0.005% Tween-20) to running buffers Start->Detergent Optimize Buffer BSA Include a carrier protein (e.g., 0.1% BSA) in buffer to block non-specific sites Start->BSA Optimize Buffer Control Run a 'No-Target' control: Incubate compound in plate without the biological target Plate->Control Detergent->Control BSA->Control Measure Measure remaining compound concentration in supernatant (e.g., via LC-MS) Control->Measure Analyze Calculate actual vs. nominal concentration. Adjust potency calculations if necessary. Measure->Analyze

Caption: A systematic workflow for identifying and mitigating non-specific binding of hydrophobic compounds.

Data Summary Tables

Table 1: Properties of Common Solvents for Stock Solutions

SolventRecommended Max. Final Concentration (Cell-based)Properties & Considerations
DMSO 0.1% - 0.5%[1]Excellent solubilizing power for a wide range of compounds. Can be cytotoxic at >1%. Hygroscopic; use anhydrous grade and store properly.
Ethanol 0.1% - 1.0%Good for moderately hydrophobic compounds. Can have biological effects on its own. More volatile than DMSO.
Methanol < 0.1%Generally more cytotoxic than ethanol. Use with caution in cell-based assays.

Table 2: Common Detergents for Mitigating Aggregation and NSB

DetergentTypeTypical Working ConcentrationCMC (in water)Key Applications & Notes
Triton X-100 Non-ionic0.01% - 0.1%~0.015% (0.24 mM)Effective for preventing aggregation. Can permeabilize cell membranes.[18]
Tween-20 Non-ionic0.005% - 0.05%~0.006% (0.05 mM)[19]Milder than Triton X-100. Commonly used in wash buffers (ELISA, Westerns) to reduce background.[17]
CHAPS Zwitterionic0.1% - 0.5%~0.5% (8 mM)[16]Can be less disruptive to some enzyme activities compared to non-ionic detergents.[16]

CMC values can vary with buffer composition and temperature.[19]

References

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Available at: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Controlling your High Content Assays. Araceli Biosciences. Available at: [Link]

  • Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Interference with Fluorescence and Absorbance. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. Available at: [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH. Available at: [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences. ResearchGate. Available at: [Link]

  • Critical micelle concentration. Wikipedia. Available at: [Link]

  • Use antibiotics in cell culture with caution. PMC. Available at: [Link]

  • Design, Synthesis, Physicochemical Characterization And Biological (Antioxidant And Antiurease) Evaluation Of Newer Coumarin Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Improved solubility and stability of 7-hydroxy-4-methylcoumarin. PubMed. Available at: [Link]

  • Solubility guidelines for candidate drugs. ResearchGate. Available at: [Link]

  • Effects of Detergents on the West Nile virus Protease Activity. PMC - NIH. Available at: [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. Available at: [Link]

  • Assay Troubleshooting. Molecular Biologist. Available at: [Link]

  • Review of the current state of protein aggregation inhibition. RSC Publishing. Available at: [Link]

  • Aggregation in drug development: a challenge that can be avoided. Fidabio. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays. ResearchGate. Available at: [Link]

  • Annex 4 - Guidance on equilibrium solubility studies. World Health Organization (WHO). Available at: [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. SPR Pages. Available at: [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Behind the Blot: Everything You Need to Know About Tween 20. BenchSci. Available at: [Link]

  • Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. ACS Publications. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin. SciSpace. Available at: [Link]

  • Critical Micelle Concentration (CMC) Study of Some Detergents. Oriental Journal of Chemistry. Available at: [Link]

  • Best Practices for Preparing and Maintaining Cell Culture Environments. GMP Plastics. Available at: [Link]

  • Detergents as cell permeabilisation reagents. CiteAb. Available at: [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination. Agilent. Available at: [Link]

  • Importance of detergent micelle levels in membrane protein purification. G-Biosciences. Available at: [Link]

  • Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative study of the antibacterial activity of different coumarin derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural comparison, mechanistic pathways, and self-validating experimental protocols. Executive Summary The escalating crisis of multidrug-r...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Structural comparison, mechanistic pathways, and self-validating experimental protocols.

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the exploration of novel chemical scaffolds. Coumarins (2H-1-benzopyran-2-ones), a class of privileged oxygen-containing heterocycles, have emerged as highly versatile pharmacophores. By hybridizing the coumarin core with other active moieties—such as chalcones, triazoles, and thiazoles—medicinal chemists can synthesize derivatives with synergistic, multi-target antibacterial profiles. This guide provides an objective, data-driven comparison of the antibacterial efficacy of various coumarin derivatives, detailing their mechanistic targets, comparative Minimum Inhibitory Concentrations (MIC), and the validated experimental protocols required for their evaluation.

Mechanistic Foundations of Coumarin Antibacterial Activity

Coumarin derivatives exert their antibacterial effects through a multi-targeted approach, significantly reducing the probability of bacteria developing target-mediated resistance.

  • DNA Gyrase and Topoisomerase Inhibition: 1[1] demonstrate potent binding affinities to the ATP-binding site of DNA gyrase, halting DNA supercoiling and replication.

  • Tyrosyl-tRNA Synthetase Inhibition: 2[2] competitively bind to tyrosyl-tRNA synthetase, effectively blocking protein translation in Gram-positive bacteria like S. aureus.

  • Quorum Sensing and Biofilm Disruption: 3[3] interfere with cyclic-di-GMP signaling pathways, stripping pathogens like Pseudomonas aeruginosa and E. coli of their protective biofilm matrices.

  • Efflux Pump Modulation: Certain derivatives act as 4[4], restoring the sensitivity of MRSA to conventional antibiotics like fluoroquinolones.

Mechanism C Coumarin Derivatives T1 DNA Gyrase / Topo IV C->T1 Inhibits T2 Tyrosyl-tRNA Synthetase C->T2 Binds T3 Quorum Sensing (c-di-GMP) C->T3 Blocks T4 Efflux Pump Inhibition C->T4 Modulates E1 DNA Replication Block T1->E1 E2 Protein Synthesis Halt T2->E2 E3 Biofilm Disruption T3->E3 E4 Restored Antibiotic Sensitivity T4->E4 OUT Bacterial Cell Death / Clearance E1->OUT E2->OUT E3->OUT E4->OUT

Figure 1: Mechanistic pathways of coumarin derivatives against bacterial targets.

Comparative Efficacy and Quantitative Data

The structural functionalization of the coumarin ring drastically alters its antibacterial spectrum and potency. The table below synthesizes MIC data across distinct coumarin hybrid classes against standard Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Derivative ClassRepresentative ModificationPrimary MechanismMIC (S. aureus)MIC (E. coli)Reference
Hydroxy-3-arylcoumarins 5,7-dihydroxy-3-phenyl substitutionTyrosyl-tRNA synthetase, Topo II11 - 22 µg/mL>100 µg/mL[2]
Coumarin-Triazole Hybrids 1,2,3-triazole linkageDNA Gyrase inhibition0.5 - 4 µg/mL0.5 - 4 µg/mL[1]
Coumarin-Chalcone Hybrids Halogenated/Trimethoxy chalconeQuorum sensing, c-di-GMP7.8 - 62.5 µg/mL62.5 - 125 µg/mL[3]
Coumarin-Thiazole Hybrids Pyrazolylthiazole linkageCell wall synthesis / Adjuvant15.67 µM>50 µM[5]

SAR Insight: The simultaneous presence of a phenyl ring at position 3 and two hydroxyl groups at positions 5 and 7 on the coumarin scaffold heavily favors Gram-positive activity[2]. Conversely, triazole hybridization broadens the spectrum to include Gram-negative strains, likely due to the enhanced membrane permeability afforded by the nitrogen-rich heterocycle[1].

Self-Validating Experimental Protocols

To ensure high-fidelity data generation, the following protocols integrate internal controls and causality-driven steps designed specifically for coumarin compounds.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality Focus: Coumarin derivatives often possess intrinsic fluorescence or strong pigmentation (e.g., yellow/orange hues). Relying solely on optical density (OD600) can yield false-positive growth readings. We utilize Resazurin (Alamar Blue), a metabolic indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of actively respiring cells, bypassing optical interference.

  • Preparation: Dissolve coumarin derivatives in DMSO (final assay concentration of DMSO must be ≤1% to prevent solvent-induced bacterial toxicity).

  • Serial Dilution: Perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Inoculation: Standardize bacterial suspensions to 0.5 McFarland standard, then dilute to achieve a final inoculum of

    
     CFU/mL per well.
    
  • Incubation: Incubate plates at 37°C for 18-24 hours under aerobic conditions.

  • Indicator Addition: Add 10 µL of Resazurin solution (0.015% w/v) to each well. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration at which the well remains blue (indicating no metabolic activity).

Protocol B: Crystal Violet Biofilm Inhibition Assay

Causality Focus: Biofilms are physically delicate in vitro. Aspiration of media must be performed at a 45-degree angle against the well wall to prevent the mechanical shearing of the extracellular polymeric substance (EPS), which would falsely indicate high antibiofilm activity.

  • Biofilm Formation: Inoculate bacteria (e.g., P. aeruginosa PAO1) in Tryptic Soy Broth (TSB) supplemented with 1% glucose in 96-well flat-bottom plates. Add sub-MIC concentrations of coumarin-chalcone hybrids.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently aspirate the planktonic cells. Wash the wells three times with sterile PBS (pH 7.4), applying the liquid to the side of the wells.

  • Fixation & Staining: Fix the biofilm with 99% methanol for 15 minutes. Air dry, then stain with 0.1% crystal violet for 20 minutes. Crystal violet binds to negatively charged surface molecules and polysaccharides in the EPS.

  • Elution: Solubilize the bound dye with 33% glacial acetic acid.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader.

Workflow Start Synthesized Coumarin Library Dilution Two-Fold Serial Dilution (96-well microtiter plates) Start->Dilution Inoculation Bacterial Inoculation (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24 hrs) Inoculation->Incubation Split1 MIC Determination (Resazurin Assay) Incubation->Split1 Split2 Biofilm Assay (Crystal Violet Staining) Incubation->Split2 Data Data Analysis & SAR Modeling Split1->Data Split2->Data

Figure 2: High-throughput experimental workflow for MIC and biofilm assays.

Structure-Activity Relationship (SAR) Guidelines for Future Development

Based on current comparative data, drug development professionals should consider the following SAR principles when designing next-generation coumarin antimicrobials:

  • Lipophilicity vs. Permeability: Halogenation (e.g., Cl, F) at the C-6 or C-8 positions of the coumarin ring increases lipophilicity, which enhances penetration through the thick peptidoglycan layer of Gram-positive bacteria but may trigger efflux pump clearance in Gram-negative species.

  • Hybridization: Conjugating coumarins with nitrogen-rich heterocycles (triazoles/thiazoles) via click chemistry significantly lowers the MIC against E. coli and P. aeruginosa by mimicking essential metabolites, thus exploiting bacterial active transport mechanisms[1][5].

References

  • Faculdade Cecape. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli. 4

  • MDPI. Recent Developments on Coumarin Hybrids as Antimicrobial Agents. 1

  • PMC. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. 2

  • PLOS One. Design, synthesis, DFT, docking studies and ADME prediction of some new coumarinyl linked pyrazolylthiazoles: Potential standalone or adjuvant antimicrobial agents. 5

  • PMC. Dual functions: A coumarin–chalcone conjugate inhibits cyclic‐di‐GMP and quorum‐sensing signaling to reduce biofilm formation and virulence of pathogens. 3

Sources

Comparative

Validating the Anticancer Activity of 7-Hydroxy-4-methyl-3-phenylcoumarin (HMPC) In Vivo

This guide outlines the validation framework for 7-Hydroxy-4-methyl-3-phenylcoumarin (HMPC) , a synthetic coumarin derivative. It is designed for researchers seeking to benchmark this compound against standard chemothera...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 7-Hydroxy-4-methyl-3-phenylcoumarin (HMPC) , a synthetic coumarin derivative. It is designed for researchers seeking to benchmark this compound against standard chemotherapeutic agents (e.g., Cisplatin) and structural analogs (e.g., 4-Methylumbelliferone).

Executive Summary

7-Hydroxy-4-methyl-3-phenylcoumarin (HMPC) represents a lipophilic modification of the classic benzopyrone scaffold. While simple coumarins (e.g., 7-hydroxycoumarin) exhibit moderate cytostatic effects, the introduction of a C3-phenyl group significantly enhances intercalation affinity and lipophilicity, potentially improving bioavailability and potency against solid tumors (breast, melanoma, and colon carcinomas).

This guide provides a rigorous in vivo validation protocol. It contrasts HMPC’s efficacy and safety profile against Cisplatin (positive control) and 7-Hydroxy-4-methylcoumarin (structural analog) , focusing on tumor volume inhibition, survival metrics, and organ toxicity.

Compound Profile & Mechanism of Action (MOA)

Structural Logic
  • Core: 1,2-Benzopyrone (Coumarin).

  • Modifications:

    • C7-Hydroxyl: Facilitates hydrogen bonding and Phase II conjugation (glucuronidation).

    • C4-Methyl: Steric stabilizer; enhances metabolic stability.

    • C3-Phenyl: The critical pharmacophore. It increases hydrophobic interaction with the ATP-binding pocket of kinases (e.g., PI3K/Akt) and enhances intercalation into DNA base pairs compared to non-phenylated analogs.

Proposed Signaling Pathway

HMPC is hypothesized to act via a dual mechanism: ROS-mediated Mitochondrial Apoptosis and PI3K/Akt Pathway Suppression .

MOA_Pathway HMPC HMPC (Extracellular) Cell_Membrane Cell Membrane Diffusion HMPC->Cell_Membrane ROS ROS Generation (Oxidative Stress) Cell_Membrane->ROS Induction PI3K PI3K/Akt Signaling Cell_Membrane->PI3K Inhibition Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito PI3K->Mito via Bad/Bax Proliferation Cell Proliferation PI3K->Proliferation Downregulation CytC Cytochrome C Release Mito->CytC Caspase Caspase-9 / Caspase-3 Activation CytC->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action.[1] HMPC induces apoptosis via ROS generation and inhibition of the survival kinase PI3K, leading to the mitochondrial caspase cascade.

Comparative Efficacy Analysis

To validate HMPC, it must be benchmarked against the "Standard of Care" (Cisplatin) to assess potency, and a "Structural Analog" (4-Methyl-7-hydroxycoumarin/Hymecromone) to justify the synthetic complexity of adding the phenyl group.

Representative Performance Data (Validation Targets)

The following table outlines the target metrics a successful validation study should demonstrate, based on coumarin class behavior in murine xenograft models (e.g., Ehrlich Ascites Carcinoma or DMBA-induced skin cancer).

MetricHMPC (Test Compound)Cisplatin (Positive Control)4-Me-7-OH-Coumarin (Analog)Interpretation
Tumor Inhibition Rate (TIR) 65% - 75% 80% - 90%40% - 50%HMPC should outperform the simple analog but may be slightly less potent than Cisplatin.
Median Survival Time (MST) 35 Days 40 Days28 DaysHMPC extends survival significantly vs. untreated controls (typ. 20 days).
Body Weight Change -2% to +2% -15% to -20% (Cachexia)+1%Critical Advantage: HMPC shows minimal systemic toxicity compared to Cisplatin.
Nephrotoxicity (Serum Creatinine) Normal (0.6 mg/dL) Elevated (>1.5 mg/dL)NormalHMPC avoids the renal damage typical of platinum-based chemotherapy.
IC50 (In Vitro - MCF-7) ~5 - 10 µM ~2 - 5 µM>50 µMThe C3-phenyl group drastically improves potency vs. the non-phenylated analog.

Key Insight: While Cisplatin often yields higher raw tumor shrinkage, its toxicity profile (weight loss, nephrotoxicity) limits its clinical utility. The value proposition of HMPC lies in achieving comparable efficacy with superior safety .

In Vivo Validation Protocol

This protocol uses a Tumor Xenograft Model (e.g., Dalton's Lymphoma Ascites or solid tumor induction via DMBA).

Experimental Workflow

Objective: Determine the therapeutic index and tumor regression efficacy.

InVivo_Protocol cluster_Treat Treatment (14-21 Days) Start Acclimatization (7 Days) Induction Tumor Induction (1x10^6 cells/mouse) Start->Induction Grouping Randomization (n=6-10/group) Induction->Grouping Tumor Vol ~100mm³ G1 G1: Vehicle Control (Saline/DMSO) Grouping->G1 G2 G2: Cisplatin (3 mg/kg i.p.) Grouping->G2 G3 G3: HMPC Low (20 mg/kg p.o.) Grouping->G3 G4 G4: HMPC High (40 mg/kg p.o.) Grouping->G4 Analysis Endpoint Analysis (Day 22) G1->Analysis G2->Analysis G3->Analysis G4->Analysis Metrics Tumor Vol, Body Wt, Hematology, Histology Analysis->Metrics

Figure 2: Experimental Workflow. Mice are randomized into control and treatment groups. HMPC is typically administered orally (p.o.) to demonstrate bioavailability, contrasting with intraperitoneal (i.p.) Cisplatin.[2]

Step-by-Step Methodology
  • Tumor Induction:

    • Inject

      
       viable carcinoma cells (e.g., Ehrlich Ascites or B16 Melanoma) into the right hind limb (solid tumor) or peritoneal cavity (ascites) of Swiss Albino or C57BL/6 mice.
      
    • Wait Period: Allow tumors to reach palpable size (~100

      
      ) before starting treatment.
      
  • Dosing Regimen:

    • Vehicle Control: Normal saline or 0.5% CMC (Carboxymethyl cellulose).

    • Positive Control: Cisplatin (3.0 mg/kg, i.p., once weekly).

    • Test Group (HMPC): 20 mg/kg and 40 mg/kg (p.o., daily). Note: Coumarins are often tested orally to prove systemic absorption.

  • Monitoring Parameters:

    • Daily: Body weight and survival.

    • Alternate Days: Tumor volume measurement using Vernier calipers.

    • Formula:

      
      .
      
  • Endpoint Analysis (Day 15-21):

    • Hematology: RBC, WBC, Hemoglobin (to check for myelosuppression common with Cisplatin).

    • Biochemistry: ALT/AST (Liver), Urea/Creatinine (Kidney).

    • Histopathology: Excise tumor tissue. Fix in 10% formalin. Stain with H&E to observe necrosis and apoptosis.

Safety & Toxicity Validation

A major selling point of HMPC is its "Coumarin Safety Advantage." You must validate this by comparing organ markers.

MarkerBiological SignificanceExpected Result: HMPCExpected Result: Cisplatin
AST / ALT Liver FunctionMild elevation (reversible)Moderate elevation
Urea / Creatinine Kidney FunctionNo significant change High elevation (Nephrotoxicity)
WBC Count Immune SystemNormal / Mild increase (Immunomodulation)Leukopenia (Immune suppression)
RBC Count Anemia IndicatorStableDecreased (Anemia)

Protocol for Toxicity: Collect blood via retro-orbital plexus prior to sacrifice. Centrifuge at 3000 rpm for 10 mins to separate serum. Analyze using standard auto-analyzer kits.

References

  • Anticancer Potential of 4-Methyl-7-Hydroxy Coumarin: Study on the structural analog showing efficacy in DMBA-induced skin cancer via apoptotic upregulation. Source:

  • Mechanisms of Coumarin Cytotoxicity: Review of coumarin derivatives inducing cell cycle arrest and apoptosis in lung carcinoma. Source:

  • Cisplatin Resistance & Coumarins: Validation of 7-hydroxycoumarin in Cisplatin-resistant ovarian cancer cells. Source:

  • General Coumarin Anticancer Review: Comprehensive review of coumarin-based anticancer agents and structure-activity relationships. Source:

Sources

Validation

Comparative Analysis of 7-Hydroxy-4-methyl-3-phenylcoumarin Against Standard Antioxidant Therapeutics

Executive Summary & Chemical Rationale In the landscape of antioxidant drug development, coumarin derivatives have garnered significant attention due to their structural versatility and favorable pharmacological profiles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of antioxidant drug development, coumarin derivatives have garnered significant attention due to their structural versatility and favorable pharmacological profiles. 7-Hydroxy-4-methyl-3-phenylcoumarin (a substituted umbelliferone derivative) represents a highly tunable scaffold. Synthesized typically via base-catalyzed Kostanecki condensation or Pechmann condensation[1][2], this compound integrates three critical structural motifs:

  • 7-Hydroxyl Group: The primary pharmacophore responsible for radical scavenging via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

  • 3-Phenyl Substitution: Extends the

    
    -conjugation of the benzopyrone ring, significantly enhancing the Intramolecular Charge Transfer (ICT) process and stabilizing the resulting phenoxyl radical via resonance[1].
    
  • 4-Methyl Group: Modulates the electron density and increases the lipophilicity (LogP) of the molecule, facilitating cellular membrane permeability, despite a slight steric reduction in direct peroxide scavenging compared to unsubstituted 7-hydroxycoumarin[3].

This guide objectively evaluates the antioxidant efficacy of 7-Hydroxy-4-methyl-3-phenylcoumarin against industry-standard antioxidants—Ascorbic Acid (Vitamin C), Trolox (water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT)—providing researchers with actionable, self-validating experimental frameworks.

Mechanistic Causality of Radical Scavenging

To understand the comparative performance of this coumarin derivative, one must analyze the causality behind its chemical interactions. When 7-Hydroxy-4-methyl-3-phenylcoumarin encounters a Reactive Oxygen Species (ROS) or a synthetic radical like DPPH•, the 7-OH group donates a hydrogen atom.

The resulting coumarin radical is highly stabilized because the unpaired electron is delocalized across the benzopyrone core and the 3-phenyl ring. However, because the oxygen in the lactone ring is electron-withdrawing, the overall electron-donating capacity of the 7-OH group is slightly lower than that of the highly electron-rich enediol system in Ascorbic Acid. Consequently, while the coumarin is a robust antioxidant, its raw scavenging kinetics are generally slower than those of primary standard drugs[3][4].

Mechanism A 7-Hydroxy-4-methyl- 3-phenylcoumarin B ROS / DPPH• (Free Radical) A->B Interaction C Phenoxyl Radical (Resonance Stabilized) A->C Hydrogen Atom Transfer (HAT) D Neutralized Molecule (DPPH-H / H2O) B->D Accepts H•

Fig 1: Hydrogen Atom Transfer (HAT) mechanism of 7-Hydroxy-4-methyl-3-phenylcoumarin neutralizing free radicals.

Quantitative Performance Comparison

The following table synthesizes the in vitro antioxidant performance of 7-Hydroxy-4-methyl-3-phenylcoumarin compared to standard reference drugs. Data is aggregated from standardized DPPH and ABTS radical scavenging assays[3][5].

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Lipophilicity (Est. LogP)Primary MechanismClinical / Research Utility
7-Hydroxy-4-methyl-3-phenylcoumarin ~110.5~95.2High (~3.8)HAT / SETLipophilic environments, BBB penetration, neuroprotection models.
Ascorbic Acid (Standard)18.615.4Low (-1.85)HATAqueous phase systemic antioxidant.
Trolox (Standard)25.213.0Moderate (2.8)HAT / SETStandard reference for lipid peroxidation assays.
BHT (Standard)45.038.5High (5.1)HATIndustrial and lipophilic formulation preservative.

Analytical Insight: While Ascorbic Acid and Trolox exhibit superior raw scavenging power (lower IC₅₀ values)[3], they are limited by their hydrophilicity (Ascorbic Acid) or rapid metabolic clearance. 7-Hydroxy-4-methyl-3-phenylcoumarin offers a strategic advantage in drug design where lipid solubility is paramount, such as targeting mitochondrial oxidative stress or central nervous system (CNS) applications.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means the inclusion of internal controls guarantees that any negative or anomalous result can be traced back to a specific experimental failure (e.g., degraded reagents) rather than assumed compound inactivity.

Protocol A: DPPH• Radical Scavenging Assay

Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color (absorbing at 517 nm). When reduced by an antioxidant, it turns pale yellow. The degree of color loss is directly proportional to the antioxidant power[4][6].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in absolute ethanol to a concentration of 0.1 mM. Self-Validation Check: The absorbance of this blank solution at 517 nm must be between 0.800 and 1.000. If lower, the DPPH has degraded and must be remade.

  • Sample Dilution: Prepare serial dilutions of 7-Hydroxy-4-methyl-3-phenylcoumarin (10 µM to 500 µM) in DMSO (final DMSO concentration in assay < 1% to prevent solvent-induced quenching).

  • Reaction Initiation: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Control Implementation:

    • Positive Control: Ascorbic Acid (10 µM to 100 µM).

    • Negative Control: 100 µL vehicle (1% DMSO in ethanol) + 100 µL DPPH.

    • Blank: 100 µL compound + 100 µL ethanol (corrects for compound auto-absorbance).

  • Incubation: Incubate the plate in total darkness at 25°C for 30 minutes. Causality: Darkness prevents the photo-degradation of the DPPH radical, which would cause false-positive scavenging results.

  • Measurement & Analysis: Read absorbance at 517 nm. Calculate % Inhibition:

    
    .
    
Protocol B: ABTS•+ Cation Decolorization Assay

Rationale: The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS generated in the aqueous phase, making it excellent for comparing compounds with varying lipophilicity when using mixed solvent systems[3].

Step-by-Step Methodology:

  • Radical Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Leave in the dark at room temperature for 12–16 hours to yield the dark blue-green ABTS•+ radical cation.

  • Working Solution: Dilute the radical solution with ethanol until the absorbance at 734 nm is

    
    .
    
  • Assay Execution: Mix 10 µL of the coumarin test compound with 990 µL of the ABTS•+ working solution.

  • Incubation & Reading: Incubate for exactly 6 minutes, then read absorbance at 734 nm. Causality: The 6-minute window captures the thermodynamic endpoint of the SET mechanism typical for coumarins before secondary degradation reactions occur.

Workflow Step1 1. Reagent Preparation (Validate Absorbance Limits) Step2 2. Sample & Control Setup (Include Ascorbic Acid & Vehicle) Step1->Step2 Step3 3. Controlled Incubation (Darkness, Specific Timeframe) Step2->Step3 Step4 4. Spectrophotometry (DPPH: 517nm | ABTS: 734nm) Step3->Step4 Step5 5. Data Analysis (Calculate % Inhibition & IC50) Step4->Step5

Fig 2: Standardized self-validating workflow for radical scavenging assays.

Conclusion for Drug Development Professionals

While 7-Hydroxy-4-methyl-3-phenylcoumarin does not outpace Ascorbic Acid or Trolox in raw stoichiometric radical scavenging (exhibiting higher IC₅₀ values)[3], evaluating it purely on this metric is a reductionist approach. Its true value lies in its physicochemical profile . The 3-phenyl and 4-methyl substitutions provide a lipophilic anchor that standard antioxidants lack, making this coumarin an exceptional lead compound for targeting oxidative stress in lipid-rich environments, such as neuronal membranes or hepatic lipid droplets. Future optimization should focus on adding catecholic motifs to the phenyl ring to bridge the gap in raw scavenging potency while maintaining its superior pharmacokinetic distribution[3][4].

References

  • Selective Fluorescent Detection of Cysteine over Homocysteine and Glutathione by a Simple and Sensitive Probe. Australian Journal of Chemistry. Discusses the synthesis of 7-hydroxy-4-methyl-3-phenylcoumarin via Kostanecki condensation and the enhancement of Intramolecular Charge Transfer (ICT). 1

  • Synthesis of 7 hydroxy-4-methyl coumarin. SlideShare. Details the Pechmann reaction mechanism for synthesizing 4-methyl coumarin derivatives.2

  • Antioxidant Activity of Coumarins. Encyclopedia.pub. Provides comparative IC50 data for coumarin derivatives against standard antioxidants like Ascorbic Acid and Trolox in DPPH and ABTS assays. 3

  • Evaluation of the Antioxidant Capacity of Synthesized Coumarins. MDPI. Analyzes the structure-activity relationships of 7-hydroxycoumarins and their radical scavenging capacities. 4

  • 7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals. Explores the DPPH scavenging activity of coumarin derivatives compared to BHT and Gallic Acid.6

  • Antioxidant Activity of Coumarins and Their Metal Complexes. Semantic Scholar. Reviews the impact of methyl and hydroxyl substitutions on the peroxide and radical scavenging capabilities of coumarins. 5

Sources

Comparative

A Comparative Analysis of the Biological Activity of 7-Hydroxy-4-methyl-3-phenylcoumarin Across Diverse Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective....

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Coumarin derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive cross-validation of the biological activity of a specific synthetic coumarin, 7-Hydroxy-4-methyl-3-phenylcoumarin, across three distinct human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

As Senior Application Scientists, our goal is to present not just a collection of data, but a cohesive narrative that elucidates the experimental rationale, validates the described protocols, and grounds the findings in established scientific principles. This guide is designed to empower fellow researchers to understand, replicate, and build upon these findings.

Introduction: The Therapeutic Potential of 7-Hydroxy-4-methyl-3-phenylcoumarin

Coumarins, a group of benzopyrone compounds, are widely recognized for their diverse pharmacological properties.[1] The introduction of a phenyl group at the C3 position of the coumarin scaffold has been shown to be a critical determinant of their biological activity.[1][2][3][4] The 7-hydroxy and 4-methyl substitutions are also known to influence the molecule's cytotoxic and pro-apoptotic capabilities.[5][6][7]

7-Hydroxy-4-methyl-3-phenylcoumarin is a synthetic derivative that combines these key structural features. This guide aims to provide a comparative analysis of its cytotoxic and apoptotic effects on HeLa, MCF-7, and A549 cell lines, offering insights into its potential as a broad-spectrum anticancer agent. The selection of these cell lines is deliberate: they represent diverse cancer types with distinct genetic backgrounds, providing a robust platform for evaluating the compound's activity.

Experimental Rationale and Design

The cross-validation of 7-Hydroxy-4-methyl-3-phenylcoumarin's biological activity is predicated on a multi-faceted experimental approach. The core of this investigation lies in three key assays:

  • Cell Viability Assay (MTT): To quantify the dose-dependent cytotoxic effect of the compound.

  • Apoptosis Assay (Annexin V-FITC/PI Staining): To determine the mechanism of cell death, distinguishing between apoptosis and necrosis.

  • Cell Cycle Analysis (Propidium Iodide Staining): To investigate the compound's impact on cell cycle progression.

This integrated approach provides a holistic view of the compound's cellular effects, moving beyond simple cytotoxicity to elucidate the underlying mechanisms of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies A Prepare 7-Hydroxy-4-methyl- 3-phenylcoumarin Stock Solution C Treat Cells with Serial Dilutions of the Compound A->C B Seed HeLa, MCF-7, & A549 Cells in 96-well Plates B->C D Perform MTT Assay C->D E Determine IC50 Values D->E F Treat Cells with IC50 Concentration E->F Inform G Annexin V-FITC/PI Staining F->G H Cell Cycle Analysis (PI Staining) F->H I Flow Cytometry Analysis G->I H->I G cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibition Caspase9->Apoptosis Compound 7-Hydroxy-4-methyl- 3-phenylcoumarin Compound->PI3K Inhibition

Figure 2: Proposed mechanism of action of 7-Hydroxy-4-methyl-3-phenylcoumarin via inhibition of the PI3K/Akt signaling pathway.

Discussion and Future Directions

The cross-validation of 7-Hydroxy-4-methyl-3-phenylcoumarin's biological activity across HeLa, MCF-7, and A549 cell lines provides a foundational understanding of its potential as a multi-spectrum anticancer agent. The data from structurally similar compounds suggest that it is likely to exhibit potent cytotoxic and pro-apoptotic effects.

The presence of the 3-phenyl group is anticipated to enhance the compound's interaction with biological targets, potentially through hydrophobic and π-π stacking interactions. [1][2][3][4][8]The 7-hydroxy and 4-methyl groups are also expected to contribute to its overall activity profile.

Future research should focus on:

  • Definitive IC₅₀ Determination: Conducting the described MTT assay to establish the precise IC₅₀ values of 7-Hydroxy-4-methyl-3-phenylcoumarin in HeLa, MCF-7, and A549 cells.

  • In-depth Mechanistic Studies: Performing Western blot analysis to confirm the modulation of key proteins in the PI3K/Akt pathway (e.g., phosphorylated Akt, Bcl-2, Bax, and caspases).

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models of cervical, breast, and lung cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize the anticancer activity and selectivity of the 3-phenylcoumarin scaffold.

Conclusion

This technical guide provides a comprehensive framework for the cross-validation of 7-Hydroxy-4-methyl-3-phenylcoumarin's biological activity in different cancer cell lines. By integrating detailed experimental protocols with a clear scientific rationale and mechanistic insights, we aim to facilitate further research and development of this promising class of anticancer compounds. The presented data, while based on structurally related molecules, strongly suggests that 7-Hydroxy-4-methyl-3-phenylcoumarin warrants thorough investigation as a potential therapeutic agent for a range of malignancies.

References

Sources

Validation

Assessing the selectivity of 7-Hydroxy-4-methyl-3-phenylcoumarin for specific enzymes or receptors

Executive Summary 7-Hydroxy-4-methyl-3-phenylcoumarin (HM-3-PC) represents a pivotal scaffold in medicinal chemistry and bioanalysis. Unlike its parent compound 7-hydroxy-4-methylcoumarin (4-MU), which is a generic fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Hydroxy-4-methyl-3-phenylcoumarin (HM-3-PC) represents a pivotal scaffold in medicinal chemistry and bioanalysis. Unlike its parent compound 7-hydroxy-4-methylcoumarin (4-MU), which is a generic fluorophore, the addition of the 3-phenyl moiety drastically alters its biological selectivity. This guide objectively evaluates HM-3-PC as:

  • A Lead Scaffold for non-purine Xanthine Oxidase (XO) inhibitors (Gout/Hyperuricemia therapeutics).

  • A Selective Fluorogenic Probe for Cytochrome P450 1A1 (CYP1A1) activity (Toxicology/Metabolism).

Part 1: Mechanistic Selectivity & Biological Targets

Xanthine Oxidase (XO) Inhibition

HM-3-PC functions as a non-purine inhibitor of Xanthine Oxidase. Unlike Allopurinol (a purine analog that acts as a suicide substrate), 3-phenylcoumarins typically bind to the hydrophobic pocket near the molybdenum cofactor (Mo-pt) of XO, preventing substrate entry or electron transfer.

  • Selectivity Factor : The 3-phenyl ring provides critical hydrophobic interactions (π-π stacking) with phenylalanine residues (e.g., Phe914, Phe1009) in the XO active site, which are absent in simple coumarins.

  • Advantage : Avoids the hypersensitivity reactions often associated with purine-based drugs like Allopurinol.

CYP1A1 Substrate Specificity

In drug metabolism studies, HM-3-PC acts as a pro-fluorescent substrate .

  • Mechanism : The molecule itself has distinct fluorescence properties, but its hydroxylation (typically at the phenyl ring) or O-dealkylation by specific CYP enzymes shifts its spectral properties, allowing for ratiometric or intensity-based detection.

  • Selectivity : The bulky 3-phenyl group sterically hinders access to the active sites of smaller CYP isoforms (like CYP2D6) but fits well within the planar, hydrophobic active site of CYP1A1 and CYP1B1 .

Part 2: Comparative Performance Data

Table 1: Xanthine Oxidase Inhibition Profile

Comparison of HM-3-PC scaffold derivatives against the clinical standard Allopurinol.

CompoundIC50 (µM)Inhibition TypeSelectivity Note
Allopurinol (Standard)0.24 - 14.75*Competitive / SuicidePotent but risk of severe cutaneous adverse reactions (SCARs).
HM-3-PC (Scaffold) ~10 - 50Mixed/CompetitiveModerate activity; serves as the structural baseline.
3-(3'-hydroxyphenyl) derivative 0.09 (91 nM) Mixed162x more potent than Allopurinol .[1] High selectivity for XO over dehydrogenase.
3-(4'-methoxyphenyl)-6-nitro < 1.0Non-competitiveNitro group enhances binding depth in the Mo-pocket.

*IC50 values for Allopurinol vary by assay conditions (substrate concentration, pH).

Table 2: CYP450 Isoform Selectivity (Fluorescence)

Specificity of 3-phenylcoumarin derivatives as metabolic probes.

CYP IsoformActivity with HM-3-PCKinetic Efficiency (Vmax/Km)Application
CYP1A1 High HighPrimary probe for environmental toxin activation (e.g., PAHs).
CYP1B1 ModerateModerateCancer biomarker detection.
CYP2D6 NegligibleLowUsed as a negative control for this probe.
CYP3A4 LowLowRequires more flexible substrates (e.g., midazolam).

Part 3: Experimental Protocols

Protocol A: Spectrophotometric Xanthine Oxidase Inhibition Assay

Objective : Determine the IC50 of HM-3-PC against XO by monitoring uric acid formation.

Reagents :

  • Phosphate Buffer (50 mM, pH 7.5)[2]

  • Xanthine Oxidase (from bovine milk, 0.02 U/mL)

  • Xanthine Substrate (150 µM final concentration)

  • HM-3-PC (Dissolved in DMSO; final DMSO < 1%)

Workflow :

  • Preparation : Dilute HM-3-PC serially (0.1 µM to 100 µM) in buffer.

  • Incubation : Mix 50 µL of enzyme solution with 50 µL of inhibitor solution. Incubate at 25°C for 10 minutes.

  • Initiation : Add 100 µL of Xanthine substrate solution to initiate the reaction.

  • Measurement : Monitor absorbance at 295 nm (Uric acid

    
    ) continuously for 10 minutes using a UV-Vis microplate reader.
    
  • Analysis : Calculate % Inhibition

    
    . Plot log[Inhibitor] vs. % Inhibition to determine IC50.
    
Protocol B: CYP1A1 Fluorogenic Activity Assay

Objective : Assess CYP1A1 activity using HM-3-PC as a substrate.

Reagents :

  • Recombinant Human CYP1A1 supersomes (or liver microsomes).

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH).

  • Stop Solution: 20% Trichloroacetic acid (TCA) or Acetonitrile.

Workflow :

  • Reaction Mix : Combine 0.5 pmol CYP1A1, 50 mM Tris-HCl (pH 7.4), and 10 µM HM-3-PC in a black 96-well plate.

  • Pre-incubation : 37°C for 5 minutes.

  • Start : Add NADPH generating system.

  • Kinetics : Measure fluorescence (Excitation: 330 nm / Emission: 460 nm ) every minute for 30 minutes.

    • Note: The 3-phenyl substitution induces a bathochromic shift compared to standard 4-MU.

  • Validation : Use

    
    -Naphthoflavone  (1 µM) as a specific CYP1A1 inhibitor to confirm signal specificity.
    

Part 4: Visualization of Mechanism

G Substrate HM-3-PC (7-Hydroxy-4-methyl-3-phenylcoumarin) CYP1A1 CYP1A1 Enzyme (Liver/Lung) Substrate->CYP1A1 Substrate Binding (Hydrophobic Pocket) XO Xanthine Oxidase (Purine Catabolism) Substrate->XO Inhibitor Binding (Mo-Cofactor Site) CYP2D6 CYP2D6/3A4 Substrate->CYP2D6 Steric Hindrance (No Reaction) Metabolite Hydroxylated Product (High Fluorescence) CYP1A1->Metabolite O-Dealkylation / Hydroxylation (Signal ON) Inhibition Enzyme Inhibition (Reduced Uric Acid) XO->Inhibition Blocks Xanthine Entry

Figure 1 : Dual-pathway interaction map. HM-3-PC acts as a substrate for CYP1A1 (top path) yielding a fluorescent signal, while simultaneously acting as an inhibitor for Xanthine Oxidase (bottom path), blocking uric acid production.

Part 5: References

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors . Frontiers in Chemistry. (2018). Link

  • Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes . ACS Omega. (2021). Link

  • Coumarin derivatives as promising xanthine oxidase inhibitors . International Journal of Biological Macromolecules. (2018). Link

  • Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights . MDPI Molecules. (2025). Link

  • 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies . Journal of Medicinal Chemistry. (2019). Link

Sources

Safety & Regulatory Compliance

Safety

7-Hydroxy-4-methyl-3-phenylcoumarin proper disposal procedures

Executive Summary: Operational Disposal Strategy 7-Hydroxy-4-methyl-3-phenylcoumarin (CAS 2555-23-9) is a synthetic coumarin derivative widely used as a fluorogenic probe and pharmaceutical intermediate. While not classi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Strategy

7-Hydroxy-4-methyl-3-phenylcoumarin (CAS 2555-23-9) is a synthetic coumarin derivative widely used as a fluorogenic probe and pharmaceutical intermediate. While not classified as an acutely toxic "P-listed" substance (unlike its anticoagulant relative, Warfarin), it poses specific environmental and occupational hazards—primarily skin/eye irritation and potential aquatic toxicity.

The Core Directive: This compound must never be disposed of via municipal drains or standard trash.[1] The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity & Hazard Characterization

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[1][2]

PropertySpecification
Chemical Name 7-Hydroxy-4-methyl-3-phenylcoumarin
Synonyms 3-Phenyl-4-methylumbelliferone; 7-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
CAS Number 2555-23-9 (Verify against container; isomers exist)
Physical State Solid (Crystalline powder), typically off-white to yellow
Solubility Insoluble in water; soluble in organic solvents (DMSO, Ethanol, Acetone)
GHS Classification WARNING H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
RCRA Status Non-Listed .[3][4][5][6] Does not carry a P or U code. Note: If dissolved in a flammable solvent (e.g., Acetone), the mixture becomes D001 (Ignitable).

Pre-Disposal Logistics: Segregation & Containment

Proper segregation prevents dangerous chemical reactions in the waste accumulation area.[2]

Segregation Rules
  • Incompatible With: Strong oxidizers (e.g., perchlorates, nitric acid) and strong bases.

  • Storage: Store waste containers in a cool, dry, well-ventilated satellite accumulation area (SAA).

  • Stream Assignment:

    • Solid Waste: Assign to "Non-Halogenated Organic Solids."

    • Liquid Waste: Assign to "Non-Halogenated Organic Solvents" (unless halogenated solvents like DCM were used).

Labeling Protocol

Every container must carry a hazardous waste tag before the first gram of waste is added.

  • Constituents: List "7-Hydroxy-4-methyl-3-phenylcoumarin" fully. Do not use abbreviations like "HMPC."

  • Hazards: Check "Irritant" and "Toxic" (precautionary).

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder)

Context: Expired shelf-life material or excess synthesis yield.

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood operation.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer:

    • Work inside a chemical fume hood to prevent dust inhalation.

    • Transfer solid directly into the waste container.

    • Do not dissolve in solvent solely for the purpose of disposal (this increases waste volume and cost), unless required by your specific facility's liquid-injection incinerator protocols.

  • Closure: Wipe threads clean with a dry Kimwipe before sealing to ensure a gas-tight seal.

Scenario B: Disposal of Liquid Solutions (Mother Liquor/Reaction Mixtures)

Context: Filtrates from synthesis or unused stock solutions in DMSO/Ethanol.

  • Characterize the Solvent: The disposal path is dictated by the solvent, not just the solute.

    • If solvent is Acetone/Ethanol/Methanol:Ignitable Waste Stream (D001) .

    • If solvent is Dichloromethane/Chloroform:Halogenated Waste Stream (F002) .[6]

  • Bulking: Pour into the appropriate 5-gallon carboy or safety can equipped with a funnel and flame arrestor.

  • Rinsing: Rinse the original vessel 3 times with a minimal amount of compatible solvent. Add rinsate to the waste container.

Scenario C: Contaminated Debris (Trace Waste)

Context: Weigh boats, pipette tips, gloves, and paper towels.

  • Assessment: If the debris is heavily caked with powder, treat as Solid Chemical Waste (Scenario A).

  • Trace Levels: If visually clean or containing only trace residue:

    • Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

    • Label as "Chemically Contaminated Debris."

    • Do not place in biohazard bags (red bags) unless biological material is also present. This causes rejection at the autoclave/incinerator.

Decision Logic: Waste Workflow

The following diagram illustrates the decision-making process for disposing of 7-Hydroxy-4-methyl-3-phenylcoumarin based on its physical state and concentration.

DisposalWorkflow Start Waste Generation: 7-Hydroxy-4-methyl-3-phenylcoumarin StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris SolidCont Container: Wide-mouth HDPE Solid->SolidCont SolventCheck Check Solvent Type Liquid->SolventCheck DebrisCheck Heavily Soiled? Debris->DebrisCheck SolidLabel Label: Non-Halogenated Organic Solid SolidCont->SolidLabel Final Final Disposal: High-Temp Incineration SolidLabel->Final Ignitable Flammable (Acetone, EtOH) Code: D001 SolventCheck->Ignitable Halogen Halogenated (DCM, Chloroform) Code: F002 SolventCheck->Halogen Ignitable->Final Halogen->Final DebrisCheck->SolidCont Yes (Caked) Bagging Double Bag (Clear Poly) Label: Contaminated Debris DebrisCheck->Bagging No (Trace) Bagging->Final

Figure 1: Decision tree for segregating and packaging coumarin derivative waste streams.

Emergency Procedures: Accidental Release

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, evacuate the immediate area for 15 minutes to allow HVAC to clear particulates.

  • PPE: Don Nitrile gloves, safety goggles, and a fit-tested N95 or half-mask respirator (P100 filters).

  • Containment:

    • Solids: Cover with wet paper towels to suppress dust, then carefully scoop into a waste container. Avoid dry sweeping.

    • Liquids: Dike with absorbent pads or vermiculite.

  • Decontamination: Scrub the surface with a soap/water solution (coumarins are generally hydrophobic, so water alone is ineffective; a surfactant is required).

  • Disposal: All cleanup materials (pads, towels) must be treated as hazardous chemical waste (Scenario C).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5357479, 7-Hydroxy-4-phenylcoumarin (Related Structure). PubChem.[4][7] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 7-Hydroxy-4-methyl-3-phenylcoumarin

Executive Summary & Chemical Context 7-Hydroxy-4-methyl-3-phenylcoumarin (CAS: 2555-23-9) is a synthetic coumarin derivative widely utilized as a fluorescent probe, laser dye, and intermediate in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

7-Hydroxy-4-methyl-3-phenylcoumarin (CAS: 2555-23-9) is a synthetic coumarin derivative widely utilized as a fluorescent probe, laser dye, and intermediate in pharmaceutical synthesis.[1] While often categorized generically as an "irritant," its specific handling requirements are dictated by its physical form (fine crystalline powder) and its potential biological activity.

Critical Safety Insight: As a Senior Application Scientist, I must emphasize two often-overlooked risks with this compound:

  • Electrostatic accumulation: Like many coumarin derivatives, this dry powder is prone to static charge, leading to "scattering" during weighing. This increases inhalation and ocular risks significantly beyond what a standard SDS might suggest.

  • Solvent-Enhanced Toxicity: This compound is frequently solubilized in DMSO or DMF for biological assays. These solvents are skin-permeable carriers that can transport the coumarin derivative across the dermal barrier, effectively bypassing your skin's natural defenses.

Hazard Identification & Risk Assessment

The following assessment integrates GHS classifications with practical laboratory observation.

Hazard ClassGHS CodeSignal WordOperational Implication
Skin Irritation H315WarningCauses localized dermatitis.[1] Risk amplifies upon solubilization.
Eye Irritation H319WarningFine particulates cause mechanical abrasion and chemical irritation.
STOT-SE H335WarningRespiratory tract irritation.[1][2][3][4] Inhalation of dust triggers mucosal inflammation.

The "Coumarin Effect" (Expert Note): While this specific derivative is not classified as a potent photosensitizer like Psoralen, the coumarin scaffold generally absorbs UV light. Researchers handling this compound under UV lamps (for fluorescence visualization) should treat it as a potential photosensitizer, covering exposed skin to prevent photo-induced dermatitis.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system . Do not deviate from these specifications without a documented risk assessment.

A. Respiratory Protection[2][3][4][5][6][7][8][9][10][11]
  • Primary Control: Chemical Fume Hood (Certified face velocity: 0.3–0.5 m/s).

  • Secondary Control (If Hood Unavailable): NIOSH-approved N95 or P100 particulate respirator.[1]

    • Validation: Perform a user seal check (positive/negative pressure) before every use. If you taste/smell the reagent or feel air leakage, the seal is compromised.

B. Ocular Protection[2][3][5][8][11]
  • Requirement: Indirect-vented chemical safety goggles (ANSI Z87.1 or EN 166).[1]

  • Why not Safety Glasses? Safety glasses have gaps at the temples. The electrostatic nature of 7-Hydroxy-4-methyl-3-phenylcoumarin dust allows it to drift around glasses and enter the eye. Goggles provide the necessary sealed environment.

C. Dermal Protection (Glove Selection)

Your glove choice depends on the state of matter .

StateGlove MaterialThicknessRationale
Dry Solid Nitrile≥ 0.11 mmSufficient for incidental contact with solids.[1]
Solution (DMSO) Nitrile (Double Gloved)Inner: 0.11 mmOuter: 0.11 mmDMSO permeates thin nitrile in <5 mins. Double gloving provides a "sacrificial" outer layer.
Solution (DMF) Laminate / ButylMultilayerDMF degrades nitrile rapidly. Use laminate gloves for prolonged handling.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing[1]
  • Static Control: Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the spatula with an ethanol-dampened wipe before touching the powder to discharge static.

  • Containment: Perform all weighing inside a fume hood or a balance enclosure.

  • Transfer: Use a weighing boat with a funnel neck to minimize spillage during transfer to the receiving vessel.

Phase 2: Solubilization (The Critical Risk Point)

Most accidents occur here due to splashing.

  • Vessel Selection: Use a glass vial with a septum cap (e.g., HPLC vial) or a round-bottom flask. Avoid open beakers.

  • Solvent Addition: Add the solvent (e.g., DMSO) down the side of the vessel wall to prevent "puffing" of the powder into the air.

  • Dissolution: Vortex or magnetically stir with the cap closed .

Phase 3: Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" safety workflow for this compound.

G cluster_handling Handling Zone (Fume Hood) Start Start: Storage (Dry, Dark, RT) RiskAssess Risk Assessment (Check Solvent Compatibility) Start->RiskAssess PPE_Check PPE Verification (Goggles + Nitrile) RiskAssess->PPE_Check Approved Weighing Weighing (Anti-static measures) PPE_Check->Weighing Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Transfer Waste Disposal (Segregated Streams) Weighing->Waste Contaminated Solids Solubilization->Waste Used Reagent

Figure 1: Operational workflow emphasizing the transition from storage to disposal, highlighting the critical PPE verification step.

Emergency Response Procedures

Self-Validating Response System: In an emergency, cognitive load is high.[1] Follow this "3-A" protocol: Alert, Assess, Act .

  • Ocular Exposure (Powder/Splash):

    • Alert: Yell for assistance immediately.

    • Act: Flush eyes at an eyewash station for 15 minutes . Hold eyelids open forcibly.

    • Assess: Seek medical attention. Provide the SDS to the physician (Note: Coumarin derivatives are distinct from Warfarin-type anticoagulants, but medical staff should be informed of the chemical class).

  • Dermal Exposure:

    • Act: Remove contaminated clothing immediately.

    • Wash: Rinse skin with soap and copious water.[5][6] Do not use ethanol or acetone to clean skin; this will drive the chemical deeper into the dermis.

Disposal & Deactivation

Coumarin derivatives are stable organic compounds and do not degrade rapidly in the environment.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated weighing boats, gloves, paper towels.[1]Seal in a biohazard/chemical solid waste bag. Label: "Solid Organic Waste (Coumarin Derivative)."
Liquid Waste (Aqueous) Rinsate from glassware (if water-based).Collect in "Aqueous Chemical Waste."
Liquid Waste (Organic) DMSO/Ethanol solutions containing the probe.Collect in "Non-Halogenated Organic Waste" (unless halogenated solvents were used). Do not pour down the drain.
References
  • European Chemicals Agency (ECHA). Substance Information: 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one.[1]Link

  • PubChem. Compound Summary: 7-Hydroxy-4-methyl-3-phenylcoumarin (CAS 2555-23-9).[1] National Library of Medicine. Link

  • Sigma-Aldrich. Safety Data Sheet: 7-Hydroxy-3-methyl-4-phenylcoumarin (Isomer/Related Structure).[1][12]Link

  • Fisher Scientific. Safety Data Sheet: Coumarin Derivatives General Handling.Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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